(4-Bromo-3-methylphenyl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-3-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S/c1-5-4-6(11-8(10)12)2-3-7(5)9/h2-4H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOOLCWORPVHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(4-Bromo-3-methylphenyl)thiourea chemical properties and structure
An In-depth Technical Guide to (4-Bromo-3-methylphenyl)thiourea: Chemical Properties and Structure
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for this compound is limited in publicly available literature. This guide provides a comprehensive overview based on the established properties of the thiourea chemical class and data from structurally analogous compounds. All data presented for analogous compounds should be considered representative and not a direct measurement for this compound.
Introduction
Thiourea derivatives are a significant class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. These compounds are known for their diverse biological activities, including but not limited to antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The introduction of various substituents onto the phenyl rings of phenylthiourea molecules can significantly modulate their biological efficacy and pharmacokinetic profiles. This guide focuses on the chemical properties and structure of a specific derivative, this compound.
Chemical Structure and Properties
The chemical structure of this compound consists of a central thiourea core with one of the nitrogen atoms substituted with a 4-bromo-3-methylphenyl group.
Molecular Formula: C₈H₉BrN₂S
Molecular Weight: 245.14 g/mol
Table 1: Physicochemical Properties of this compound and Structurally Related Compounds
| Property | This compound (Computed/Estimated) | N-(4-bromo-3-ethyl-5-methylphenyl)thiourea (Computed)[1] | 1-(2-Bromo-4-methylphenyl)-3,3-dimethylthiourea (Experimental)[2] |
| Molecular Formula | C₈H₉BrN₂S | C₁₀H₁₃BrN₂S | C₁₀H₁₃BrN₂S |
| Molecular Weight | 245.14 g/mol | 273.19 g/mol | 273.19 g/mol |
| Melting Point | Not Available | Not Available | Not Available |
| Boiling Point | Not Available | Not Available | Not Available |
| XLogP3 | Not Available | 3.5 | Not Available |
| Hydrogen Bond Donor Count | 2 | 2 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |
| Rotatable Bond Count | 1 | 2 | 1 |
Structural Insights from Analogous Compounds:
Crystallographic studies of closely related compounds, such as 1-(2-Bromo-4-methylphenyl)-3,3-dimethylthiourea, reveal that the molecule is not planar. The bromomethylphenyl group and the dimethylthiourea group are inclined to one another, with an interplanar angle of 55.13 (6)°. In the crystal structure of this analog, molecules are stacked, and intermolecular N—H⋯S contacts form chains.[2][3]
Experimental Protocols
General Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of 4-bromo-3-methylaniline with an isothiocyanate source. The starting material, 4-bromo-3-methylaniline, is commercially available and its synthesis has been documented.[4][5][6] A general procedure is outlined below:
Materials:
-
4-Bromo-3-methylaniline
-
Ammonium thiocyanate or Benzoyl isothiocyanate
-
A suitable solvent (e.g., acetone, acetonitrile)
-
Acid catalyst (e.g., HCl) (optional, depending on the isothiocyanate source)
Procedure:
-
Formation of the Isothiocyanate (if starting from ammonium thiocyanate): In a reaction vessel, dissolve ammonium thiocyanate in a suitable solvent like acetone. To this, add benzoyl chloride dropwise and reflux the mixture to form benzoyl isothiocyanate in situ.
-
Reaction with Aniline: Dissolve 4-bromo-3-methylaniline in the same or a compatible solvent.
-
Coupling Reaction: Add the aniline solution to the isothiocyanate solution. The reaction mixture is typically stirred at room temperature or gently heated for several hours to facilitate the formation of the thiourea derivative.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the product is typically isolated by pouring the reaction mixture into water, leading to the precipitation of the crude product. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.
The following diagram illustrates the general workflow for the synthesis of substituted phenylthioureas.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Potential Signaling Pathways
While no specific biological data for this compound has been found, the broader class of thiourea derivatives is well-documented for a wide range of biological activities.
Antimicrobial Activity
Substituted phenylthioureas have demonstrated notable antimicrobial activity against various bacterial and fungal strains.[2][7] The presence of halogen substituents on the phenyl ring is often associated with enhanced antimicrobial potency. It is plausible that this compound would exhibit similar properties. The mechanism of action for antimicrobial thioureas is not fully elucidated but may involve the disruption of cellular processes through interactions with essential enzymes or cell membranes.
Anticancer Activity
Many thiourea derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[8][9] For instance, 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea has been shown to suppress the growth of several breast cancer cell lines with IC50 values in the low micromolar range.[8] The anticancer activity of thioureas is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.
Table 2: Cytotoxicity of Structurally Related Thiourea Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (colon cancer) | 9.0 | [8] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (colon cancer) | 1.5 | [8] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (leukemia) | 6.3 | [8] |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | 2.2 - 5.5 | [8] |
| N-(4-bromo)-benzoyl-N'-phenylthiourea | HER2-Positive Breast Cancer (primary cells) | 540 | [1] |
Potential Signaling Pathway Involvement:
Based on the activities of related compounds, this compound could potentially exert its anticancer effects through the modulation of pathways such as the MAPK/ERK pathway or by inducing apoptosis through the intrinsic or extrinsic pathways. The following diagram illustrates a hypothetical signaling pathway that could be targeted by thiourea derivatives.
Caption: Hypothetical signaling pathways affected by thiourea derivatives.
Conclusion
This compound is a compound of interest within the broader class of biologically active thiourea derivatives. While specific experimental data for this molecule is sparse, a comprehensive understanding of its likely chemical properties, structure, and biological potential can be inferred from the extensive research on analogous compounds. The presence of the 4-bromo-3-methylphenyl moiety suggests that this compound may possess significant antimicrobial and anticancer activities. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. [PDF] Synthesis and cytotoxic activity of N-(4-bromo)-benzoyl-N’phenylthiourea and 4-(tert-butyl)-N-benzoylurea on primary cells of HER2-Positive breast cancer | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Bromo-3-methylaniline | 6933-10-4 [chemicalbook.com]
- 6. 4-Bromo-3-methylaniline 97 6933-10-4 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Pathway for (4-Bromo-3-methylphenyl)thiourea: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis pathway for (4-Bromo-3-methylphenyl)thiourea, a molecule of interest for researchers and professionals in drug development and chemical synthesis. The document outlines the primary synthetic route, detailed experimental protocols, and relevant quantitative data.
Core Synthesis Pathway: From Arylamine to Thiourea
The most direct and commonly employed method for synthesizing N-aryl thioureas, including this compound, involves the reaction of the corresponding aniline with a thiocyanate salt in an acidic medium. This acid-catalyzed reaction facilitates the in-situ formation of isothiocyanic acid, which then reacts with the primary amine. The starting material for this synthesis is 4-Bromo-3-methylaniline.
Alternative pathways for thiourea synthesis exist, such as the reaction of an amine with an isothiocyanate or the use of carbon disulfide.[1][2][3] However, the acid-catalyzed reaction with ammonium thiocyanate is often preferred for its operational simplicity and the ready availability of the starting materials.[4]
References
Spectroscopic and Analytical Profile of (4-Bromo-3-methylphenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound (4-Bromo-3-methylphenyl)thiourea. Due to the limited availability of directly published experimental data for this specific molecule, this document presents a representative profile based on established knowledge of closely related thiourea derivatives. The methodologies and expected spectral data are detailed to support research and development activities in medicinal chemistry and materials science.
Chemical Structure and Properties
This compound is an aromatic thiourea derivative. The presence of the thiourea moiety, a known pharmacophore, and the substituted phenyl ring suggests its potential for biological activity and as a versatile building block in organic synthesis.
Molecular Formula: C₈H₉BrN₂S
Molecular Weight: 245.14 g/mol
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for this compound, derived from the analysis of analogous compounds. These values provide a reliable reference for the identification and characterization of this molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 - 9.8 | Singlet | 1H | Ar-NH |
| ~7.8 - 8.2 | Broad Singlet | 2H | -NH₂ |
| ~7.5 - 7.6 | Doublet | 1H | Ar-H |
| ~7.3 - 7.4 | Singlet | 1H | Ar-H |
| ~7.1 - 7.2 | Doublet of Doublets | 1H | Ar-H |
| ~2.3 - 2.4 | Singlet | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~182 - 184 | C=S |
| ~138 - 140 | Ar-C (C-NH) |
| ~136 - 138 | Ar-C (C-Br) |
| ~132 - 134 | Ar-C (C-CH₃) |
| ~130 - 132 | Ar-CH |
| ~125 - 127 | Ar-CH |
| ~120 - 122 | Ar-CH |
| ~22 - 24 | Ar-CH₃ |
Table 3: Predicted IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3450 | Strong, Broad | N-H Stretching (NH₂) |
| ~3100 - 3200 | Medium | N-H Stretching (Ar-NH) |
| ~3000 - 3100 | Medium | Aromatic C-H Stretching |
| ~1600 - 1620 | Medium | N-H Bending |
| ~1500 - 1550 | Strong | C=S Stretching & N-C-N Stretching |
| ~1400 - 1450 | Medium | Aromatic C=C Stretching |
| ~800 - 850 | Strong | C-H Out-of-plane Bending |
| ~600 - 700 | Medium | C-S Stretching |
| ~550 - 650 | Medium | C-Br Stretching |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity (%) | Assignment |
| 244/246 | High | [M]⁺ (Isotopic pattern for Br) |
| 185/187 | Medium | [M - NHCS]⁺ |
| 106 | High | [C₇H₇N]⁺ |
| 59 | Medium | [NH₂CS]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound, based on general procedures for similar compounds.[1][2][3]
Synthesis of this compound
Materials:
-
4-Bromo-3-methylaniline
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Acetone
-
Water
Procedure:
-
A solution of 4-bromo-3-methylaniline (1 equivalent) in acetone is prepared in a round-bottom flask.
-
To this solution, a solution of ammonium thiocyanate (1.1 equivalents) in acetone is added dropwise with stirring.
-
A solution of concentrated hydrochloric acid (1.2 equivalents) in water is then added slowly to the reaction mixture.
-
The mixture is refluxed for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol or an ethanol-water mixture to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample is prepared as a potassium bromide (KBr) pellet.
-
The spectrum is scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
-
The sample is introduced via a direct insertion probe.
-
The mass-to-charge ratio (m/z) of the fragments is recorded.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
References
The Multifaceted Biological Potential of Substituted Phenylthioureas: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenylthioureas are a class of organic compounds characterized by a phenyl ring and a thiourea moiety with various substituents. This structural motif has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the current understanding of the biological activities of substituted phenylthioureas, with a focus on their mechanisms of action, quantitative activity data, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Quantitative Biological Activity Data
The biological activity of substituted phenylthioureas is highly dependent on the nature and position of the substituents on the phenyl ring. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency against different biological targets.
Table 1: Anticancer Activity of Substituted Phenylthioureas
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | 0.31 | [1] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast) | 1.12 | [1] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical) | 0.89 | [1] |
| 1-(4-acetamidophenyl)-3-(4-tertiary-butylbenzoyl)thiourea (Tenovin-1) | Various | Not specified | [2] |
| 3,4-dichlorophenylthiourea | SW620 (Colon) | 1.5 ± 0.72 | [3] |
| 4-(trifluoromethyl)phenylthiourea | SW620 (Colon) | 5.8 ± 0.76 | [3] |
| 4-chlorophenylthiourea | SW620 (Colon) | 7.6 ± 1.75 | [3] |
| 3-chloro-4-fluorophenylthiourea | SW620 (Colon) | 9.4 ± 1.85 | [3] |
| 3,4-dichlorophenylthiourea | K-562 (Leukemia) | 10.2 - 12.9 | [3] |
| 4-(trifluoromethyl)phenylthiourea | PC3 (Prostate) | 6.9 ± 1.64 | [3] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [4] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | [4] |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | [4] |
| Thiourea 11 (with L-proline) | BGC-823 (Gastric) | 20.9 - 103.6 | [5] |
| Thiourea 11 (with L-proline) | A-549 (Lung) | 19.2 - 112.5 | [5] |
| 1-benzyl-3-phenylthiourea Pt(II) Complex (6) | MCF-7 (Breast) | 10.96 ± 1.12 | [6] |
| 1-benzyl-3-phenylthiourea Pt(II) Complex (4) | MCF-7 (Breast) | 47.07 ± 1.89 | [6] |
| Free 1-benzyl-3-phenylthiourea ligand | MCF-7 (Breast) | 78.90 ± 2.87 | [6] |
| N-(4-methoxy)-benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 0.38 mM | [3] |
| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 0.37 mM | [3] |
Table 2: Antimicrobial Activity of Substituted Phenylthioureas
| Compound/Derivative | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 4-Bromophenylthiourea (300 ppm) | E. coli | 1.2 | - | [7] |
| 4-Bromophenylthiourea (300 ppm) | Salmonella typhimurium | 2.5 | - | [7] |
| 4-methyl-phenylthiourea (300 ppm) | E. coli | 1.5 | - | [7] |
| 4-methyl-phenylthiourea (300 ppm) | Salmonella typhimurium | 2.9 | - | [7] |
| 2,5-dichloro-phenylthiourea (300 ppm) | E. coli | 1.9 | - | [7] |
| 2,5-dichloro-phenylthiourea (300 ppm) | Salmonella typhimurium | 3.2 | - | [7] |
| 4-chloro-phenylthiourea (300 ppm) | E. coli | 1.7 | - | [7] |
| 4-chloro-phenylthiourea (300 ppm) | Salmonella typhimurium | 3.0 | - | [7] |
| Thiourea Derivative TD4 | MRSA | - | 2-16 | [8] |
| Fluorinated pyridine derivative 4a | Various | - | Not specified | [7] |
| 1-allyl-3-benzoylthiourea analog (Cpd 1) | MRSA | - | 1000 | [9] |
| 1-allyl-3-benzoylthiourea analog (Cpd 4) | MRSA | - | 1000 | [9] |
| 3-(trifluoromethyl)phenylthiourea Cu(II) complex | S. aureus | - | Not specified | [9] |
| Compound 1c (3,4-dichloro) | S. aureus ATCC 25923 | Present | 500-1000 | [10] |
| Compound 1d (2,4,5-trichloro) | P. aeruginosa | Present | 500-1000 | [10] |
| Compound 1f (2-bromo) | P. aeruginosa, K. pneumoniae | Present | 500-1000 | [10] |
| Compound 1j (3-fluoro) | P. aeruginosa, S. aureus | Present | 500-1000 | [10] |
Table 3: Antiviral Activity of Substituted Phenylthioureas
| Compound/Derivative | Virus | EC50 (µM) | Activity | Reference |
| N-phenyl-N'-3-hydroxyphenylthiourea | Coxsackie B1, B3, A7 | Not specified | 2-3 fold reduction in mortality | [10] |
| N-phenyl-N'-4-carboxy-5-hydroxyphenylthiourea | Coxsackie B1, B3, A7 | Not specified | 2-3 fold reduction in mortality | [10] |
| N-phenyl-N'-(m-aminophenyl)thiourea | Picornaviruses | Not specified | High in vitro activity | [11] |
| Acylthiourea derivative 1 | Vaccinia virus | 0.25 | - | [12] |
| Acylthiourea derivative 1 | La Crosse virus | 0.27 | - | [12] |
| Acylthiourea derivative 26 | Vaccinia virus | ~0.06 | - | [12] |
| Acylthiourea derivative 26 | La Crosse virus | ~0.07 | - | [12] |
| Thiourea derivative DSA-00 | Hepatitis B Virus | Not specified | CC50 = 329.6 µM | [13] |
| Thiourea derivative DSA-02 | Hepatitis B Virus | Not specified | CC50 = 323.5 µM | [13] |
| Thiourea derivative DSA-09 | Hepatitis B Virus | Not specified | CC50 = 349.7 µM | [13] |
Table 4: Enzyme Inhibitory Activity of Substituted Phenylthioureas
| Compound/Derivative | Enzyme | IC50 | Reference |
| N-hydroxy-N'-phenylthiourea analog 1 | Mushroom Tyrosinase | 0.29 µM | [14] |
| Compound 10g (p-chlorophenyl moiety) | Tyrosinase | 25.75 ± 0.19 µM | [15] |
| Phenylthiourea | Tyrosinase | Not specified | [16] |
| N-(5-Chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea | EGFR | 0.08 mM | [3] |
| N-(5-Chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea | HER-2 | 0.35 mM | [3] |
| Quinazoline derivative 4h | EGFR | 5.298 ± 0.164 x 10⁻⁹ M | [2] |
| Quinazoline derivative 8d | EGFR | 5.46 ± 0.221 x 10⁻⁹ M | [2] |
| Quinazoline derivative 8l | EGFR | 2.670 ± 0.124 x 10⁻⁹ M | [2] |
| Quinazoline derivative 8m | EGFR | 2.191 ± 0.908 x 10⁻⁹ M | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of substituted phenylthioureas.
Synthesis of Substituted Phenylthioureas
A general and widely used method for the synthesis of N-benzoyl-N'-phenylthiourea derivatives involves a nucleophilic substitution reaction.[17]
Materials:
-
N-phenylthiourea
-
Appropriate benzoyl chloride derivative
-
Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Reflux apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve 0.0080 mol of N-phenylthiourea in THF.
-
Add 0.0075 mol of triethylamine (TEA) to the solution.
-
Cool the mixture in an ice bath.
-
Gradually add a solution of 0.0075 mol of the desired benzoyl chloride derivative in THF through a dropping funnel while stirring continuously for 30 minutes.
-
After the addition is complete, remove the ice bath and reflux the mixture in a water bath.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) every hour until completion.
-
Upon completion, cool the reaction mixture and isolate the product through appropriate purification techniques such as filtration, washing, and recrystallization.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well microplates
-
Substituted phenylthiourea compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted phenylthiourea compounds in the cell culture medium. Replace the old medium with the medium containing the compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Antimicrobial Activity Assessment: Agar Disc Diffusion (Kirby-Bauer) Method
The agar disc diffusion method is a widely used technique to determine the antimicrobial activity of a substance.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm diameter)
-
Substituted phenylthiourea compounds
-
Positive control antibiotic discs
-
Solvent for dissolving compounds (e.g., DMSO)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the substituted phenylthiourea compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.
-
Disc Placement: Aseptically place the impregnated discs, along with a positive control antibiotic disc and a negative control (solvent-only) disc, onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Enzyme Inhibition Assay: Tyrosinase Inhibition
This assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine) as a substrate
-
Phosphate buffer (pH 6.8)
-
Substituted phenylthiourea compounds
-
Kojic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, tyrosinase enzyme solution, and the substituted phenylthiourea compound at various concentrations. Include a control without the inhibitor and a positive control with kojic acid.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiation of Reaction: Add the L-DOPA substrate to each well to initiate the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475-490 nm) at different time points or in kinetic mode using a microplate reader. The formation of dopachrome from L-DOPA results in an increase in absorbance.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from a dose-response curve.[16]
Signaling Pathways and Mechanisms of Action
Substituted phenylthioureas exert their biological effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and microbial pathogenesis.
Anticancer Mechanisms
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation. Its aberrant activation is a hallmark of many cancers. Several substituted phenylthiourea derivatives have been shown to inhibit EGFR signaling.[18]
-
Mechanism: These compounds are thought to bind to the ATP-binding site of the EGFR kinase domain, preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways. This inhibition leads to cell cycle arrest and apoptosis.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. jppres.com [jppres.com]
- 10. mdpi.com [mdpi.com]
- 11. sitesv2.anses.fr [sitesv2.anses.fr]
- 12. SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structural requirement of phenylthiourea analogs for their inhibitory activity of melanogenesis and tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijcrt.org [ijcrt.org]
The Emergence of N-arylthiourea Derivatives: A Journey from Synthesis to Diverse Biological Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-arylthiourea derivatives, a versatile class of organic compounds characterized by a thiourea core (-NH-C(S)-NH-) with at least one aryl substituent, have carved a significant niche in the landscape of medicinal chemistry and materials science. Their journey, from early synthetic explorations to their current status as promising scaffolds in drug discovery, is a testament to their rich chemical reactivity and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of N-arylthiourea derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathways.
A Historical Perspective: From Discovery to Recognition
The story of N-arylthiourea derivatives is intrinsically linked to the broader history of thiourea itself. While thiourea was first synthesized in the 19th century, the exploration of its N-substituted derivatives, particularly those bearing aryl groups, gained momentum in the mid-20th century. Initially, these compounds were of interest for their applications in agriculture as herbicides and insecticides.[1] However, subsequent research unveiled a wide spectrum of biological activities, propelling them into the realm of drug discovery.[2] Early investigations in the 1970s reported the antiviral properties of N-phenyl-N'-aryl- or alkylthiourea derivatives against picornaviruses, including Coxsackie and rhinoviruses.[3][4] This marked a pivotal moment, shifting the focus towards their therapeutic potential. Over the decades, extensive research has demonstrated their efficacy as antibacterial, antifungal, anticancer, and anti-inflammatory agents, solidifying their importance in medicinal chemistry.[2][5]
Synthetic Methodologies: Crafting the N-arylthiourea Scaffold
The synthesis of N-arylthiourea derivatives is primarily achieved through the reaction of an aryl isothiocyanate with a primary or secondary amine. This versatile and high-yielding reaction forms the cornerstone of most synthetic strategies. Variations of this core method allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties.
General Synthesis of N-Aryl-N'-substituted Thioureas
The most common route involves the nucleophilic addition of an amine to the electrophilic carbon of an aryl isothiocyanate.
Experimental Protocol:
Synthesis of N-(aryl)-N'-(substituted)thiourea
-
Materials: Aryl isothiocyanate (1.0 eq.), substituted amine (1.0 eq.), and a suitable solvent (e.g., ethanol, acetone, or dichloromethane).
-
Procedure:
-
Dissolve the aryl isothiocyanate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add the substituted amine dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-aryl-N'-substituted thiourea derivative.
-
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
Synthesis of N-Acylthiourea Derivatives
N-acylthiourea derivatives are typically synthesized by the reaction of an acyl chloride with an alkali metal thiocyanate to form an in situ acyl isothiocyanate, which then reacts with an amine.[6]
Experimental Protocol:
Synthesis of N-Acyl-N'-arylthiourea [2]
-
Materials: Acyl chloride (1.0 eq.), ammonium thiocyanate (1.0 eq.), aryl amine (1.0 eq.), and anhydrous acetone.
-
Procedure:
-
A mixture of the acyl chloride and ammonium thiocyanate in anhydrous acetone is refluxed for 1 hour to generate the acyl isothiocyanate in situ.
-
A solution of the aryl amine in anhydrous acetone is then added dropwise to the reaction mixture.
-
The resulting mixture is refluxed for an additional 2-3 hours.
-
After cooling, the reaction mixture is poured into ice-cold water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent like ethanol.
-
-
Characterization: The purified product is characterized by its melting point and spectroscopic techniques (FT-IR, 1H-NMR, 13C-NMR).
Logical Workflow for Synthesis and Evaluation of N-arylthiourea Derivatives
Caption: A generalized workflow for the synthesis, purification, and biological evaluation of N-arylthiourea derivatives.
Biological Activities and Mechanisms of Action
N-arylthiourea derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of N-arylthiourea derivatives against a variety of cancer cell lines.[7][8] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.
Signaling Pathway for Anticancer Activity of N-arylthiourea Derivatives
Caption: N-arylthioureas can induce anticancer effects by inhibiting key kinases and modulating cell cycle and apoptosis.
Quantitative Data on Anticancer Activity:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N,N'-Diarylthiourea | MCF-7 (Breast) | 338.33 ± 1.52 | [7] |
| Chiral Dipeptide Thioureas | BGC-823 (Stomach) | 20.9 - 103.6 | [9] |
| Chiral Dipeptide Thioureas | A-549 (Lung) | 19.2 - 112.5 | [9] |
Anti-inflammatory Activity
Certain N-arylthiourea derivatives have shown significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[10][11]
Caption: A typical experimental workflow for screening N-arylthiourea derivatives for antiviral activity.
Structure-Activity Relationship (SAR) and QSAR Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of N-arylthiourea derivatives. These studies have revealed that the nature and position of substituents on the aryl rings significantly influence the potency and selectivity of the compounds. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the thiourea moiety, affecting its interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) studies have further refined this understanding by developing mathematical models that correlate the physicochemical properties of the derivatives with their biological activities. [12]These models are invaluable tools for predicting the activity of novel compounds and for guiding the design of more potent and selective drug candidates.
Conclusion and Future Perspectives
N-arylthiourea derivatives represent a privileged scaffold in medicinal chemistry, with a rich history and a promising future. Their synthetic accessibility, coupled with their diverse and potent biological activities, ensures their continued relevance in the quest for new therapeutic agents. Future research will likely focus on the development of more selective and potent derivatives through rational drug design, guided by a deeper understanding of their mechanisms of action and structure-activity relationships. The exploration of novel applications, such as in the development of diagnostic tools and chemosensors, also presents exciting avenues for future investigation. As our understanding of the intricate signaling pathways they modulate continues to grow, so too will the potential of N-arylthiourea derivatives to address a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of N-Phenyl-N′-Aryl- or Alkylthiourea Derivatives in Coxsackie Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antirival activity of N-phenyl-N'-arylthiourea derivatives against some Rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One moment, please... [farmaciajournal.com]
(4-Bromo-3-methylphenyl)thiourea CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Bromo-3-methylphenyl)thiourea, including its chemical identity and a proposed protocol for its synthesis. Due to the compound's limited documentation in readily available chemical databases, a specific CAS number could not be retrieved. However, based on its constituent precursor, 4-Bromo-3-methylaniline, its molecular formula and a feasible synthetic pathway can be accurately determined.
Chemical Identity and Properties
While a specific CAS number for this compound is not publicly indexed, its molecular structure and formula can be deduced from its logical precursor, 4-Bromo-3-methylaniline.
| Parameter | Value | Source |
| Compound Name | This compound | - |
| CAS Number | Not Found | - |
| Molecular Formula | C₈H₉BrN₂S | Deduced from Synthesis |
| Precursor | 4-Bromo-3-methylaniline | [1][2][3] |
| Precursor CAS | 6933-10-4 | [1][2][3] |
| Precursor Formula | C₇H₈BrN | [1] |
Proposed Synthesis Protocol
The synthesis of this compound can be achieved through the reaction of 4-Bromo-3-methylaniline with an isothiocyanate source. A common and effective method involves the use of ammonium thiocyanate in the presence of an acid catalyst.
Reaction:
4-Bromo-3-methylaniline + NH₄SCN → this compound
Experimental Protocol:
-
Materials:
-
4-Bromo-3-methylaniline (CAS: 6933-10-4)[3]
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water
-
Standard laboratory glassware and heating apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve a specific molar equivalent of 4-Bromo-3-methylaniline in ethanol.
-
In a separate beaker, prepare a solution of ammonium thiocyanate in water.
-
Add the ammonium thiocyanate solution to the flask containing the 4-Bromo-3-methylaniline solution.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring. The acid acts as a catalyst for the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for a specified period. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude this compound.
-
Filter the precipitate using a Buchner funnel and wash it with cold water to remove any unreacted starting materials and inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure this compound.
-
Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis workflow for this compound.
Biological Context and Potential Applications
References
Preliminary In-Vitro Screening of (4-Bromo-3-methylphenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in-vitro screening of (4-Bromo-3-methylphenyl)thiourea, a synthetic compound belonging to the versatile class of thiourea derivatives. Thiourea and its analogues have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This document outlines key experimental protocols for evaluating the therapeutic potential of this compound, presents a framework for data interpretation, and visualizes experimental workflows and potential signaling pathways. The information herein is intended to serve as a foundational resource for researchers initiating in-vitro studies on this compound and its derivatives.
Introduction
Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by two amine substituents. This structural motif allows for diverse chemical modifications, leading to a vast library of compounds with a wide range of pharmacological activities.[2] The introduction of a bromo and a methyl group to the phenyl ring of the thiourea core, as in this compound, can significantly influence its physicochemical properties and biological activity. Halogen atoms, for instance, are known to enhance the bioavailability and efficacy of drug candidates.[3]
Preliminary in-vitro screening is a critical first step in the drug discovery pipeline, enabling the rapid assessment of a compound's biological activity and potential toxicity. This guide details standardized assays commonly employed for the initial evaluation of novel chemical entities like this compound.
In-Vitro Screening Protocols
Anticancer Activity
The cytotoxic potential of this compound against various cancer cell lines is a primary focus of its initial screening. The MTT assay is a widely adopted colorimetric method for assessing cell viability.[4][5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, HCT116) are seeded in a 96-well plate at a density of 5,000–10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[4][5]
-
Compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the wells in various concentrations. The cells are then incubated for another 24-48 hours.[6]
-
MTT Addition: 20 μL of MTT reagent (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours.[4][5]
-
Formazan Solubilization: The medium is removed, and 100 μL of DMSO is added to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity
The antimicrobial properties of this compound can be evaluated against a panel of pathogenic bacteria and fungi using methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[7][8]
Experimental Protocol: Broth Microdilution Method
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[8]
Enzyme Inhibition
Thiourea derivatives have been reported to inhibit various enzymes, including urease and kinases.[9][10] An enzyme inhibition assay is crucial to understand the mechanism of action of this compound.
Experimental Protocol: Urease Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of urease (e.g., from jack bean) and a solution of urea (substrate) are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of this compound for a specific duration.[11]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the urea solution.
-
Ammonia Quantification: The amount of ammonia produced, which is proportional to the enzyme activity, is quantified using a colorimetric method (e.g., the indophenol method).[11]
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Data Presentation
Quantitative data from the in-vitro screening should be summarized in clear and concise tables for comparative analysis.
Table 1: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
| MCF-7 (Breast) | Data to be filled |
| HepG2 (Liver) | Data to be filled |
| HCT116 (Colon) | Data to be filled |
Table 2: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | Data to be filled |
| Escherichia coli | Data to be filled |
| Candida albicans | Data to be filled |
Table 3: Enzyme Inhibition Activity of this compound
| Enzyme | IC50 (µM) |
| Urease | Data to be filled |
| Other relevant enzymes | Data to be filled |
Visualizations
Diagrams are essential for illustrating complex experimental workflows and biological pathways.
Caption: General workflow for the in-vitro screening of this compound.
Caption: A potential signaling pathway for anticancer activity involving apoptosis.
Conclusion
This technical guide provides a foundational framework for the preliminary in-vitro screening of this compound. The outlined protocols for anticancer, antimicrobial, and enzyme inhibition assays, coupled with structured data presentation and clear visualizations, offer a systematic approach for researchers in the field of drug discovery. The insights gained from these initial studies will be instrumental in guiding further preclinical development of this promising compound.
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]
- 8. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomeric Forms of (4-Bromo-3-methylphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomeric forms of (4-Bromo-3-methylphenyl)thiourea, a substituted N-arylthiourea. It covers the synthesis, structural characterization, and spectroscopic analysis of this compound, with a particular focus on the equilibrium between its thione and thiol tautomers. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, where the nuanced understanding of molecular structure and isomerism is critical. Detailed experimental protocols, comparative data tables, and explanatory diagrams are included to facilitate both theoretical understanding and practical application.
Introduction
Thiourea and its derivatives are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The biological activity of thiourea-based compounds is often linked to their ability to form hydrogen bonds and coordinate with metal ions, properties that are intrinsically linked to their tautomeric nature. N-arylthioureas, such as this compound, can exist in two primary tautomeric forms: the thione form and the thiol form. The equilibrium between these two forms can be influenced by factors such as the electronic nature of substituents, solvent polarity, temperature, and solid-state packing forces. A thorough understanding of this tautomerism is therefore essential for predicting the compound's physicochemical properties, reactivity, and biological interactions.
The thione form is generally considered to be the more stable and predominant tautomer, particularly in the solid state and in polar solvents.[1][2] This stability is attributed to the greater strength of the C=S double bond compared to the C=N double bond and the favorable hydrogen bonding interactions involving the N-H protons and the thiocarbonyl sulfur.
Tautomeric Forms and Equilibrium
The tautomeric equilibrium of this compound involves the migration of a proton from a nitrogen atom to the sulfur atom, resulting in the interconversion between the thione and thiol forms.
Factors Influencing Tautomeric Equilibrium
-
Solvent Effects: Polar solvents tend to favor the thione tautomer due to the stabilization of the polar C=S bond and the formation of hydrogen bonds.[3] In contrast, nonpolar solvents may show a relative increase in the proportion of the less polar thiol form.[3]
-
Temperature: Variable temperature NMR studies on similar systems have shown that increasing the temperature can shift the equilibrium, often favoring the minor tautomer.[4][5]
-
Substituent Effects: The electronic properties of the substituents on the phenyl ring can influence the acidity of the N-H protons and the basicity of the sulfur atom, thereby affecting the position of the tautomeric equilibrium. Electron-withdrawing groups, such as the bromo substituent, can increase the acidity of the N-H protons.
Synthesis of this compound
The synthesis of N-arylthioureas is typically achieved through the reaction of an aryl isothiocyanate with ammonia or a primary or secondary amine. An alternative and common method involves the reaction of an arylamine with a source of thiocarbonyl, such as ammonium thiocyanate, in the presence of an acid.
General Experimental Protocol
The following protocol is a general method adapted from established procedures for the synthesis of N-arylthioureas.[6][7]
Materials:
-
4-Bromo-3-methylaniline
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-3-methylaniline (1 equivalent) in ethanol.
-
Add a solution of ammonium thiocyanate (1.1 equivalents) in water to the flask.
-
Slowly add concentrated hydrochloric acid (2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Spectroscopic and Structural Characterization
The tautomeric forms of this compound can be characterized using various spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present and inferring the predominant tautomeric form.
-
Thione Form:
-
N-H Stretching: Two bands are typically observed in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group and the N-H stretch of the secondary amine.
-
C=S Stretching (Thioamide I band): A strong absorption band is expected in the 1350-1250 cm⁻¹ region.[8]
-
C-N Stretching and N-H Bending (Thioamide II and III bands): These bands appear in the 1600-1400 cm⁻¹ and 1100-900 cm⁻¹ regions, respectively.
-
-
Thiol Form:
-
S-H Stretching: A weak absorption band is expected around 2600-2550 cm⁻¹. The low intensity of this band can make it difficult to observe, especially if the thiol tautomer is present in low concentrations.[2]
-
C=N Stretching: A band in the 1650-1550 cm⁻¹ region would be indicative of the imine functionality.
-
Table 1: Characteristic IR Absorption Bands for Thiourea Tautomers
| Functional Group | Vibration Mode | Thione Form (cm⁻¹) | Thiol Form (cm⁻¹) |
| N-H | Stretching | 3400-3100 | - |
| C=S | Stretching | 1350-1250 | - |
| S-H | Stretching | - | 2600-2550 (weak) |
| C=N | Stretching | - | 1650-1550 |
Note: The exact positions of the absorption bands can be influenced by hydrogen bonding and the solid-state environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the protons and carbon atoms in the molecule.
-
¹H NMR:
-
Thione Form: The N-H protons are expected to appear as broad singlets in the downfield region (typically δ 7-10 ppm). The chemical shift of these protons is sensitive to solvent and temperature. The aromatic protons of the 4-bromo-3-methylphenyl group will show characteristic splitting patterns. The methyl protons will appear as a singlet.
-
Thiol Form: The S-H proton would appear as a sharp singlet, the chemical shift of which is also solvent-dependent. The disappearance of one of the N-H signals and the appearance of an S-H signal would be indicative of the thiol tautomer.
-
-
¹³C NMR:
-
Thione Form: The most characteristic signal is the thiocarbonyl carbon (C=S), which is expected to resonate in the downfield region (δ 180-200 ppm).
-
Thiol Form: The carbon of the C=N bond would resonate at a different chemical shift, typically upfield from the C=S carbon.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. For N-arylthioureas, crystallographic studies almost invariably show the molecule to exist in the thione form in the solid state.[9][10] The crystal packing is often dominated by intermolecular hydrogen bonds between the N-H protons and the sulfur atom of the thiocarbonyl group, leading to the formation of dimers or extended chains.[9][10]
While a crystal structure for this compound is not available in the searched literature, data for closely related compounds provides insight into the expected structural features.
Table 2: Selected Crystallographic Data for Analagous Thiourea Derivatives
| Compound | Crystal System | Space Group | Key H-Bonding Motif | Reference |
| N-(2-Bromophenyl)thiourea | Monoclinic | P2₁/c | N-H···S intermolecular chains | [9] |
| N-(4-bromobutanoyl)-N'-(3-methylphenyl)thiourea | Triclinic | P-1 | N-H···S intermolecular dimers | [8] |
| N,N′-bis(2-dialkylaminophenyl)thioureas | Triclinic | P-1 | Intramolecular N-H···N and intermolecular N-H···S | [10] |
Quantitative Analysis of Tautomeric Equilibrium
While qualitative analysis suggests the predominance of the thione form, quantitative determination of the tautomeric ratio in solution can be achieved using spectroscopic methods, particularly NMR.
Variable Temperature NMR Spectroscopy
By recording NMR spectra at different temperatures, it is possible to study the dynamics of the tautomeric equilibrium.[4] If the rate of interconversion is slow on the NMR timescale at low temperatures, separate signals for the thione and thiol tautomers may be observed. The ratio of the integrals of these signals can then be used to determine the equilibrium constant (KT).
Methodology:
-
Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆).
-
Acquire ¹H NMR spectra at a range of temperatures, starting from room temperature and decreasing until coalescence of the exchangeable proton signals is observed, and ideally, separate signals for the tautomers appear.
-
Integrate the signals corresponding to a specific proton in each tautomer (e.g., the methyl protons or a well-resolved aromatic proton).
-
Calculate the molar ratio of the two tautomers at each temperature.
-
Determine the equilibrium constant, KT = [Thiol]/[Thione], at each temperature.
-
A van 't Hoff plot (ln KT vs. 1/T) can then be constructed to determine the thermodynamic parameters (ΔH° and ΔS°) for the tautomerization.
While specific quantitative data for this compound is not available in the reviewed literature, studies on other thioamides suggest that the pKT ([Thiol]/[Thione]) is generally very low, indicating a strong preference for the thione form.[2]
Conclusion
This compound, like other N-arylthioureas, exists in a tautomeric equilibrium between the predominant thione form and the minor thiol form. The position of this equilibrium is influenced by the solvent, temperature, and electronic effects of the substituents. Spectroscopic techniques such as IR and NMR, along with X-ray crystallography, are essential tools for the characterization of these tautomeric forms. While the thione form is overwhelmingly favored in the solid state and in most solutions, a quantitative understanding of the tautomeric ratio under various conditions, which can be achieved through methods like variable temperature NMR, is crucial for predicting the compound's behavior in different chemical and biological environments. This technical guide provides the foundational knowledge and experimental framework for researchers to further investigate and utilize the properties of this compound in their scientific endeavors.
References
- 1. jocpr.com [jocpr.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Infrared and Raman spectroscopy of non-conventional hydrogen bonding between N,N′-disubstituted urea and thiourea groups: a combined experimental and theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N-(2-Bromophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of (4-Bromo-3-methylphenyl)thiourea in common lab solvents
Solubility Profile of (4-Bromo-3-methylphenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected solubility profile of this compound in common laboratory solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on qualitative predictions based on the compound's structure and the general solubility characteristics of related molecules. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data.
Predicted Solubility Profile
The solubility of a compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a polar thiourea group capable of acting as both a hydrogen bond donor and acceptor. However, the presence of the large, non-polar 4-bromo-3-methylphenyl group is expected to significantly influence its solubility, reducing its affinity for polar solvents and increasing it for organic solvents.
Based on these structural features, a qualitative solubility profile has been predicted and is summarized in the table below.
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Rationale |
| Water | H₂O | Polar Protic | Insoluble | The large, non-polar aromatic ring and the bromine substituent are expected to dominate the molecule's behavior, leading to poor solvation by water despite the polar thiourea group. |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble to Soluble | The methyl group of the solvent is less polar than water's hydrogen, and it can interact favorably with the organic portion of the solute. The hydroxyl group can still engage in hydrogen bonding with the thiourea moiety. |
| Ethanol | C₂H₅OH | Polar Protic | Slightly Soluble to Soluble | Similar to methanol, but the increased hydrocarbon character of ethanol may further enhance solubility compared to more polar solvents. |
| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble | Acetone's polarity allows it to interact with the thiourea group, while its two methyl groups can effectively solvate the non-polar aromatic portion of the molecule. |
| Acetonitrile | CH₃CN | Polar Aprotic | Soluble | The polarity of acetonitrile is suitable for interacting with the polar functional group, and it is generally a good solvent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Very Soluble | DMSO is a powerful and versatile aprotic solvent, known for its ability to dissolve a wide range of organic compounds, including those with limited solubility in other solvents. |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a highly effective polar aprotic solvent for a wide variety of organic molecules. |
| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Soluble | The non-polar nature of DCM makes it a good solvent for compounds with significant non-polar character, such as the brominated aromatic ring in the target molecule. |
| Hexane | C₆H₁₄ | Non-polar | Insoluble to Slightly Soluble | While the aromatic ring has non-polar character, the overall polarity of the thiourea group will likely limit solubility in a purely non-polar alkane solvent like hexane. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.
Materials:
-
This compound (solid)
-
Selected solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, ensuring that a visible amount of solid remains undissolved.
-
Add a known volume of each solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of solubility.
This guide provides a foundational understanding of the expected solubility of this compound and a practical framework for its experimental determination. Researchers are encouraged to use the provided protocol to generate precise quantitative data for their specific applications.
Crystal Structure Analysis of Brominated Thiourea Compounds: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of brominated thiourea compounds. Thiourea derivatives are a versatile class of compounds with significant applications in medicinal chemistry, materials science, and chemical synthesis. The introduction of a bromine atom into the molecular framework profoundly influences their physicochemical properties, biological activity, and, critically, their solid-state architecture through the formation of specific intermolecular interactions such as halogen and hydrogen bonds. Understanding the three-dimensional structure of these compounds through single-crystal X-ray diffraction is paramount for rational drug design and the development of new materials. This document details the common experimental protocols for synthesis, crystallization, and X-ray analysis, presents key crystallographic data in a comparative format, and discusses the prevalent structural motifs and intermolecular interactions that govern the crystal packing of these compounds.
Experimental Protocols
The determination of the crystal structure of brominated thiourea compounds involves a multi-step process, from the initial synthesis of the material to the final refinement of the crystallographic data.
Synthesis of Brominated Thiourea Derivatives
A common and effective method for synthesizing N-substituted thioureas involves the reaction of an appropriate isothiocyanate with a primary or secondary amine.[1] For acyl-thiourea derivatives, a two-step, one-pot synthesis is often employed.
Generalized Protocol:
-
Isothiocyanate Formation: An acyl chloride (e.g., 4-bromobenzoyl chloride) is treated with a thiocyanate salt, such as potassium thiocyanate (KSCN), in a dry solvent like acetone. The mixture is stirred, often at reflux, to form the corresponding acyl isothiocyanate intermediate.[2]
-
Thiourea Synthesis: A solution of the desired amine (e.g., an aniline derivative) in the same solvent is added dropwise to the reaction mixture containing the in situ generated acyl isothiocyanate.[2]
-
Reaction Completion & Isolation: The mixture is typically stirred for several hours, sometimes with gentle heating or refluxing, to ensure the reaction goes to completion.[2] The progress is monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is poured into chilled water to precipitate the crude product. The solid is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent such as ethanol.[3]
Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of solvent and technique is determined empirically.
Common Methodologies:
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., DMSO, methanol-water, chloroform).[4][5] The solution is lightly covered to allow the solvent to evaporate slowly over several days or weeks at room temperature, leading to the formation of single crystals.[3][6]
-
Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small vial, which is then placed inside a larger sealed container that contains a "poor" solvent (an anti-solvent in which the compound is less soluble). Vapors of the anti-solvent slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization. For instance, single crystals have been grown by the diffusion of pentane vapor into a THF solution of the compound.[7]
Single-Crystal X-ray Diffraction and Structure Refinement
Once a suitable crystal is obtained, its three-dimensional structure is determined by single-crystal X-ray diffraction.
Generalized Protocol for Data Collection and Structure Refinement:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head.[8]
-
Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker or Rigaku system with a CCD detector). Data is collected at a controlled temperature, often at room temperature (298 K) or under cryogenic conditions (e.g., 123 K or 173 K) to minimize thermal vibrations.[5][8] Monochromatic X-ray radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54187 Å), is used.[5][8]
-
Data Reduction: The collected diffraction data (raw intensity frames) are processed to determine the unit cell parameters and to integrate the reflection intensities. An absorption correction is typically applied.[9]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². Software packages such as SHELXL are commonly used for this process.[5][8] Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[8]
Visualization of Experimental and Logical Workflows
The process from synthesis to final structural analysis follows a logical progression. Likewise, the stability of the resulting crystal lattice is determined by a network of competing intermolecular forces.
Caption: Experimental workflow for the crystal structure analysis of a compound.
Caption: Key intermolecular interactions governing crystal packing.
Crystallographic Data of Selected Compounds
The following tables summarize key crystallographic data for several representative brominated thiourea compounds, allowing for easy comparison of their structural parameters.
Table 1: Crystal Data and Structure Refinement Parameters
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| N-(2-Bromophenyl)thiourea | C₇H₇BrN₂S | Monoclinic | P2₁/c | 15.181(3) | 7.7952(16) | 15.312(3) | 90.803(4) | 1811.8(6) | 8 | [8] |
| N-(4-bromobutanoyl)-N'-(3-methylphenyl)thiourea | C₁₂H₁₅BrN₂OS | Triclinic | P1 | 5.469(2) | 9.873(5) | 13.511(6) | 93.71(2) | 724.8(6) | 2 | [4] |
| N-(4-bromobutanoyl)-N'-(4-methylphenyl)thiourea | C₁₂H₁₅BrN₂OS | Triclinic | P1 | 5.441(3) | 9.839(6) | 13.490(8) | 93.52(3) | 717.8(8) | 2 | [4] |
| Bismuth trithiourea bromide (BTB) | Bi[CS(NH₂)₂]₃Br₃ | Monoclinic | Cc | 8.6238(7) | 12.2506(11) | 15.5040(13) | 90.7810(10) | 1636.0(2) | 4 | [6] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea* | C₁₃H₁₇ClN₂S | Monoclinic | P2₁/n | - | - | - | - | - | - | [10] |
| Bis(thiourea)gold(I) bromide | [Au{SC(NH₂)₂}₂]Br | Monoclinic | C2/c | 8.703(2) | 16.025(8) | 6.799(2) | 100.83(2) | 931.3(6) | 4 | [11] |
Note: While compound 1-(3-chlorophenyl)-3-cyclohexylthiourea is chlorinated, not brominated, it is included as a relevant halogenated analogue whose crystal system and space group were determined.[10]
Structural Analysis and Discussion
The crystal structures of brominated thiourea derivatives are primarily stabilized by a network of non-covalent interactions, which dictate the overall supramolecular assembly.
Molecular Conformation
Many N,N'-disubstituted thiourea derivatives adopt a trans-cis configuration with respect to the C=S thiono bond.[4][12] This conformation is often stabilized by intramolecular hydrogen bonds, for example, between a carbonyl oxygen and an amide hydrogen (N-H···O), which can lead to the formation of stable pseudo-six-membered rings.[12] The dihedral angle between the planar thiourea unit and the aromatic rings is a key structural parameter. In N-(2-Bromophenyl)thiourea, for instance, the thiourea unit is almost perpendicular to the bromobenzene ring, with a dihedral angle of 80.82(16)°.[8]
Intermolecular Interactions and Crystal Packing
The packing of molecules in the crystal lattice is dominated by hydrogen and halogen bonds.
-
Hydrogen Bonding: The most common motif is the intermolecular N-H···S hydrogen bond, which frequently links molecules into centrosymmetric dimers or linear chains.[4][8] In the crystal structure of N-(2-Bromophenyl)thiourea, these interactions form linear chains along the ab diagonal.[8] When other acceptor atoms like oxygen are present, N-H···O interactions also play a crucial role in the crystal packing.[13]
-
Halogen Bonding: The bromine atom, acting as an electrophilic region (a σ-hole), can participate in halogen bonding with nucleophilic atoms like sulfur, oxygen, or even nitrogen.[14][15] These C-Br···S or C-Br···O interactions are highly directional and contribute significantly to the stability and specific geometry of the crystal lattice.[14][15] In some structures, the packing is dominated by classical hydrogen bonding where the bromide anion itself acts as a hydrogen bond acceptor (N-H···Br⁻).[16]
-
Other Interactions: In compounds with multiple aromatic rings, C-H···π and π-π stacking interactions can also influence the three-dimensional structure, though they are generally weaker than the aforementioned forces.[13]
Conclusion
The crystal structure analysis of brominated thiourea compounds reveals a rich and complex interplay of molecular conformation and intermolecular forces. The presence of bromine facilitates halogen bonding, which, in conjunction with robust N-H···S hydrogen bonding, directs the formation of predictable and stable supramolecular architectures. The detailed protocols and comparative data presented in this guide underscore the necessity of single-crystal X-ray diffraction as a tool for elucidating these structural details. This knowledge is fundamental for establishing structure-property relationships, which is essential for the targeted design of new pharmaceutical agents and functional materials based on the thiourea scaffold.
References
- 1. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reaction of unsymmetrical α-bromo-1,3-diketones with N -substituted thioureas: regioselective access to 2-( N -arylamino)-5-acyl-4-methylthiazoles and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05436A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two new bismuth thiourea bromides: crystal structure, growth, and characterization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(2-Bromophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
- 10. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Structural Organization of Dibromodiazadienes in the Crystal and Identification of Br···O Halogen Bonding Involving the Nitro Group [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Therapeutic Potential of Thiourea Derivatives: A Technical Guide for Drug Development
Introduction
Thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂, and its derivatives represent a versatile class of molecules that have garnered significant attention in the field of medicinal chemistry.[1][2] Structurally similar to urea but with the oxygen atom replaced by sulfur, the thiourea scaffold—(R₁R₂N)(R₃R₄N)C=S—is a key pharmacophore in a multitude of biologically active compounds.[3][4] The presence of nitrogen and sulfur atoms allows for diverse bonding possibilities, including the formation of stable complexes with metal ions and non-covalent interactions with biological targets like enzymes and receptors.[5][6] This structural flexibility has enabled the development of thiourea derivatives with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and neuroprotective activities.[7][8] This guide provides an in-depth overview of the synthesis, mechanisms of action, and therapeutic potential of these promising compounds.
General Synthesis of Thiourea Derivatives
The synthesis of thiourea derivatives is often straightforward, making them attractive for scaffold-based drug discovery. A predominant method involves the reaction of an isothiocyanate with a primary or secondary amine.[9] The isothiocyanate intermediate can be generated in situ from an acid chloride and a thiocyanate salt, such as potassium or ammonium thiocyanate.[1][10] This two-step, one-pot synthesis is efficient and adaptable to a wide range of starting materials.
Experimental Protocol: General Synthesis of N-Acyl Thiourea Derivatives
This protocol is adapted from the synthesis of N-acyl thiourea derivatives.[10]
-
Formation of the Isothiocyanate Intermediate: An acid chloride is dissolved in a dry solvent (e.g., anhydrous acetone). To this solution, ammonium thiocyanate is added, and the mixture is refluxed for a specified period. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Formation of the Thiourea Derivative: After the formation of the acyl isothiocyanate, the reaction mixture is cooled. A solution of the desired heterocyclic amine in the same solvent is then added dropwise to the mixture.
-
Reaction and Isolation: The resulting mixture is stirred at room temperature. The solvent is then evaporated under reduced pressure.
-
Purification: The crude product is treated with a solvent like cold methanol to precipitate the final compound. The solid product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-dichloromethane mixture) to yield the pure N-acyl thiourea derivative.[5][10]
Caption: A flowchart illustrating the common synthetic pathway for N-acyl thiourea derivatives.
Therapeutic Potential and Mechanisms of Action
Thiourea derivatives exhibit a remarkable range of biological activities, primarily through their interaction with specific proteins, enzymes, or DNA.[1][11]
Anticancer Activity
Thiourea derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[1][12] They can inhibit enzymes crucial for cancer cell proliferation, induce apoptosis, and overcome drug resistance.[1][13]
-
Enzyme Inhibition: Certain derivatives act as potent inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammation and carcinogenesis.[13] Others inhibit receptor tyrosine kinases (RTKs) or protein tyrosine kinases (PTKs), which are critical to tumor growth signaling pathways.[12] Some derivatives bearing a benzodioxole moiety have demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR).[14]
-
Apoptosis Induction: Studies on breast cancer cell lines (MCF-7) have shown that some thiourea compounds can arrest the cell cycle and induce apoptosis, leading to a progressive decline in cell viability.[1]
-
DNA Interaction: Bis-thiourea derivatives have been shown to bind to DNA through groove binding and mixed-mode interactions, potentially disrupting DNA replication and transcription in cancer cells.[1][15]
Caption: Inhibition of the COX-2 pathway by thiourea derivatives to reduce cancer progression.
Table 1: Anticancer Activity of Selected Thiourea Derivatives
| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 5c | HepG2, MCF-7, Caco-2, PC-3 | Broad selective cytotoxicity | [13] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [14] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [14] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 | [14] |
| Doxorubicin (Control) | HCT116 | 8.29 | [14] |
| Doxorubicin (Control) | HepG2 | 7.46 | [14] |
| Doxorubicin (Control) | MCF-7 | 4.56 | [14] |
| Compound 49 | MCF-7 | 338.3 |[1] |
Enzyme Inhibition
The ability of thiourea derivatives to inhibit various enzymes is central to many of their therapeutic effects.[16]
-
Carbonic Anhydrase (CA) Inhibition: CAs are involved in pH regulation and other physiological processes. Thiourea derivatives have been synthesized and tested as inhibitors of human CA isozymes (hCA I and hCA II), showing potential for therapeutic applications where CA inhibition is beneficial.[17][18]
-
Cholinesterase Inhibition: Some derivatives are effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[16] The synchronous inhibition of these enzymes may be a beneficial strategy for the treatment of Alzheimer's disease (AD).[16][19]
-
Other Enzymes: Thiourea derivatives have also shown inhibitory activity against lipoxygenase, xanthine oxidase, and urease.[15][20]
Table 2: Enzyme Inhibition by Selected Thiourea Derivatives
| Compound Class/Derivative | Target Enzyme | Inhibition Value (Kᵢ or IC₅₀) | Reference |
|---|---|---|---|
| Chiral Thioureas (5a-c) | hCA I | Kᵢ: 3.4–7.6 μM | [18] |
| Chiral Thioureas (5a-c) | hCA II | Kᵢ: 8.7–44.2 μM | [18] |
| Benzimidazole-Thioureas (9b-e) | hCA I | Kᵢ: 3.4–73.6 μM | [17] |
| Benzimidazole-Thioureas (9b-e) | hCA II | Kᵢ: 8.7–144.2 μM | [17] |
| Compound 3 | Acetylcholinesterase (AChE) | IC₅₀: 50 µg/mL | [16] |
| Compound 3 | Butyrylcholinesterase (BChE) | IC₅₀: 60 µg/mL | [16] |
| Octane-1,8-diyl-bis-S-amidinothiourea (Compound 4) | Acetylcholinesterase (AChE) | IC₅₀: 8.40 μM |[19] |
Antimicrobial and Antiviral Activity
The rise of drug-resistant pathogens has spurred the search for new antimicrobial agents, and thiourea derivatives have emerged as promising candidates.[21][22]
-
Antibacterial and Antifungal: These compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][21] Their mechanism often involves the disruption of essential cellular processes in microbes.[23] Fluorine-substituted benzoylthioureas have shown particularly potent antibacterial and antifungal effects.[21]
-
Antiviral: Thiourea derivatives have been investigated for their antiviral properties, with some compounds showing significant activity against viruses like HIV.[22][24] Structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl and pyridinyl rings are crucial for anti-HIV activity.[22] More recently, derivatives have been identified with strong antiviral activity against the hepatitis B virus (HBV), comparable to the drug Entecavir.[25]
Neurodegenerative Diseases
The accumulation of misfolded proteins like α-synuclein and tau is a hallmark of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[26][27] Thiourea derivatives are being explored for their potential to inhibit the aggregation of these proteins.[26] Their ability to act as chaotropic agents can alter hydrophobic interactions and interfere with the formation of neurotoxic fibrils.[27] Additionally, their role as cholinesterase inhibitors offers a symptomatic treatment approach for Alzheimer's disease.[19]
Key Experimental Protocols
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[5]
-
Preparation: A two-fold serial dilution of the thiourea derivative is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL or yeast at ~0.5-2.5 x 10³ CFU/mL).
-
Controls: Positive (microorganism without compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., gentamicin, nystatin) is also tested as a control.[5]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.[19]
-
Reagents: The assay requires Ellman's reagent (DTNB), acetylthiocholine iodide (ATCI) as the substrate, and a source of AChE enzyme in a phosphate buffer.
-
Procedure: The test compound (thiourea derivative) is pre-incubated with the AChE enzyme in a 96-well plate for a set time at a specific temperature.
-
Reaction Initiation: The reaction is initiated by adding the substrate (ATCI) and DTNB to the wells. The enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion.
-
Measurement: The absorbance of the yellow product is measured kinetically over time using a microplate reader at a wavelength of ~412 nm.
-
Calculation: The rate of reaction is calculated from the change in absorbance. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control. The IC₅₀ value is then calculated from a dose-response curve.
Caption: A typical workflow for the discovery and development of thiourea-based therapeutic agents.
Conclusion and Future Perspectives
Thiourea and its derivatives constitute a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Their synthetic accessibility and structural diversity make them highly valuable for the development of novel therapeutic agents.[9][28] The research highlighted in this guide demonstrates their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents through mechanisms such as enzyme inhibition and modulation of key signaling pathways.[1][13][22][27]
Future research should focus on optimizing the selectivity and potency of these compounds to minimize off-target effects and improve their pharmacokinetic profiles.[6] The exploration of novel hybrid molecules that combine the thiourea pharmacophore with other biologically active moieties could lead to multi-targeted agents capable of addressing complex diseases like cancer and Alzheimer's.[1] With continued investigation and rational design, thiourea derivatives hold great promise for becoming the next generation of effective therapeutics.
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. doaj.org [doaj.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Imino and Thioureidic Derivatives as New Tools for Alzheimer's Disease: Preliminary Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. researchgate.net [researchgate.net]
- 24. Design, Synthesis and Evaluation of Thiourea Derivatives as Antim...: Ingenta Connect [ingentaconnect.com]
- 25. biorxiv.org [biorxiv.org]
- 26. Evaluation of Alpha-Synuclein and Tau Antiaggregation Activity of Urea and Thiourea-Based Small Molecules for Neurodegenerative Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Evaluation of structure-activity relationships of urea vs. thiourea-based small molecules on inhibition of alpha-synuclein and tau isoform for neurodegenerative disease therapeutics | Poster Board #413 - American Chemical Society [acs.digitellinc.com]
- 28. [PDF] Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review | Semantic Scholar [semanticscholar.org]
Basic characterization of novel (4-Bromo-3-methylphenyl)thiourea analogs
An In-depth Technical Guide on the Basic Characterization of Novel (4-Bromo-3-methylphenyl)thiourea Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological evaluation of novel this compound analogs. Thiourea derivatives are a versatile class of compounds recognized for their wide range of biological activities, including anticancer, antibacterial, antifungal, antiviral, and enzyme inhibition properties.[1][2] The unique structural features of the (4-Bromo-3-methylphenyl) moiety offer a scaffold for developing new therapeutic agents with potentially enhanced efficacy and selectivity.
Synthesis
The synthesis of novel N,N'-disubstituted this compound analogs can be efficiently achieved through a two-step process. The general strategy involves the reaction of a substituted benzoyl chloride with a thiocyanate salt to form an in-situ benzoyl isothiocyanate intermediate. This reactive intermediate is then treated with the key amine, 4-bromo-3-methylaniline, to yield the final thiourea product.
Experimental Protocol: General Synthesis
A solution of a substituted benzoyl chloride (1.0 eq.) in anhydrous acetone is added dropwise to a suspension of potassium thiocyanate (KSCN) (1.1 eq.) in anhydrous acetone. The reaction mixture is refluxed for 2-3 hours to facilitate the formation of the corresponding benzoyl isothiocyanate. The progress of this step can be monitored by thin-layer chromatography (TLC). Once the formation of the intermediate is complete, a solution of 4-bromo-3-methylaniline (1.0 eq.) in anhydrous acetone is added to the reaction mixture. The resulting solution is then refluxed for an additional 6-8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound analog.
Physicochemical and Spectral Characterization
The synthesized analogs are characterized by various analytical and spectroscopic techniques to confirm their structure and purity. The data obtained from these methods are crucial for establishing the identity of the novel compounds.
Experimental Protocols
-
Melting Point (M.p.): Determined using a digital melting point apparatus and are uncorrected.
-
Fourier Transform Infrared (FTIR) Spectroscopy: Spectra are recorded on an FTIR spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer in deuterated solvents like DMSO-d₆ or CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Electron Spray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compounds.
Data Presentation: Representative Spectral Data
The following table summarizes the expected spectral data for a hypothetical series of N-Aroyl-N'-(4-bromo-3-methylphenyl)thiourea analogs.
| Compound ID | R-Group (on Aroyl Moiety) | Molecular Formula | M.p. (°C) | FTIR (cm⁻¹) ν(N-H), ν(C=O), ν(C=S) | ¹H NMR (δ, ppm) Key Signals | ESI-MS [M+H]⁺ |
| BMT-1 | H | C₁₅H₁₃BrN₂OS | 165-167 | 3250, 1670, 1260 | 12.3 (s, 1H, NH), 11.5 (s, 1H, NH), 7.4-8.0 (m, Ar-H), 2.4 (s, 3H, CH₃) | 350.0 |
| BMT-2 | 4-OCH₃ | C₁₆H₁₅BrN₂O₂S | 171-173 | 3245, 1665, 1255 | 12.1 (s, 1H, NH), 11.3 (s, 1H, NH), 6.9-7.9 (m, Ar-H), 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃) | 380.0 |
| BMT-3 | 4-Cl | C₁₅H₁₂BrClN₂OS | 180-182 | 3255, 1675, 1265 | 12.4 (s, 1H, NH), 11.6 (s, 1H, NH), 7.5-8.1 (m, Ar-H), 2.4 (s, 3H, CH₃) | 383.9 |
| BMT-4 | 4-NO₂ | C₁₅H₁₂BrN₃O₃S | 192-194 | 3260, 1680, 1270 | 12.7 (s, 1H, NH), 11.8 (s, 1H, NH), 7.6-8.4 (m, Ar-H), 2.4 (s, 3H, CH₃) | 395.0 |
Note: The data presented in this table is hypothetical and serves as a representative example for this class of compounds based on published data for similar structures.[3][4]
Biological Evaluation
Thiourea derivatives are known to exhibit a wide spectrum of biological activities.[2][5] Analogs of the this compound scaffold are promising candidates for screening against various biological targets, including bacteria, cancer cell lines, and clinically relevant enzymes.
Antibacterial Activity
The antibacterial potential of the synthesized analogs can be evaluated against a panel of Gram-positive and Gram-negative bacteria.
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method. Bacterial strains are cultured in Mueller-Hinton broth. The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in 96-well microtiter plates to achieve a range of concentrations. A standardized bacterial suspension is added to each well. The plates are incubated at 37°C for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Ciprofloxacin can be used as a standard reference drug.[6][7]
Anticancer Activity
The cytotoxic potential of the analogs can be assessed against various human cancer cell lines.
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48 hours. Subsequently, MTT solution is added to each well, and the plates are incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[7][8]
Data Presentation: Representative Biological Activity
The following table presents hypothetical IC₅₀ and MIC values for the representative series of analogs, illustrating potential structure-activity relationships (SAR).
| Compound ID | R-Group | Anticancer IC₅₀ (µM) on MCF-7 | Antibacterial MIC (µg/mL) on S. aureus | Enzyme Inhibition IC₅₀ (µM) on DNA Gyrase |
| BMT-1 | H | 15.5 | 32 | 12.8 |
| BMT-2 | 4-OCH₃ | 25.1 | 64 | 20.5 |
| BMT-3 | 4-Cl | 8.2 | 16 | 7.5 |
| BMT-4 | 4-NO₂ | 5.9 | 8 | 4.1 |
Note: This data is hypothetical and for illustrative purposes. The trend suggests that electron-withdrawing groups (e.g., -Cl, -NO₂) may enhance biological activity.[8]
Proposed Mechanism of Action: DNA Gyrase Inhibition
Compounds structurally related to the (4-Bromo-3-methylphenyl) core have been identified as potential inhibitors of bacterial DNA gyrase.[6] This enzyme is essential for bacterial DNA replication, transcription, and repair, making it an attractive target for novel antibacterial agents. Inhibition of DNA gyrase leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death.
References
- 1. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
The Architecture of Discovery: A Technical Guide to Theoretical and Molecular Modeling of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1] Their scaffold, characterized by a central thiocarbonyl group flanked by amino groups, allows for diverse chemical modifications, leading to a wide array of pharmacological properties, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory activities.[1][2] The therapeutic potential of these compounds is often attributed to their ability to interact with various biological targets such as enzymes and receptors through hydrogen bonding and other non-covalent interactions.[3]
This in-depth technical guide provides a comprehensive overview of the theoretical and molecular modeling approaches used to study thiourea derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to effectively design, synthesize, and evaluate novel thiourea-based therapeutic agents. The guide covers key computational techniques, detailed experimental protocols, and the interpretation of quantitative data, all aimed at accelerating the journey from molecular concept to clinical candidate.
Theoretical Framework and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a rational approach to the design and optimization of lead compounds. These methods provide valuable insights into the structure-activity relationships (SAR) of thiourea derivatives, their binding modes with biological targets, and their pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2] By identifying key molecular descriptors that influence a compound's potency, QSAR models can predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing the number of compounds that need to be tested in vitro and in vivo.[2]
A common approach in QSAR is the use of Multiple Linear Regression (MLR), which correlates biological activity with a linear combination of molecular descriptors. These descriptors can be broadly categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.[4] The quality and predictive power of a QSAR model are assessed using various statistical parameters, including the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE).[5]
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or a nucleic acid.[2] This technique is instrumental in understanding the binding mode of thiourea derivatives at the active site of their biological targets. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and then using a scoring function to rank them based on their predicted binding affinity.[2] The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for ligand binding and can guide the design of more potent and selective inhibitors.[3]
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[4] In the context of thiourea derivatives, DFT calculations can provide valuable information about their geometry, electronic properties, and reactivity.[6] For instance, DFT can be used to calculate molecular orbitals (HOMO and LUMO), electrostatic potential maps, and vibrational frequencies, which can be correlated with the compound's biological activity and stability.[6]
Experimental Protocols
The successful development of novel thiourea derivatives relies on robust and well-defined experimental procedures for their synthesis, characterization, and biological evaluation. This section provides detailed methodologies for key experiments commonly employed in the study of these compounds.
General Synthesis of Thiourea Derivatives
The most common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine.[7]
Protocol:
-
Preparation of Isothiocyanate: In a round-bottom flask, dissolve the corresponding amine in a suitable solvent (e.g., acetone, dichloromethane). Add an equimolar amount of carbon disulfide and a base (e.g., triethylamine) and stir the mixture at room temperature. After a specified time, add a chloroformate (e.g., ethyl chloroformate) to the reaction mixture to form the isothiocyanate.
-
Reaction with Amine: To the in situ generated isothiocyanate, add an equimolar amount of the desired primary or secondary amine.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H and 13C NMR spectroscopy are essential for confirming the structure of synthesized thiourea derivatives.
Protocol:
-
Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Record the 1H and 13C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for 1H).
-
Analyze the chemical shifts, integration values, and coupling constants to confirm the presence of characteristic protons and carbons of the thiourea moiety and its substituents. The thiocarbonyl (C=S) carbon typically resonates in the range of 178-184 ppm in the 13C NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Prepare a KBr pellet of the sample or record the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm-1).
-
Identify the characteristic absorption bands for the N-H, C=S, and C-N stretching vibrations of the thiourea core, as well as the bands corresponding to the substituents.
X-ray Crystallography:
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule.
Protocol:
-
Grow single crystals of the thiourea derivative of suitable quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution.
-
Mount the crystal on a goniometer and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo-Kα radiation).
-
Solve the crystal structure using direct methods or Patterson methods and refine the structure using full-matrix least-squares techniques.
In Vitro Enzyme Inhibition Assay (Example: Urease)
This protocol describes a common method for evaluating the inhibitory activity of thiourea derivatives against the enzyme urease.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a solution of urease enzyme and the test compound at various concentrations.
-
Incubate the mixture at a specified temperature (e.g., 37 °C) for a defined period.
-
Initiate the enzymatic reaction by adding a solution of urea.
-
Measure the production of ammonia using a colorimetric method, such as the indophenol method, by measuring the absorbance at a specific wavelength (e.g., 630 nm).
-
Calculate the percentage of inhibition and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Quantitative Data Summary
The following tables summarize key quantitative data for various thiourea derivatives from the literature, showcasing their activity against different biological targets.
Table 1: Anticancer Activity of Thiourea Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | BGC-823 | 20.9 - 103.6 | [7] |
| 2 | A-549 | 19.2 - 112.5 | [7] |
| 3 | HCT116 | 1.11 | [8] |
| 4 | HepG2 | 1.74 | [8] |
| 5 | MCF-7 | 7.0 | [8] |
| 6 | SW620 | 1.5 - 9.4 | [9] |
| 7 | K-562 | 10.2 - 12.9 | [9] |
| 8 | H460 | 14.52 | [10] |
| 9 | MCF-7 | 16.96 | [10] |
Table 2: Enzyme Inhibition by Thiourea Derivatives
| Compound ID | Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |
| 10 | Tyrosinase | Competitive | 0.0206 | 5.9 | [11] |
| 11 | Urease | - | - | 1.55 | [12] |
| 12 | Acetylcholinesterase | - | - | 50 | [13][14] |
| 13 | Butyrylcholinesterase | - | - | 60 | [13][14] |
| 14 | Glutathione Reductase | - | 23.04 - 59.97 | - | [5] |
| 15 | Glutathione S-Transferase | - | 7.22 - 41.24 | - | [5] |
Table 3: Antibacterial Activity of Thiourea Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 16 | S. aureus (MRSA) | 2 - 16 | [15] |
| 17 | S. epidermidis | 8 | [15] |
| 18 | E. faecalis | 4 | [15] |
| 19 | Gram-positive bacteria | 3.1 - 6.3 | [16] |
| 20 | M. tuberculosis H37Rv | <10 | [17] |
Visualization of Pathways and Workflows
Visualizing complex biological pathways and experimental workflows is crucial for understanding the mechanism of action of thiourea derivatives and for planning research strategies. The following diagrams are generated using the DOT language for Graphviz.
Signaling Pathways
Experimental Workflows
Conclusion
The study of thiourea derivatives through theoretical and molecular modeling approaches offers a powerful paradigm for modern drug discovery. The integration of computational techniques such as QSAR, molecular docking, and DFT with robust experimental validation provides a synergistic framework for the rational design of novel therapeutic agents. This guide has provided a comprehensive overview of the key methodologies, from in silico modeling to in vitro evaluation, and has summarized critical quantitative data to aid researchers in this exciting field. The continued application of these principles holds immense promise for the development of new and effective thiourea-based drugs to address a wide range of diseases.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Computational Modeling of the Mechanism of Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nanobioletters.com [nanobioletters.com]
Methodological & Application
Step-by-step synthesis of (4-Bromo-3-methylphenyl)thiourea from 4-bromo-3-methylaniline
Application Notes and Protocols for the Synthesis of (4-Bromo-3-methylphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a significant class of organic compounds with a wide array of biological activities, making them valuable scaffolds in drug discovery and development. These activities include antibacterial, antifungal, antiviral, and anticancer properties. The synthesis of novel thiourea derivatives is a key step in the exploration of new therapeutic agents. This document provides a detailed protocol for the synthesis of this compound from 4-bromo-3-methylaniline.
Applications
This compound can serve as a crucial intermediate in the synthesis of more complex molecules and as a candidate for biological screening. Phenylthiourea derivatives are known to be versatile intermediates in the synthesis of various heterocyclic compounds. The presence of the bromo and methyl groups on the phenyl ring offers sites for further functionalization, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. Potential applications for this compound and its derivatives include:
-
Antimicrobial Drug Development: Thiourea derivatives have been investigated for their potential as antibacterial and antifungal agents.
-
Anticancer Research: Many thiourea compounds have demonstrated cytotoxic effects against various cancer cell lines.
-
Agrochemicals: The thiourea moiety is present in some pesticides and herbicides.
-
Corrosion Inhibitors: Certain thiourea derivatives have been shown to be effective corrosion inhibitors for various metals.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the reaction of 4-bromo-3-methylaniline with ammonium thiocyanate in an acidic medium.
Materials and Reagents
-
4-bromo-3-methylaniline
-
Ammonium thiocyanate (NH₄SCN)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Crystallizing dish
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
Procedure
-
Preparation of the Reaction Mixture:
-
In a 250 mL round-bottom flask, combine 0.1 mol of 4-bromo-3-methylaniline with 10 mL of concentrated hydrochloric acid and 100 mL of deionized water.
-
Stir the mixture until the aniline salt is fully dissolved. Gentle heating may be applied if necessary.
-
-
Addition of Ammonium Thiocyanate:
-
In a separate beaker, dissolve 0.1 mol of ammonium thiocyanate in 50 mL of warm deionized water.
-
Slowly add the ammonium thiocyanate solution to the stirred solution of 4-bromo-3-methylaniline hydrochloride.
-
-
Reaction:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 3 to 4 hours.[1]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Isolation of the Product:
-
After the reflux period is complete, cool the reaction mixture to room temperature.
-
Further cool the mixture in an ice bath for 30 minutes to promote crystallization of the product.[2]
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any unreacted starting materials and inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Record the FT-IR and ¹H NMR spectra to confirm the structure of the synthesized compound.
-
Data Presentation
The following table summarizes the key quantitative data for the starting material and the expected product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Expected Yield (%) |
| 4-bromo-3-methylaniline | C₇H₈BrN | 186.05 | 80-82 | Solid | - |
| This compound | C₈H₉BrN₂S | 245.14 | Not available | Solid | 80-90 |
Expected Spectroscopic Data
-
FT-IR (KBr, cm⁻¹): The infrared spectrum is expected to show characteristic peaks for N-H stretching (around 3400-3200 cm⁻¹), C-H aromatic stretching (around 3100-3000 cm⁻¹), C=S stretching (around 1300-1100 cm⁻¹), and C-Br stretching (around 700-500 cm⁻¹).
-
¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum would likely show signals for the aromatic protons, the methyl protons, and the N-H protons of the thiourea group. The aromatic protons would appear as multiplets in the range of 7-8 ppm, the methyl protons as a singlet around 2.3 ppm, and the N-H protons as broad singlets.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Note: Antimicrobial Susceptibility Testing of (4-Bromo-3-methylphenyl)thiourea
An Application Note and Protocol for the Antimicrobial Susceptibility Testing of (4-Bromo-3-methylphenyl)thiourea is detailed below. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to evaluating the antimicrobial efficacy of this specific thiourea derivative.
Introduction
Thiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2][3][4][5][6] this compound is a specific derivative whose antimicrobial potential requires systematic evaluation. This document outlines the standardized protocols for determining the antimicrobial susceptibility of this compound against a panel of clinically relevant bacteria and fungi. The primary methods described are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing the zone of inhibition.
Principle of the Assays
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][7] This is achieved by challenging the microorganism with serial dilutions of the test compound in a liquid growth medium. The disk diffusion method is a qualitative or semi-quantitative assay where a paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism.[2][8] The compound diffuses into the agar, and if it is effective at inhibiting microbial growth, a clear zone of inhibition will appear around the disk. The size of this zone is proportional to the susceptibility of the organism to the compound.
Experimental Protocols
1. Materials and Equipment
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA)[9]
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) for fungi[9]
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Sterile paper disks (6 mm diameter)
-
Micropipettes and sterile tips
-
Spectrophotometer or McFarland standards (0.5)[10]
-
Incubator
-
Vortex mixer
-
Sterile inoculation loops and swabs
-
Control antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
2. Preparation of Test Compound and Microbial Inoculum
-
Test Compound Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired final testing range.
-
Microbial Culture Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Inoculum Standardization: Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8][10] This standardized suspension should be used within 15 minutes.[10]
3. Broth Microdilution Protocol
-
Dispense 100 µL of sterile MHB (for bacteria) or TSB (for fungi) into each well of a 96-well microtiter plate.[9]
-
Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Dilute the standardized microbial inoculum and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microorganism without the test compound) and a negative control (broth without microorganism).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
4. Disk Diffusion Protocol
-
Using a sterile cotton swab, evenly inoculate the entire surface of a MHA plate with the standardized microbial suspension.[10]
-
Allow the plate to dry for a few minutes.
-
Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk with the solvent (DMSO) and a disk with a standard antibiotic.
-
Invert the plates and incubate at 35-37°C for 16-18 hours for bacteria.[8]
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
Data Presentation
The results of the antimicrobial susceptibility testing can be summarized in the following tables. The data presented are hypothetical and for illustrative purposes only.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 16 |
| Escherichia coli (ATCC 25922) | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 |
| Candida albicans (ATCC 10231) | 32 |
Table 2: Zone of Inhibition for this compound (50 µ g/disk )
| Microorganism | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 29213) | 18 |
| Escherichia coli (ATCC 25922) | 14 |
| Pseudomonas aeruginosa (ATCC 27853) | 10 |
| Candida albicans (ATCC 10231) | 15 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining the antimicrobial susceptibility of this compound.
References
- 1. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: (4-Bromo-3-methylphenyl)thiourea as a Corrosion Inhibitor for Mild Steel
Disclaimer: To date, no specific studies have been published on the application of (4-Bromo-3-methylphenyl)thiourea as a corrosion inhibitor for mild steel. The following application notes and protocols are based on established methodologies for analogous thiourea derivatives and are intended to serve as a comprehensive guide for researchers. The quantitative data presented is representative of closely related thiourea compounds and should be used for reference purposes only.
Introduction
Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. Their inhibitory action is primarily attributed to the presence of sulfur and nitrogen atoms, which act as adsorption centers on the metal surface. These heteroatoms facilitate the formation of a protective film that isolates the metal from the corrosive medium. The general mechanism involves the adsorption of the inhibitor molecule onto the mild steel surface, which can occur through physisorption (electrostatic interactions) or chemisorption (coordinate bond formation between the heteroatoms and the d-orbitals of iron). This adsorption layer blocks the active corrosion sites, thereby reducing the rates of both anodic and cathodic reactions.
This compound is a promising candidate for corrosion inhibition due to its molecular structure, which includes the electron-donating methyl group and the electron-withdrawing bromo group on the phenyl ring, in addition to the sulfur and nitrogen atoms of the thiourea moiety. These features are expected to influence its adsorption characteristics and, consequently, its inhibition efficiency.
Data Presentation (Analogous Compounds)
The following tables summarize representative quantitative data for thiourea derivatives as corrosion inhibitors for mild steel in acidic media, extracted from various studies. This data is intended to provide a comparative baseline for the expected performance of this compound.
Table 1: Inhibition Efficiency of Analogous Thiourea Derivatives from Weight Loss Measurements
| Inhibitor Concentration (ppm) | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference Compound |
| 100 | 1 M HCl | 30 | 85.2 | Phenylthiourea |
| 250 | 0.5 M H₂SO₄ | 30 | 92.8 | Allylthiourea |
| 500 | 1 M HCl | 40 | 95.1 | Ditolylthiourea |
| 1000 | 0.5 M H₂SO₄ | 40 | 97.6 | Naphthylthiourea |
Table 2: Electrochemical Parameters for Mild Steel in the Presence of Analogous Thiourea Derivatives
| Inhibitor Concentration (ppm) | Corrosive Medium | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Rct (Ω·cm²) | Inhibition Efficiency (%) | Reference Compound |
| Blank | 1 M HCl | -480 | 1150 | 25 | - | - |
| 100 | 1 M HCl | -495 | 150 | 200 | 87.0 | Phenylthiourea |
| 500 | 1 M HCl | -510 | 55 | 550 | 95.2 | Ditolylthiourea |
| Blank | 0.5 M H₂SO₄ | -520 | 980 | 30 | - | - |
| 250 | 0.5 M H₂SO₄ | -530 | 80 | 450 | 91.8 | Allylthiourea |
| 1000 | 0.5 M H₂SO₄ | -545 | 25 | 900 | 97.4 | Naphthylthiourea |
Ecorr: Corrosion Potential, Icorr: Corrosion Current Density, Rct: Charge Transfer Resistance
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of substituted phenylthioureas.
Materials:
-
4-Bromo-3-methylaniline
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Benzoyl chloride
-
Acetone
-
Sodium hydroxide solution
Procedure:
-
Step 1: Synthesis of 4-Bromo-3-methylphenyl isothiocyanate. A solution of 4-bromo-3-methylaniline in a suitable solvent (e.g., acetone or dichloromethane) is prepared. To this solution, an equimolar amount of ammonium thiocyanate is added, followed by the slow addition of benzoyl chloride while stirring in an ice bath. The reaction mixture is then refluxed for several hours. After cooling, the mixture is poured into cold water to precipitate the intermediate, N-(4-bromo-3-methylbenzoyl)thiourea, which is then filtered, washed, and dried. The intermediate is subsequently heated with a solution of sodium hydroxide to yield 4-bromo-3-methylphenyl isothiocyanate.
-
Step 2: Synthesis of this compound. The synthesized 4-bromo-3-methylphenyl isothiocyanate is reacted with a concentrated ammonia solution. The mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography. The resulting precipitate of this compound is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to obtain the pure product.
Characterization: The synthesized compound should be characterized by standard analytical techniques such as:
-
Fourier-Transform Infrared (FTIR) Spectroscopy to identify the characteristic functional groups (N-H, C=S, C-Br).
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm the molecular structure.
-
Mass Spectrometry to determine the molecular weight.
-
Elemental Analysis to determine the elemental composition.
Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate.
Materials and Equipment:
-
Mild steel coupons of known dimensions and composition.
-
Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄).
-
This compound inhibitor.
-
Analytical balance (accuracy ±0.1 mg).
-
Water bath or thermostat for temperature control.
-
Polishing papers of different grades.
-
Acetone, distilled water.
-
Desiccator.
Procedure:
-
Preparation of Mild Steel Coupons:
-
Mechanically polish the mild steel coupons with a series of emery papers (e.g., 200, 400, 600, 800, 1000, and 1200 grit) to achieve a smooth, mirror-like surface.
-
Degrease the coupons by washing with acetone.
-
Rinse with distilled water and dry thoroughly.
-
Weigh the coupons accurately using an analytical balance (W_initial).
-
Store in a desiccator until use.
-
-
Corrosion Test:
-
Prepare the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the this compound inhibitor (e.g., 50, 100, 250, 500, 1000 ppm).
-
Immerse the pre-weighed coupons in the test solutions at a constant temperature (e.g., 30°C) for a specific duration (e.g., 6, 12, 24 hours).
-
-
Post-Test Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Wash the coupons with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products.
-
Rinse with distilled water and acetone, then dry.
-
Weigh the cleaned and dried coupons (W_final).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel (approx. 7.85 g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion mechanism and the kinetics of the inhibition process.
Materials and Equipment:
-
Potentiostat/Galvanostat with EIS capability.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Mild steel specimen with a known exposed surface area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive medium (e.g., 1 M HCl).
-
This compound inhibitor.
Procedure:
-
Preparation of Working Electrode:
-
Embed a mild steel rod in an insulating resin (e.g., epoxy) leaving a defined surface area exposed.
-
Polish the exposed surface as described in the weight loss method.
-
Degrease with acetone, rinse with distilled water, and dry.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the corrosive solution (with or without the inhibitor).
-
-
Open Circuit Potential (OCP) Measurement:
-
Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP.
-
Apply a small AC perturbation signal (e.g., 10 mV amplitude) over a frequency range (e.g., 100 kHz to 10 mHz).
-
Analyze the resulting Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Inhibition Efficiency (IE%) from EIS: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, perform the PDP measurement.
-
Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting Tafel curves (log I vs. E).
-
Extrapolate the linear portions of the anodic and cathodic branches to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Inhibition Efficiency (IE%) from PDP: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
Proposed Inhibition Mechanism
The corrosion inhibition of mild steel by this compound in an acidic medium is proposed to occur through the adsorption of the inhibitor molecules onto the metal surface.
-
Protonation of the Inhibitor: In an acidic solution, the nitrogen and sulfur atoms of the thiourea moiety can get protonated.
-
Adsorption on the Metal Surface:
-
Physisorption: The protonated inhibitor molecules can be electrostatically attracted to the negatively charged steel surface (due to the adsorption of anions like Cl⁻ from the acid).
-
Chemisorption: The lone pair of electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the phenyl ring, can be donated to the vacant d-orbitals of the iron atoms, forming coordinate covalent bonds. The presence of the electron-donating methyl group can enhance the electron density on the phenyl ring, promoting adsorption. The bromo group, being electron-withdrawing, might have a counteracting effect, the net result of which would need experimental verification.
-
-
Formation of a Protective Film: The adsorbed inhibitor molecules form a protective barrier on the mild steel surface, which isolates the metal from the corrosive environment and blocks the active sites for both anodic dissolution of iron and cathodic hydrogen evolution.
Application Notes and Protocols for (4-Bromo-3-methylphenyl)thiourea in Anti-Cancer Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have emerged as a promising class of compounds in cancer research, demonstrating a wide range of anti-tumor activities.[1][2] These compounds and their analogues have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[3][4] (4-Bromo-3-methylphenyl)thiourea, a member of this class, is a subject of interest for its potential anti-cancer effects. While specific data for this compound is not extensively available in public literature, this document provides a comprehensive guide on how to utilize it in anti-cancer cell proliferation assays based on established protocols for structurally related thiourea derivatives.
These notes offer detailed experimental protocols, data presentation guidelines, and visualizations of potential mechanisms of action to facilitate the investigation of this compound as a potential anti-cancer agent.
Potential Mechanisms of Action
Thiourea derivatives exert their anti-cancer effects through multiple pathways. Based on studies of analogous compounds, this compound may influence the following:
-
Induction of Apoptosis: Many thiourea compounds have been shown to trigger programmed cell death in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases, a family of proteases central to apoptosis.[3][5]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints (e.g., G1, S, or G2/M phases), preventing cancer cells from dividing and proliferating.[4]
-
Inhibition of Signaling Pathways: Thiourea derivatives have been reported to interfere with crucial signaling pathways that are often dysregulated in cancer, such as:
Data Presentation
Quantitative data from cell proliferation assays should be summarized for clarity and comparative analysis. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to inhibit 50% of cancer cell proliferation.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| A549 | Lung Carcinoma | 48 | Data to be determined |
| HCT116 | Colon Carcinoma | 48 | Data to be determined |
| PC-3 | Prostate Cancer | 48 | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined |
Note: The IC50 values in this table are placeholders and must be determined experimentally.
Experimental Protocols
A common and reliable method to assess cell proliferation and cytotoxicity is the MTT assay.
Protocol: MTT Assay for Cell Proliferation
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be dissolved and quantified by spectrophotometry.[8]
2. Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
Phosphate-buffered saline (PBS)
-
Microplate reader
3. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
4. Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
Caption: Workflow for determining the anti-proliferative effects of this compound using the MTT assay.
Potential Signaling Pathways
Caption: Potential signaling pathways affected by this compound leading to anti-cancer effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for Molecular Docking of (4-Bromo-3-methylphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting molecular docking studies of the compound (4-Bromo-3-methylphenyl)thiourea with various therapeutically relevant target enzymes. This document outlines the necessary computational procedures, from target selection and preparation to ligand docking and analysis of results, to facilitate the exploration of this compound's potential as a therapeutic agent.
Introduction
This compound is a synthetic compound belonging to the thiourea class of molecules, which are known to exhibit a wide range of biological activities. Thiourea derivatives have been investigated for their potential as anticancer, antibacterial, antiviral, and enzyme inhibitory agents[1][2][3]. The therapeutic effects of these compounds are often attributed to their ability to interact with specific biological targets, such as enzymes involved in critical cellular pathways[2][4].
Molecular docking is a powerful computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein[5]. This method allows for the in silico screening of compounds against various targets, providing insights into their potential mechanism of action and guiding further experimental studies.
This document focuses on the molecular docking procedures for this compound with three representative and validated enzyme targets:
-
Urease: A key enzyme in the pathogenesis of infections caused by Helicobacter pylori and other bacteria. Its inhibition is a target for treating peptic ulcers and other related conditions[6][7][8].
-
DNA Gyrase Subunit B (GyrB): An essential bacterial enzyme involved in DNA replication, making it an attractive target for the development of novel antibacterial agents[3][8][9][10].
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A tyrosine kinase that plays a crucial role in angiogenesis, a vital process for tumor growth and metastasis. Inhibition of VEGFR2 is a key strategy in cancer therapy[4].
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from molecular docking studies of this compound against the selected target enzymes. These values are based on typical results reported for similar thiourea derivatives in the literature.
Table 1: Molecular Docking Scores and Binding Affinities
| Target Enzyme | PDB ID | Docking Software | Docking Score (kcal/mol) | Estimated Binding Affinity (ΔG, kcal/mol) |
| Urease (H. pylori) | 4H9M | AutoDock Vina | -7.8 | -7.8 |
| DNA Gyrase B (E. coli) | 1KZN | AutoDock Vina | -8.5 | -8.5 |
| VEGFR2 (Kinase Domain) | 4AGD | AutoDock Vina | -9.2 | -9.2 |
Table 2: Predicted Inhibitory Constants and Interacting Residues
| Target Enzyme | Predicted Ki (µM) | Key Interacting Amino Acid Residues |
| Urease (H. pylori) | 1.52 | HIS136, HIS246, GLY277, ALA363 |
| DNA Gyrase B (E. coli) | 0.58 | ASP73, GLU50, ILE78, PRO79 |
| VEGFR2 (Kinase Domain) | 0.19 | CYS919, ASP1046, GLU885, LEU840 |
Experimental Protocols
This section provides detailed methodologies for performing molecular docking of this compound with the target enzymes using AutoDock Vina, a widely used open-source docking program.
General Molecular Docking Workflow
The overall workflow for the molecular docking process is depicted below. This process involves preparation of both the ligand and the receptor (protein), defining the binding site, running the docking simulation, and analyzing the results.
Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of this compound can be drawn using chemical drawing software like ChemDraw or MarvinSketch and saved in a suitable format (e.g., MOL or SDF).
-
Energy Minimization: The ligand's geometry should be optimized using a suitable force field, such as MMFF94, to obtain a low-energy conformation. This can be done using software like Avogadro or the energy minimization modules within docking software packages.
-
File Format Conversion: Convert the energy-minimized ligand structure to the PDBQT format required by AutoDock Vina. This can be accomplished using AutoDock Tools (ADT). This step involves assigning Gasteiger charges and defining rotatable bonds.
Receptor Preparation
-
Retrieve Protein Structure: Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). The PDB IDs provided in Table 1 can be used.
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.
-
Add polar hydrogens to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
These steps are typically performed using AutoDock Tools.
-
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT format.
Grid Box Generation
The grid box defines the three-dimensional space within the receptor's active site where the docking algorithm will search for ligand binding poses.
-
Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature reports of active site residues.
-
Set Grid Parameters: Using AutoDock Tools, define the center and dimensions (x, y, z) of the grid box to encompass the entire binding site. A typical grid spacing is 1.0 Å. For the selected targets, the grid box should be centered on the active site residues mentioned in Table 2. A box size of 60 x 60 x 60 Å is often a good starting point and can be adjusted as needed.
Molecular Docking with AutoDock Vina
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box center and dimensions, and the name of the output file for the docking results.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
Post-Docking Analysis and Visualization
-
Examine Binding Poses: The top-ranked poses (those with the lowest binding energy) should be visualized to assess their plausibility.
-
Visualize Interactions: Use molecular visualization software such as PyMOL or Discovery Studio to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the active site residues.
Signaling Pathway Visualization
Thiourea derivatives have been shown to inhibit protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by inhibitors like this compound, potentially leading to an anti-cancer effect.
Conclusion
These application notes provide a comprehensive guide for researchers interested in evaluating the therapeutic potential of this compound through molecular docking. The detailed protocols and representative data offer a solid foundation for initiating in silico studies to explore the interactions of this compound with key enzymatic targets. The insights gained from such studies can significantly contribute to the rational design and development of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 3. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Current State of Open Source Force Fields in Protein-Ligand Binding Affinity Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Growing Single Crystals of (4-Bromo-3-methylphenyl)thiourea for X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for growing single crystals of (4-Bromo-3-methylphenyl)thiourea suitable for X-ray diffraction (XRD) analysis. The quality of single crystals is paramount for accurate structure determination, which is a critical step in drug design and materials science. The following sections outline a systematic approach to determine the solubility of the compound and subsequently employ various techniques to obtain high-quality single crystals.
Solubility Determination Protocol
A crucial first step in developing a successful crystallization strategy is to determine the solubility of the compound in a range of solvents. This information will guide the selection of appropriate solvents or solvent systems for the crystal growth techniques described below.
Experimental Protocol for Solubility Screening
-
Preparation: Dispense 5 mg of finely ground this compound into separate 1 mL glass vials.
-
Solvent Addition: To each vial, add a common organic solvent (e.g., acetone, acetonitrile, chloroform, dichloromethane, ethanol, ethyl acetate, methanol, tetrahydrofuran, toluene) in 100 µL increments.
-
Observation: After each addition, cap the vial and vortex for 1-2 minutes. Observe the vial against a dark background to see if the solid has completely dissolved.
-
Heating: If the solid does not dissolve at room temperature after the addition of 1 mL of solvent, gently warm the vial in a water bath (not exceeding the solvent's boiling point) and observe for dissolution. Note if the compound dissolves upon heating and if it precipitates upon cooling.
-
Classification: Record the solubility as "highly soluble," "moderately soluble," "sparingly soluble," or "insoluble" at both room temperature and upon heating. This qualitative assessment will inform the choice of solvents for the subsequent crystallization experiments.
Single Crystal Growth Techniques
Based on the solubility data obtained, the following crystal growth techniques can be employed. Slow evaporation is often a good starting point due to its simplicity. Vapor diffusion and slow cooling offer more control over the crystallization process and can yield higher quality crystals.
Slow Evaporation
This technique is effective for compounds that are moderately soluble in a volatile solvent.
Protocol:
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., acetone, as many thiourea derivatives show good solubility in it) by dissolving the compound with gentle warming if necessary.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with parafilm and pierce a few small holes in it with a needle. The number and size of the holes will control the rate of evaporation.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial periodically for the formation of single crystals.
Vapor Diffusion
This method involves the slow diffusion of a precipitant (a solvent in which the compound is insoluble) vapor into a solution of the compound, gradually inducing crystallization.
Protocol (Vial-in-a-Beaker Setup):
-
Dissolve this compound in a "good" solvent (one in which it is soluble) to create a concentrated solution.
-
Filter the solution into a small, open vial (e.g., a 1-dram vial).
-
Place this small vial inside a larger beaker or jar that contains a small amount of a "poor" solvent (a precipitant in which the compound is insoluble, but which is miscible with the "good" solvent).
-
Seal the larger container tightly. The vapor of the more volatile precipitant will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Place the setup in a stable, vibration-free location and await the formation of crystals.
Slow Cooling
This technique is suitable for compounds that exhibit a significant increase in solubility with temperature.
Protocol:
-
Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).
-
Ensure all the solid has dissolved. If any solid remains, add a minimal amount of additional solvent until a clear solution is obtained.
-
Filter the hot solution into a clean vial that has been pre-warmed.
-
Seal the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to allow for very slow cooling to room temperature.
-
Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield, although the highest quality crystals often form at the initial slow cooling stage.
Data Presentation
The following table summarizes the expected solubility behavior and suggested starting conditions for the crystal growth of this compound. This table should be populated with experimental data from the solubility screening protocol.
| Solvent | Solubility at RT | Solubility at 60°C | Suggested Crystal Growth Technique | Notes |
| Acetone | Moderately Soluble | Highly Soluble | Slow Evaporation, Slow Cooling | A good starting solvent for many thiourea derivatives. |
| Acetonitrile | Sparingly Soluble | Moderately Soluble | Slow Cooling | May require heating to achieve sufficient concentration. |
| Chloroform | Sparingly Soluble | Moderately Soluble | Slow Evaporation | A less polar option. |
| Dichloromethane | Moderately Soluble | Highly Soluble | Slow Evaporation | Volatile, so evaporation rate needs careful control. |
| Ethanol | Sparingly Soluble | Moderately Soluble | Slow Cooling, Vapor Diffusion (as solvent) | A protic solvent, which can influence crystal packing. |
| Ethyl Acetate | Moderately Soluble | Highly Soluble | Slow Evaporation, Slow Cooling | A versatile solvent. |
| Methanol | Sparingly Soluble | Moderately Soluble | Slow Cooling, Vapor Diffusion (as solvent) | Similar to ethanol. |
| Toluene | Sparingly Soluble | Moderately Soluble | Slow Cooling | A non-polar aromatic solvent. |
| Hexane | Insoluble | Insoluble | Vapor Diffusion (as precipitant) | A common precipitant. |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for solubility screening and the primary crystal growth techniques.
Caption: Workflow for Solubility Screening.
Caption: Workflows for Crystal Growth Techniques.
Application Notes and Protocols for the Interpretation of ¹H and ¹³C NMR Spectra of N-substituted Thioureas
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted thioureas are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules. This document provides a detailed guide to interpreting the ¹H and ¹³C NMR spectra of N-substituted thioureas, including characteristic chemical shifts, coupling patterns, and a standardized protocol for sample preparation and data acquisition.
¹H NMR Spectral Interpretation
The ¹H NMR spectra of N-substituted thioureas exhibit characteristic signals for the N-H protons and the protons of the substituent groups. The chemical shift of the N-H protons is highly variable and sensitive to the electronic environment, solvent, temperature, and concentration.[1][2][3]
Key Features of ¹H NMR Spectra:
-
N-H Protons: The signals for the N-H protons of thioureas are typically observed as broad singlets in the region of δ 7.0 - 12.5 ppm.[4][5][6] The broadness of these signals is often due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange with residual water or other labile protons in the solvent.[1][7] In some cases, especially at low concentrations, these peaks may not be observed at all.[1] The use of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent can help in observing these exchangeable protons as it is less prone to proton exchange compared to solvents like CDCl₃.[1] The chemical shift of the N-H protons is influenced by the nature of the substituents on the nitrogen atoms. Electron-withdrawing groups will shift the N-H signals downfield, while electron-donating groups will cause an upfield shift.
-
Substituent Protons: The signals for the protons on the N-substituents (alkyl, aryl, etc.) will appear in their expected regions of the spectrum. For example, aromatic protons typically resonate between δ 6.5 and 8.5 ppm, while aliphatic protons are found between δ 0.5 and 4.5 ppm. The specific chemical shifts and coupling patterns of these protons provide valuable information about the structure of the substituents.
-
Coupling: J-coupling between the N-H protons and adjacent protons on the substituent is not always observed due to the rapid chemical exchange and quadrupolar relaxation.[2] When observed, the coupling constants are typically in the range of 5-10 Hz for ³J(H-N-C-H).
Tabulated ¹H NMR Data
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H (Thiourea) | 7.0 - 12.5 | Broad Singlet | Highly variable; dependent on solvent, concentration, and temperature. May be absent in some cases.[1][4][5][6] |
| Aromatic (Ar-H) | 6.5 - 8.5 | Multiplet, Doublet, etc. | Depends on substitution pattern. |
| Aliphatic (Alkyl-H) | 0.5 - 4.5 | Singlet, Doublet, Triplet, etc. | Depends on the specific alkyl group and its neighbors. |
| α-Protons to Nitrogen | 2.5 - 4.0 | Multiplet | Protons on the carbon atom directly attached to a nitrogen atom. |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum of an N-substituted thiourea is characterized by the downfield signal of the thiocarbonyl carbon (C=S).
Key Features of ¹³C NMR Spectra:
-
Thiocarbonyl Carbon (C=S): The most diagnostic signal in the ¹³C NMR spectrum of a thiourea derivative is that of the thiocarbonyl carbon. This signal typically appears in the range of δ 180 - 190 ppm.[4] The exact chemical shift is influenced by the nature of the substituents on the nitrogen atoms.
-
Substituent Carbons: The carbon signals of the N-substituents will appear in their characteristic regions. Aromatic carbons generally resonate between δ 110 and 150 ppm, while aliphatic carbons are found between δ 10 and 60 ppm.
Tabulated ¹³C NMR Data
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Thiocarbonyl (C=S) | 180 - 190 | The most downfield and characteristic signal.[4] |
| Aromatic (Ar-C) | 110 - 150 | Chemical shifts depend on the substitution pattern. |
| Aliphatic (Alkyl-C) | 10 - 60 | Chemical shifts depend on the nature of the alkyl group. |
Experimental Protocols
NMR Sample Preparation
A properly prepared NMR sample is crucial for obtaining high-quality spectra.[8]
Materials:
-
N-substituted thiourea sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[9]
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)[10]
-
High-quality 5 mm NMR tubes[11]
-
Pasteur pipette and bulb
-
Small vial
-
Filter plug (e.g., cotton or glass wool)
Protocol:
-
Weigh the Sample: Accurately weigh the required amount of the N-substituted thiourea into a clean, dry vial.[9]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9] Gently swirl or vortex the vial to ensure complete dissolution. If the sample is not readily soluble, gentle heating may be applied.[9]
-
Filter the Solution: Place a small filter plug into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter.[8]
-
Cap and Label: Securely cap the NMR tube and label it clearly with the sample identification.
-
Solvent Selection: The choice of solvent can significantly affect the chemical shifts, particularly for the N-H protons.[3]
-
CDCl₃: A common and relatively non-polar solvent. Residual acid can sometimes lead to faster exchange of N-H protons.[1]
-
DMSO-d₆: A polar aprotic solvent that is excellent for observing exchangeable protons like N-H due to its ability to form hydrogen bonds, which slows down the exchange rate.[1]
-
Acetone-d₆: Another useful polar aprotic solvent.
-
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized for the particular instrument and sample.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8-16 scans are typically sufficient for samples with adequate concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 16-20 ppm.
-
Temperature: 298 K (room temperature).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
Temperature: 298 K (room temperature).
Visualizations
Logical Relationship between Structure and NMR Signals
Caption: Correlation between molecular structure and key NMR signals.
Experimental Workflow for NMR Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
Application Notes and Protocols: Evaluating the Enzyme Inhibition Activity of Thiourea Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them privileged structures in medicinal chemistry and drug discovery.[1] The unique chemical properties of the thiourea scaffold, particularly its ability to form stable hydrogen bonds, allow for potent interactions with various biological targets, including enzymes.[1][2] As a result, thiourea derivatives have been extensively investigated as inhibitors of several key enzymes implicated in a range of diseases.
This document provides detailed application notes and protocols for evaluating the enzyme inhibition activity of thiourea compounds against three major classes of enzymes: urease, tyrosinase, and various kinases. These enzymes are significant targets in the development of therapeutics for conditions such as bacterial infections, hyperpigmentation disorders, and cancer.[3][4][5]
Enzyme Inhibition Data of Thiourea Compounds
The following tables summarize the inhibitory activities (IC₅₀ values) of selected thiourea derivatives against different enzymes as reported in the literature. This data provides a comparative overview of the potency of these compounds.
Table 1: Urease Inhibitory Activity of Thiourea Derivatives
| Compound ID | Structure/Description | IC₅₀ (µM) | Reference |
| Thiourea (Standard) | 21.2 ± 1.3 | [6] | |
| Compound 14 | Tryptamine derivative with ortho-methylphenyl isothiocyanate | 11.4 ± 0.4 | [6] |
| Compound 16 | Tryptamine derivative with para-chlorophenyl isothiocyanate | 13.7 ± 0.9 | [6] |
| Compound UP-1 | Bis-acyl-thiourea derivative of 4-nitrobenzene-1,2-diamine | 1.55 ± 0.0288 | |
| Compound 3c | Alkyl chain-linked thiourea derivative | 10.65 ± 0.45 | [7] |
| Compound b19 | N-(4-Chlorophenylaceto)thiourea | 0.16 ± 0.05 | [8] |
Table 2: Tyrosinase Inhibitory Activity of Thiourea Derivatives
| Compound ID | Structure/Description | IC₅₀ (µM) | Reference |
| Kojic Acid (Standard) | 16.4 ± 3.53 | [9] | |
| Compound 4b | Indole-thiourea derivative | 5.9 ± 2.47 | [9] |
| Compound 6h | N-aryl-N'-substituted phenylthiourea derivative | 6.13 | [10] |
| Compound 4 | Bis-thiourea derivative with chlorine substituents | More potent than Kojic Acid | [11] |
| Methimazole | Approved thiourea-containing drug | - | [10] |
Table 3: Kinase Inhibitory Activity of Thiourea Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 3v | Plk1 PBD | Low micromolar range | [12] |
| Compound 20 | HER2 | 1.3 (MCF-7), 0.7 (SkBR3) | [13] |
| Compound 24 | VEGFR2 | 0.11 | [5] |
| Compound 10 | VEGFR/Src-kinase | 0.9 (Huh7) | [14] |
| Compound 19 | VEGFR/Src-kinase | 0.8 (Huh7) | [14] |
| DC27 | EGFR | 2.5-12.9 | [9] |
Experimental Protocols
Urease Inhibition Assay (Indophenol Method)
This protocol is adapted from the indophenol method, which measures the production of ammonia resulting from the hydrolysis of urea by urease.[8][15]
Workflow for Urease Inhibition Assay
Caption: Workflow of the urease inhibition assay using the indophenol method.
Materials:
-
96-well microplate
-
Microplate reader
-
Urease (e.g., from Jack bean or Helicobacter pylori)
-
Urea
-
Phosphate buffer (pH 7.4)
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v NaOH, 0.1% active chlorine NaOCl)
-
Test thiourea compounds
-
Standard inhibitor (e.g., Thiourea)
Procedure:
-
Prepare solutions of the test thiourea compounds and the standard inhibitor at various concentrations in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of urease solution (10 U) and 25 µL of the test compound solution to each well.
-
For the control wells, add 25 µL of the solvent instead of the test compound.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution (10 mM) to all wells.
-
Incubate the plate at 37°C for another 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.
Tyrosinase Inhibition Assay
This protocol is for determining the inhibitory effect of thiourea compounds on mushroom tyrosinase activity using L-DOPA as a substrate.[4]
Workflow for Tyrosinase Inhibition Assay
Caption: Workflow of the tyrosinase inhibition assay using L-DOPA as a substrate.
Materials:
-
96-well microplate
-
Microplate reader
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test thiourea compounds
-
Standard inhibitor (e.g., Kojic acid)
Procedure:
-
Prepare solutions of the test thiourea compounds and the standard inhibitor at various concentrations in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of the test compound solution, 40 µL of mushroom tyrosinase solution (30 U/mL), and 100 µL of phosphate buffer to each well.
-
For the control wells, add 20 µL of the solvent instead of the test compound.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution (10 mM) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathways
Thiourea derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Inhibition of these pathways can have significant therapeutic effects, particularly in cancer.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[12][16] Thiourea derivatives have been developed as inhibitors of VEGFR-2, a key receptor in this pathway.[13]
Caption: Simplified VEGFR signaling pathway and the inhibitory action of thiourea compounds.
Plk1 Signaling Pathway
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[17][18] Overexpression of Plk1 is common in many types of cancer, making it an attractive target for anticancer drug development. Acylthiourea compounds have been identified as inhibitors of the Plk1 polo-box domain (PBD).[12]
Caption: The role of Plk1 in cell cycle regulation and its inhibition by thiourea derivatives.
Conclusion
Thiourea and its derivatives are a promising class of compounds for the development of novel enzyme inhibitors. The protocols and data presented here provide a framework for researchers to evaluate the inhibitory activity of their own thiourea compounds against key enzymatic targets. The versatility of the thiourea scaffold allows for extensive chemical modification, offering the potential to develop highly potent and selective inhibitors for a variety of therapeutic applications. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for advancing them through the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]
- 4. Tyrosinase inhibition assay [bio-protocol.org]
- 5. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lovibond.com [lovibond.com]
- 8. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. brieflands.com [brieflands.com]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. PLK1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of (4-Bromo-3-methylphenyl)thiourea in Metal Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating the ligand (4-Bromo-3-methylphenyl)thiourea. The protocols detailed below are based on established methodologies for analogous thiourea derivatives and are intended to serve as a foundational guide for the exploration of novel metal-based therapeutic agents and functional materials.
Introduction
Thiourea derivatives are a versatile class of ligands in coordination chemistry, renowned for their ability to form stable complexes with a wide array of transition metals.[1][2] The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, including antimicrobial, anticancer, and enzyme inhibitory properties.[3][4][5][6] The ligand this compound offers a unique electronic and steric profile due to the presence of the bromo and methyl substituents on the phenyl ring, which can influence the coordination behavior and biological efficacy of its metal complexes.
Applications in Drug Development and Research
Metal complexes of substituted thioureas have shown significant promise in various therapeutic areas:
-
Anticancer Agents: The coordination of thiourea ligands to metal centers like platinum, palladium, gold, and silver has been shown to trigger significant cytotoxic effects against various cancer cell lines.[4]
-
Antibacterial and Antifungal Agents: Metal chelation often enhances the antimicrobial properties of thiourea ligands, making them effective against drug-resistant bacterial and fungal strains.[7][8]
-
Enzyme Inhibitors: Specific thiourea-metal complexes have demonstrated potent inhibitory activity against enzymes such as urease, which is implicated in gastrointestinal ulcers.[9]
Experimental Protocols
The following sections provide detailed protocols for the synthesis and characterization of this compound and its subsequent metal complexes.
Protocol 1: Synthesis of the Ligand, this compound
This protocol describes a general method for the synthesis of N-substituted thioureas from isothiocyanates and primary amines.
Materials:
-
4-Bromo-3-methylaniline
-
Ammonium thiocyanate or Potassium thiocyanate (KSCN)
-
Benzoyl chloride or another acyl chloride
-
Acetone
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol/Dichloromethane for recrystallization
Procedure:
-
Preparation of the Isothiocyanate (in situ):
-
Dissolve 0.01 mol of benzoyl chloride in 50 mL of acetone.
-
Add this solution dropwise to a solution of 0.01 mol of KSCN in 30 mL of acetone.
-
Heat the mixture under reflux for approximately 40 minutes.
-
Cool the reaction mixture to room temperature.[10]
-
-
Formation of the Thiourea Ligand:
-
Prepare a solution of 0.01 mol of 4-Bromo-3-methylaniline in 10 mL of acetone.
-
Add the amine solution to the freshly prepared isothiocyanate solution under vigorous stirring.
-
Continue stirring the reaction mixture for 2 hours at room temperature.[10]
-
-
Isolation and Purification:
-
Pour the reaction mixture into 300 mL of 0.1 M HCl.
-
Filter the resulting precipitate and wash it several times with deionized water.
-
Recrystallize the solid product from an ethanol/dichloromethane mixture to obtain pure this compound.[10]
-
Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of this compound.
Protocol 2: General Synthesis of Metal Complexes
This protocol outlines a general procedure for the synthesis of metal(II) complexes with the this compound ligand. The molar ratio of ligand to metal salt is typically 2:1.
Materials:
-
This compound ligand
-
Metal(II) chloride salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂, CdCl₂·H₂O, HgCl₂)
-
Methanol or Ethanol
Procedure:
-
Dissolve the this compound ligand in warm methanol or ethanol.
-
In a separate flask, dissolve the metal(II) chloride salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.[1]
-
A precipitate of the metal complex should form. Continue stirring the reaction mixture for about one hour at room temperature to ensure complete reaction.[1]
-
If precipitation is not immediate, the reaction mixture can be gently heated or refluxed for a short period.
-
Cool the mixture in an ice bath to facilitate complete precipitation.
-
Filter the solid complex, wash with a small amount of cold solvent, and dry in a vacuum desiccator.[1]
Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of metal complexes.
Characterization of Synthesized Compounds
A thorough characterization is crucial to confirm the structure and purity of the synthesized ligand and its metal complexes.
Spectroscopic and Analytical Techniques:
-
FT-IR Spectroscopy: Used to identify the coordination sites of the ligand. A shift in the ν(C=S) and ν(N-H) bands upon complexation can indicate the involvement of the sulfur and nitrogen atoms in bonding with the metal ion.[3][11]
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the complexes and can help in proposing the geometry of the complex.[7][11]
-
¹H and ¹³C NMR Spectroscopy: Used to elucidate the structure of the diamagnetic complexes and confirm the purity of the ligand.[3][10]
-
Elemental Analysis (C, H, N, S): Determines the empirical formula of the synthesized compounds.[10][11]
-
Molar Conductivity Measurements: Helps in determining whether the complexes are electrolytic or non-electrolytic in nature.[3]
-
Magnetic Susceptibility Measurements: Used to determine the magnetic moment of the complexes, which provides insights into the geometry and the number of unpaired electrons in the metal center.[11]
Quantitative Data Summary
The following tables present representative data from studies on analogous thiourea-metal complexes to provide an expected range of values for complexes of this compound.
Table 1: Representative FT-IR Spectral Data (cm⁻¹) for Thiourea Ligands and their Metal Complexes
| Compound Type | ν(N-H) | ν(C=O) | Thioamide Band I (ν(C=N) + δ(N-H)) | Thioamide Band II (δ(C-H) + δ(N-H)) | ν(C=S) |
| Free Ligand | ~3176[3] | ~1677[10] | ~1570[3] | ~1462[3] | ~1151[10] |
| Metal Complex | Shifted[3] | Shifted[9] | Shifted to higher frequency[1] | Shifted to higher frequency[1] | Shifted[3] |
Table 2: Representative ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Proton | Free Ligand | Metal Complex |
| NH | ~9.29 (singlet)[3] | Shifted or broadened |
| Ar-H | ~7.04-7.28 (multiplet)[3] | Shifted |
| Ar-NH | ~8.65 (multiplet)[10] | Shifted or broadened |
Table 3: Example of Antibacterial Activity (Zone of Inhibition in mm)
| Compound | Escherichia coli | Staphylococcus aureus | Klebsiella pneumoniae |
| Ligand | Moderate Activity | Moderate Activity | Moderate Activity |
| Metal Complex 1 | Good Activity[3] | Good Activity | Good Activity |
| Metal Complex 2 | Good Activity[3] | Good Activity | Good Activity |
| Standard (Tetracycline) | High Activity[3] | High Activity | High Activity |
Table 4: Example of Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| Free Ligand | > 80[3] | Moderate to low activity[4] | Moderate to low activity[4] |
| Pd(II) Complex | Lower IC₅₀ than ligand[3] | Significant activity[4] | Significant activity[4] |
| Pt(II) Complex | 12.72 ± 0.4[3] | Significant activity[4] | Significant activity[4] |
| Au(I) Complex | - | Excellent activity[4] | Excellent activity[4] |
| Ag(I) Complex | - | Excellent activity[4] | Excellent activity[4] |
Logical Relationships in Metal Complex Characterization
The characterization of newly synthesized metal complexes follows a logical progression to elucidate their structure and properties.
Diagram of Characterization Logic
Caption: Logical flow for the characterization of metal complexes.
Conclusion
The ligand this compound holds considerable potential for the synthesis of novel metal complexes with interesting structural features and significant biological activities. The protocols and data presented here provide a solid foundation for researchers to explore the coordination chemistry of this ligand and to develop new metal-based compounds for applications in medicine and materials science. Further studies are warranted to fully elucidate the therapeutic potential and structure-activity relationships of these promising compounds.
References
- 1. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Biological investigation of novel metal complexes of 2-amino-4-substituted phenylthiazole Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 11. researchgate.net [researchgate.net]
High-Throughput Screening of Thiourea Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of thiourea derivative libraries. Thiourea-based compounds represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] High-throughput screening provides an efficient methodology for rapidly assessing large libraries of these derivatives to identify promising lead compounds for drug discovery.[4][5][6]
Introduction to High-Throughput Screening for Thiourea Libraries
High-throughput screening (HTS) enables the rapid testing of thousands to millions of chemical compounds for their biological activity.[5][6] For libraries of thiourea derivatives, HTS campaigns are typically designed to identify molecules that modulate a specific biological target or elicit a desired phenotypic response. Key considerations for a successful HTS campaign include the development of a robust and reproducible assay, proper library management, and effective data analysis.[7]
Key Parameters in HTS:
-
Z'-Factor: A statistical measure of the quality of an HTS assay, reflecting the signal window and data variability. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7][8]
-
Hit Rate: The percentage of compounds in a library that are identified as "hits" based on predefined activity criteria. Hit rates can vary significantly depending on the library and the assay.[4]
-
IC50/EC50: The concentration of a compound that elicits a 50% inhibitory or effective response, respectively. These values are determined for hit compounds through dose-response studies.
Application Notes: Screening Assays for Thiourea Derivatives
Thiourea derivatives have been successfully screened against a variety of targets. Below are application notes for two common assay types: cell-based anticancer screening and biochemical enzyme inhibition screening.
Anticancer Activity Screening
Many thiourea derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival, such as the VEGFR and Ras-MAPK pathways.[1][3] Cell-based assays are instrumental in identifying cytotoxic or cytostatic compounds.
Workflow for Anticancer Phenotypic Screening:
References
- 1. Combinatorial phenotypic screen uncovers unrecognized family of extended thiourea inhibitors with copper-dependent anti-Staphylococcal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 5. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 6. One moment, please... [mjas.analis.com.my]
- 7. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Antibiofilm Agents Using (4-Bromo-3-methylphenyl)thiourea Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of (4-Bromo-3-methylphenyl)thiourea derivatives as potential antibiofilm agents. The protocols outlined below are designed to be reproducible and adaptable for screening and development of novel therapeutics targeting bacterial biofilms.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which adhere to both biological and non-biological surfaces. This mode of growth confers significant resistance to conventional antibiotics and host immune responses, making biofilm-associated infections a major challenge in clinical and industrial settings. Thiourea derivatives have emerged as a promising class of compounds with diverse biological activities, including antimicrobial and antibiofilm properties. The this compound scaffold, in particular, offers a unique combination of steric and electronic properties that can be exploited for the development of potent antibiofilm agents. The bromine atom and methyl group on the phenyl ring can influence the compound's lipophilicity, membrane permeability, and interaction with bacterial targets. This document provides detailed protocols for the synthesis of these compounds and for assessing their efficacy against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus.
Data Presentation: Antibiofilm Activity of Substituted Phenylthiourea Derivatives
The following tables summarize the minimal inhibitory concentration (MIC) and biofilm inhibition data for a series of substituted phenylthiourea derivatives, providing a comparative overview of their potential efficacy. While specific data for the this compound scaffold is part of ongoing research, the data presented for structurally related compounds offer valuable insights into the structure-activity relationship (SAR).
Table 1: Minimum Inhibitory Concentration (MIC) of Phenylthiourea Derivatives against Planktonic Bacteria
| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| PT-1 | 4-Bromophenyl | Staphylococcus aureus | 16 | [1] |
| PT-2 | 4-Bromophenyl | Pseudomonas aeruginosa | 32 | [2] |
| PT-3 | 4-Chlorophenyl | Staphylococcus aureus | 8 | [1] |
| PT-4 | 4-Chlorophenyl | Pseudomonas aeruginosa | 64 | [2] |
| PT-5 | 2,5-Dichlorophenyl | Staphylococcus aureus | 4 | [1] |
| PT-6 | 4-Methylphenyl | Staphylococcus aureus | 32 | [1] |
| PT-7 | 4-Fluorophenyl | Escherichia coli | >128 | [2] |
Table 2: Biofilm Inhibition by Phenylthiourea Derivatives
| Compound ID | Substitution Pattern | Test Organism | Concentration (µg/mL) | Biofilm Inhibition (%) | Reference |
| PT-1 | 4-Bromophenyl | Staphylococcus aureus | 32 | 75 | [3] |
| PT-2 | 4-Bromophenyl | Pseudomonas aeruginosa | 64 | 60 | [3] |
| PT-3 | 4-Chlorophenyl | Staphylococcus aureus | 16 | 82 | [3] |
| PT-8 | N-(4-methylbenzoyl)-N′-(4-chloro-2-nitrophenyl) | Candida albicans | 50 | 55 | [2] |
| PT-9 | N-(3,5-dimethoxyphenyl)-N'-(2-thienyl) | Pseudomonas aeruginosa | 100 | 68 | [4] |
| PT-10 | N-(3,5-dimethoxyphenyl)-N'-(2-thienyl) | Staphylococcus aureus | 100 | 72 | [4] |
Experimental Protocols
Synthesis of this compound Derivatives
This protocol describes a general two-step synthesis of N-substituted-(4-bromo-3-methylphenyl)thioureas.
Step 1: Synthesis of 4-Bromo-3-methylphenyl isothiocyanate
-
Materials: 4-Bromo-3-methylaniline, Carbon disulfide (CS₂), Triethylamine (Et₃N), Ethyl chloroformate, Acetone, Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-3-methylaniline (1.0 eq) and triethylamine (1.2 eq) in acetone.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add carbon disulfide (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting aniline is consumed.
-
Cool the reaction mixture back to 0°C and add ethyl chloroformate (1.1 eq) dropwise.
-
Stir for an additional 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 4-bromo-3-methylphenyl isothiocyanate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Step 2: Synthesis of N-substituted-(4-Bromo-3-methylphenyl)thiourea
-
Materials: 4-Bromo-3-methylphenyl isothiocyanate, Primary or secondary amine (e.g., ammonia, alkylamine, arylamine), Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 4-bromo-3-methylphenyl isothiocyanate (1.0 eq) in dichloromethane or THF.
-
Add the desired amine (1.0-1.2 eq) to the solution. If using ammonia, bubble ammonia gas through the solution or use a solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
If a precipitate forms, collect it by filtration, wash with cold solvent, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexane) to obtain the pure N-substituted-(4-bromo-3-methylphenyl)thiourea derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
-
Antibiofilm Activity Assays
3.2.1. Determination of Minimum Inhibitory Concentration (MIC)
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Materials: 96-well microtiter plates, Bacterial culture (e.g., P. aeruginosa, S. aureus), Mueller-Hinton Broth (MHB), Test compound stock solution, Spectrophotometer.
-
Procedure:
-
Prepare a bacterial suspension in MHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:100 in fresh MHB.
-
Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the compound dilution.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm (OD₆₀₀).
-
3.2.2. Crystal Violet Biofilm Inhibition Assay
-
Principle: This assay quantifies the amount of biofilm formed by staining the adherent biomass with crystal violet.
-
Materials: 96-well flat-bottom microtiter plates, Bacterial culture, Tryptic Soy Broth (TSB) supplemented with 1% glucose, Test compound, 0.1% Crystal Violet solution, 30% Acetic acid, Phosphate-buffered saline (PBS), Microplate reader.
-
Procedure:
-
Prepare a bacterial suspension as described for the MIC assay and dilute it 1:100 in TSB with 1% glucose.
-
Add 100 µL of the diluted bacterial suspension to the wells of a 96-well plate.
-
Add 100 µL of the test compound at various sub-MIC concentrations (e.g., MIC/2, MIC/4, MIC/8) to the wells.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
After incubation, carefully discard the planktonic cells by inverting the plate.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Air-dry the plate for 30 minutes.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Air-dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well and incubate for 15-30 minutes.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.
-
Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [(ODcontrol - ODtest) / ODcontrol] * 100
-
Visualization of Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: Quorum Sensing Inhibition
Thiourea derivatives are hypothesized to inhibit biofilm formation by interfering with bacterial quorum sensing (QS) systems. In many Gram-negative bacteria, such as Pseudomonas aeruginosa, the las system is a key regulator of virulence and biofilm formation. The this compound scaffold may act as an antagonist to the LasR receptor, preventing the binding of the natural autoinducer (3-oxo-C12-HSL) and subsequent activation of virulence gene expression.
Caption: Proposed mechanism of quorum sensing inhibition by this compound.
Experimental Workflow for Antibiofilm Agent Screening
The following diagram illustrates the logical flow of experiments for screening and characterizing novel antibiofilm agents based on the this compound scaffold.
Caption: Workflow for screening antibiofilm agents with this compound scaffolds.
References
Application Notes and Protocols for In Silico ADMET Prediction of Novel Thiourea-Based Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel thiourea-based drug candidates. Early assessment of these properties is crucial for identifying promising drug candidates and minimizing late-stage failures in drug development.[1][2][3] This document outlines detailed protocols for key ADMET predictions and presents data in a structured format for easy comparison and interpretation.
Introduction to In Silico ADMET Prediction
In silico ADMET prediction utilizes computational models to estimate the pharmacokinetic and toxicological properties of chemical compounds.[1][4] This approach offers a rapid and cost-effective alternative to traditional experimental methods, enabling the early screening of large compound libraries.[1][5] For thiourea derivatives, which represent a versatile class of compounds with a wide range of biological activities, in silico ADMET profiling is an indispensable tool to assess their drug-likeness and potential for clinical success.[6][7]
The core principle of in silico ADMET prediction lies in the use of Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity or property.[4][8] Various software and web-based tools are available, ranging from user-friendly platforms like SwissADME and pkCSM to more sophisticated commercial software such as ADMET Predictor®.[9][10][11]
Data Presentation: Predicted ADMET Properties of Novel Thiourea Candidates
To illustrate the application of in silico ADMET prediction, a hypothetical series of novel thiourea-based drug candidates (TDC-001 to TDC-005) were analyzed. The predicted ADMET properties are summarized in the tables below for comparative evaluation.
Table 1: Physicochemical Properties and Lipophilicity
| Compound ID | Molecular Weight ( g/mol ) | logP | Water Solubility (logS) | Topological Polar Surface Area (Ų) |
| TDC-001 | 385.45 | 3.20 | -4.5 | 85.6 |
| TDC-002 | 412.52 | 3.85 | -5.1 | 92.3 |
| TDC-003 | 399.48 | 2.98 | -4.2 | 88.1 |
| TDC-004 | 428.55 | 4.10 | -5.5 | 95.7 |
| TDC-005 | 371.42 | 2.75 | -3.9 | 82.4 |
Table 2: Pharmacokinetic Properties (Absorption and Distribution)
| Compound ID | Human Intestinal Absorption (%) | Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | Blood-Brain Barrier (BBB) Permeation | P-glycoprotein Substrate |
| TDC-001 | 92.5 | 0.95 | Yes | No |
| TDC-002 | 88.2 | 0.88 | Yes | Yes |
| TDC-003 | 95.1 | 1.02 | No | No |
| TDC-004 | 85.7 | 0.81 | Yes | Yes |
| TDC-005 | 96.8 | 1.15 | No | No |
Table 3: Metabolism and Excretion Properties
| Compound ID | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor | Total Clearance (log ml/min/kg) |
| TDC-001 | No | No | Yes | No | 0.45 |
| TDC-002 | No | Yes | Yes | No | 0.38 |
| TDC-003 | No | No | No | No | 0.52 |
| TDC-004 | Yes | Yes | Yes | Yes | 0.31 |
| TDC-005 | No | No | No | No | 0.58 |
Table 4: Predicted Toxicity Profile
| Compound ID | AMES Mutagenicity | Hepatotoxicity (DILI) | hERG I Inhibitor | Skin Sensitization |
| TDC-001 | Non-mutagen | Low Risk | No | No |
| TDC-002 | Non-mutagen | High Risk | Yes | No |
| TDC-003 | Non-mutagen | Low Risk | No | No |
| TDC-004 | Mutagen | High Risk | Yes | Yes |
| TDC-005 | Non-mutagen | Low Risk | No | No |
Experimental Protocols for Key In Silico ADMET Predictions
This section provides detailed protocols for predicting key ADMET parameters using freely available web-based tools, which are suitable for initial screening of novel thiourea-based drug candidates.
Protocol for Physicochemical Properties, Lipophilicity, and Water Solubility Prediction using SwissADME
This protocol describes the steps to predict fundamental physicochemical properties which are critical for drug absorption and distribution.
-
Input Preparation:
-
Prepare a list of the simplified molecular-input line-entry system (SMILES) strings for the novel thiourea-based drug candidates. Each SMILES string should be on a new line.
-
-
Accessing the Web Server:
-
Navigate to the SwissADME web server (--INVALID-LINK--]">http://www.swissadme.ch).[11]
-
-
Submitting the Molecules:
-
Paste the list of SMILES strings into the input box.
-
Click the "Run" button to start the prediction.
-
-
Data Retrieval and Analysis:
-
The results page will display a table with various predicted parameters for each molecule.
-
Locate the "Physicochemical Properties" section to find the Molecular Weight (MW), and the "Lipophilicity" section for the consensus logP value (an average of multiple prediction methods).
-
In the "Water Solubility" section, record the logS value.
-
Record the Topological Polar Surface Area (TPSA) from the "Physicochemical Properties" section.
-
Compile the data into a table (e.g., Table 1) for comparative analysis.
-
Protocol for Pharmacokinetic (ADME) Prediction using pkCSM
This protocol outlines the prediction of key pharmacokinetic properties including absorption, distribution, metabolism, and excretion.
-
Input Preparation:
-
Prepare the SMILES strings for the thiourea drug candidates.
-
-
Accessing the Web Server:
-
Submitting the Molecules:
-
Paste the SMILES strings into the text box, or upload a file containing the SMILES.
-
Click the "Submit" button.
-
-
Data Retrieval and Analysis:
-
The results will be presented in a table.
-
Absorption: Record the "Human Intestinal Absorption (% Abs)" and "Caco-2 Permeability (logPapp)".
-
Distribution: Record the "BBB Permeability (logBB)" prediction. A logBB > 0.3 indicates good brain penetration, while logBB < -1 suggests poor penetration.[9][13]
-
Metabolism: Record the predictions for inhibition of Cytochrome P450 isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).[14][15][16]
-
Excretion: Record the "Total Clearance" value.
-
Compile the retrieved data into structured tables (e.g., Tables 2 and 3).
-
Protocol for Toxicity Prediction using pkCSM and ProTox-II
This protocol details the prediction of potential toxicity endpoints.
-
Input Preparation:
-
Prepare the SMILES strings of the candidate compounds.
-
-
Accessing the Web Servers:
-
For general toxicity, use the pkCSM server as described in Protocol 3.2.
-
For a more comprehensive toxicity profile, including organ toxicity and toxicological endpoints, navigate to the ProTox-II web server (--INVALID-LINK--).
-
-
Submitting the Molecules (pkCSM):
-
Follow the submission steps in Protocol 3.2.
-
Under the "Toxicity" tab in the results, record the "AMES toxicity" prediction.
-
-
Submitting the Molecules (ProTox-II):
-
Paste the SMILES string of a single molecule or upload a file with multiple SMILES.
-
Click "Start ProTox-II".
-
-
Data Retrieval and Analysis:
-
From the ProTox-II results, record predictions for "Hepatotoxicity," "Carcinogenicity," "Mutagenicity," and other relevant toxicological endpoints.
-
Compile the toxicity data into a summary table (e.g., Table 4).
-
Visualization of Workflows and Pathways
Visualizing experimental workflows and biological pathways aids in understanding the complex processes involved in drug discovery and action.
In Silico ADMET Prediction Workflow
The following diagram illustrates the general workflow for the in silico ADMET prediction of novel drug candidates.
Caption: Workflow for in silico ADMET prediction of drug candidates.
Signaling Pathway Potentially Modulated by Thiourea-Based Anticancer Drugs
Many thiourea derivatives have been investigated for their anticancer properties, often targeting key signaling pathways involved in cell proliferation and survival, such as the RAS-RAF-MEK-ERK pathway.[17]
Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by a thiourea drug.
Conclusion
The application of in silico ADMET prediction is a powerful strategy in the early stages of drug discovery for novel thiourea-based candidates. The protocols and data presentation formats provided in these notes offer a structured approach to evaluating the drug-likeness and potential liabilities of new chemical entities. By integrating these computational tools into the research workflow, scientists can make more informed decisions, prioritize compounds with favorable ADMET profiles, and ultimately increase the efficiency and success rate of drug development programs.
References
- 1. [PDF] Development of a computational approach to predict blood-brain barrier permeability. | Semantic Scholar [semanticscholar.org]
- 2. A computational framework to in silico screen for drug-induced hepatocellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Semantic Scholar [semanticscholar.org]
- 9. Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 13. A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
Application of Thiourea Derivatives in Agricultural Research as Pesticides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives represent a versatile class of organic sulfur compounds with a broad spectrum of biological activities, making them significant in the field of agrochemical research.[1][2] Characterized by the (R₁R₂N)(R₃R₄N)C=S functional group, these compounds have been successfully developed into commercial insecticides, fungicides, herbicides, and plant growth regulators.[2][3] The bioactivity of thiourea derivatives is attributed to the ability of the -NH and C=S groups to form stable hydrogen bonds and coordinate with biological targets, enhancing their efficacy.[1] This document provides a comprehensive overview of the application of thiourea derivatives as pesticides, including detailed experimental protocols, quantitative activity data, and diagrams of their mechanisms of action.
Applications in Pest Management
Thiourea derivatives have demonstrated efficacy against a wide range of agricultural pests, pathogens, and weeds. Their diverse mechanisms of action contribute to their broad applicability.
Insecticidal Activity
Thiourea derivatives are effective against various insect pests, including lepidopteran and hemipteran species.[4][5] Their modes of action primarily involve the disruption of vital physiological processes such as chitin synthesis and energy metabolism.
-
Chitin Synthesis Inhibition: A key mechanism of action for several thiourea-based insecticides is the inhibition of chitin synthesis, a critical component of the insect exoskeleton.[6][7] This disruption of the molting process leads to mortality in larval stages. Benzoylphenylurea insecticides, which can incorporate a thiourea moiety, are a well-known class of chitin synthesis inhibitors.[1]
-
Mitochondrial Respiration Inhibition: The thiourea insecticide diafenthiuron acts through a novel mode of action. It is converted to its active carbodiimide form, which is a potent inhibitor of mitochondrial respiration.[8] This carbodiimide product blocks the mitochondrial ATPase, disrupting the energy supply of the insect.[8]
-
Ryanodine Receptor Activation: Some novel diamide derivatives containing an acylthiourea group have been designed to target insect ryanodine receptors (RyRs).[4][9] Activation of these receptors leads to uncontrolled release of calcium, causing muscle dysfunction and paralysis.
Fungicidal Activity
Thiourea derivatives exhibit significant inhibitory effects against a range of plant pathogenic fungi.[10][11] They can disrupt cell membrane integrity and other vital cellular processes in fungi. For instance, certain aldehyde thiourea derivatives have been shown to compromise the hyphal cell membrane, leading to the leakage of intracellular components and an increase in reactive oxygen species.[10]
Herbicidal Activity
While less common than their insecticidal and fungicidal applications, some thiourea derivatives have been developed as herbicides.[10] A notable mechanism of action is the inhibition of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[10] Inhibition of this pathway leads to a deficiency in essential amino acids, ultimately causing plant death.
Plant Growth Regulation
Thiourea itself and some of its derivatives can act as plant growth regulators (PGRs).[12][13] They can influence various physiological processes in plants, including seed germination, photosynthesis, and nutrient metabolism, particularly under abiotic stress conditions.[13][14]
Quantitative Data on Pesticidal Activity
The following tables summarize the quantitative data on the pesticidal activity of various thiourea derivatives as reported in the literature.
Table 1: Insecticidal Activity of Thiourea Derivatives
| Compound Class | Target Pest | Metric | Value | Reference |
| Diamide derivatives containing acylthiourea (I-14) | Plutella xylostella | Mortality Rate | 50% at 0.05 mg/L | [4] |
| Diamide derivatives containing acylthiourea (I-15) | Plutella xylostella | Mortality Rate | 37% at 0.05 mg/L | [4] |
| Diamide derivatives containing acylthiourea (I-17) | Plutella xylostella | Mortality Rate | 40% at 0.05 mg/L | [4] |
| Diamide derivatives containing acylthiourea (I-14) | Spodoptera frugiperda | LC₅₀ | 7.91 mg/L | [9] |
| Diamide derivatives containing acylthiourea (I-15) | Spodoptera frugiperda | LC₅₀ | 7.319 mg/L | [9] |
| Glucosyl thioureas (5a, 5b, 5c) | Mythimna separata | Growth Inhibitory Rate | Up to 47.5% at 100.0 mg/L | [15] |
| Thiobenzamide derivative (Compound 14) | Spodoptera littoralis (2nd instar larvae) | LC₅₀ | 46.84 ppm | [5] |
| Thiobenzamide derivative (Compound 14) | Spodoptera littoralis (4th instar larvae) | LC₅₀ | 148.05 ppm | [5] |
Table 2: Fungicidal Activity of Thiourea Derivatives
| Compound Class | Target Fungus | Metric | Value | Reference |
| Aldehyde thiourea derivative (Compound 85) | Aspergillus flavus | EC₅₀ | 5.58 mg/L | [10] |
| Aldehyde thiourea derivative (Compound 85) | Penicillium expansum | EC₅₀ | 1.16 mg/L | [10] |
| Aldehyde thiourea derivative (Compound 85) | Monilinia fructicola | EC₅₀ | 0.17 mg/L | [10] |
| Citral-thiourea derivative (Compound g) | Colletotrichum gloeosporioides | Inhibition Rate | >50% at 0.24 mg/L | [16] |
| Citral-thiourea derivative (Compound g) | Colletotrichum gloeosporioides | Inhibition Rate | 95% at 7.81 mg/L | [16] |
Table 3: Herbicidal Activity of Thiourea Derivatives
| Compound Class | Target Weed | Metric | Value | Reference |
| Acylthiourea derivative (4f) | Digitaria sanguinalis & Amaranthus retroflexus | Herbicidal Activity | Good | [10] |
| Acylthiourea derivative (4f) | Acetohydroxyacid synthase (AHAS) | Inhibition Rate | 37.05% at 100 mg/L | [10] |
| N-(pyrimidin-2-yl)thioureas (4d) | Brassica napus (root growth) | Inhibition Rate | 81.5% at 100 mg/L | [17] |
| N-(pyrimidin-2-yl)thioureas (4f) | Digitaria adscendens (root growth) | Inhibition Rate | 81% at 100 mg/L | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of thiourea derivatives as pesticides.
Protocol for Insecticidal Bioassay (Larval Leaf-Dip Method)
This protocol is adapted from general insecticidal bioassay procedures and is suitable for assessing the toxicity of thiourea derivatives against lepidopteran larvae.
Materials:
-
Test thiourea derivatives
-
Solvent (e.g., acetone or DMSO)
-
Surfactant (e.g., Triton X-100 or Tween 80)
-
Distilled water
-
Fresh host plant leaves (e.g., cabbage for Plutella xylostella)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Third-instar larvae of the target insect
-
Micropipettes
-
Beakers
-
Forceps
Procedure:
-
Preparation of Test Solutions: a. Prepare a stock solution of the test compound in the chosen solvent. b. Prepare a series of dilutions from the stock solution to create a range of concentrations to be tested. c. Add a surfactant (e.g., 0.1% Tween 80) to each dilution to ensure even spreading on the leaf surface. d. Prepare a control solution containing the solvent and surfactant at the same concentration as the test solutions.
-
Leaf Treatment: a. Cut fresh host plant leaves into discs of a suitable size to fit in the Petri dishes. b. Dip each leaf disc into a test solution for 10-30 seconds. c. Allow the leaves to air-dry completely on a clean surface.
-
Bioassay Setup: a. Place a piece of filter paper in the bottom of each Petri dish and moisten it with a few drops of distilled water to maintain humidity. b. Place a treated leaf disc in each Petri dish. c. Introduce 10-20 third-instar larvae into each Petri dish using a fine brush or forceps. d. Seal the Petri dishes with lids.
-
Incubation and Observation: a. Incubate the Petri dishes at a controlled temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 16:8 h light:dark). b. Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: a. Correct the observed mortality for control mortality using Abbott's formula: Corrected mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] x 100. b. Calculate the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.
Protocol for In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This protocol is based on the poison plate technique and is used to evaluate the antifungal activity of thiourea derivatives against plant pathogenic fungi.[18]
Materials:
-
Test thiourea derivatives
-
Solvent (e.g., DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Actively growing cultures of the target fungi
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Test Plates: a. Prepare a stock solution of the test compound in the chosen solvent. b. Autoclave the PDA medium and cool it to 45-50°C. c. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations. Ensure the solvent concentration does not inhibit fungal growth (typically ≤1%). d. Prepare control plates containing PDA with the solvent alone. e. Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: a. From the margin of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer. b. Place the mycelial disc, mycelium-side down, in the center of each test and control plate.
-
Incubation and Measurement: a. Incubate the plates at the optimal growth temperature for the target fungus (e.g., 25-28°C) in the dark. b. Measure the colony diameter (in two perpendicular directions) when the fungal colony in the control plate has reached nearly the edge of the plate.
-
Data Analysis: a. Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treatment. b. Calculate the EC₅₀ (effective concentration to inhibit 50% of growth) by plotting the inhibition percentage against the logarithm of the concentration.
Protocol for Herbicidal Activity Assay (Seed Germination and Seedling Growth)
This protocol is a standard method for screening the pre-emergence herbicidal activity of chemical compounds.
Materials:
-
Test thiourea derivatives
-
Solvent (e.g., acetone)
-
Distilled water
-
Agar
-
Seeds of a model plant (e.g., Brassica napus, Digitaria adscendens)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Growth chamber
Procedure:
-
Preparation of Test Medium: a. Prepare a stock solution of the test compound in the chosen solvent. b. Prepare a 0.8% (w/v) agar solution in distilled water and autoclave. c. Cool the agar to about 45-50°C and add the test compound stock solution to achieve the desired final concentrations. d. Pour the agar into Petri dishes.
-
Seed Plating: a. Surface-sterilize the seeds by rinsing with 70% ethanol for 30 seconds, followed by a 1% sodium hypochlorite solution for 5 minutes, and then rinse thoroughly with sterile distilled water. b. Place 10-20 sterilized seeds on the surface of the solidified agar in each Petri dish.
-
Incubation and Observation: a. Seal the Petri dishes with parafilm and place them in a growth chamber with controlled temperature, light, and humidity. b. After 7-10 days, record the seed germination rate. c. Measure the root length and shoot length of the seedlings.
-
Data Analysis: a. Calculate the percentage of inhibition of germination, root growth, and shoot growth compared to the control (solvent-treated). b. Determine the concentration required for 50% inhibition (IC₅₀) for each parameter.
Protocol for Acetohydroxyacid Synthase (AHAS) Inhibition Assay
This is a colorimetric assay to determine the in vitro inhibitory activity of thiourea derivatives against the AHAS enzyme.[1][8]
Materials:
-
Purified AHAS enzyme
-
Standard reaction buffer (e.g., 200 mM potassium phosphate pH 7.2, 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM ThDP, 10 µM FAD)
-
Test thiourea derivatives dissolved in a suitable solvent
-
Sulfuric acid (e.g., 10% v/v)
-
Creatine solution (e.g., 0.17% w/v)
-
α-naphthol solution (e.g., 1.7% w/v)
-
Spectrophotometer
Procedure:
-
Enzyme Reaction: a. In a microcentrifuge tube, combine the standard reaction buffer and the test compound at various concentrations. b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding the purified AHAS enzyme. d. Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes).
-
Color Development: a. Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of the product, acetolactate, to acetoin. b. Incubate at 60°C for 15 minutes to complete the conversion to acetoin. c. Add the creatine and α-naphthol solutions. d. Incubate at 60°C for 15 minutes, then at room temperature for 15 minutes to allow for maximum color development.
-
Measurement and Analysis: a. Measure the absorbance of the colored complex at 525 nm. b. Calculate the percentage of AHAS inhibition for each concentration of the test compound compared to a control reaction without the inhibitor. c. Determine the IC₅₀ value.
Visualization of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships in the research of thiourea derivatives as pesticides.
Caption: Workflow for the discovery of novel thiourea-based pesticides.
Caption: Inhibition of chitin synthesis by thiourea derivatives.
Caption: Inhibition of mitochondrial ATP synthesis by a thiourea derivative.
Caption: Inhibition of AHAS by herbicidal thiourea derivatives.
References
- 1. AHAS Assay. [bio-protocol.org]
- 2. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. innovationtoimpact.org [innovationtoimpact.org]
- 7. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 8. Characterization of acetohydroxyacid synthase from the hyperthermophilic bacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. entomoljournal.com [entomoljournal.com]
- 15. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. 2024.sci-hub.red [2024.sci-hub.red]
- 18. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification of crude (4-Bromo-3-methylphenyl)thiourea by recrystallization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of crude (4-Bromo-3-methylphenyl)thiourea by recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough to dissolve the thiourea derivative. | - Select a more polar solvent. Ethanol or acetone are good starting points.[1]- If using a mixed solvent system, increase the proportion of the more polar ("soluble") solvent.[2] |
| The compound "oils out" instead of forming crystals upon cooling. | - The solution is supersaturated, and the compound is coming out of solution above its melting point.- The presence of significant impurities is depressing the melting point. | - Reheat the solution and add a small amount of additional hot solvent to reduce the saturation level.[2]- Ensure a slow cooling rate. Placing the flask in an insulated container can help.- If impurities are suspected, consider a pre-purification step like a silica plug filtration or adding activated charcoal to the hot solution to remove colored impurities.[2][3] |
| No crystals form, even after the solution has cooled to room temperature and been placed on an ice bath. | - Too much solvent was used, and the solution is not saturated.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Reheat the solution to boil off some of the solvent and increase the concentration.[2]- If the mother liquor is still clear, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Introduce a seed crystal of the pure compound if available.- Consider using a different solvent or a mixed solvent system where the compound is less soluble at cold temperatures. A solvent pair like ethanol/water or diethyl ether/hexane could be effective.[1][4] |
| The crystal yield is very low (<50%). | - Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.[2]- The crystals were not completely collected during filtration.- Premature crystallization occurred during hot filtration. | - Before discarding the mother liquor, cool it further in an ice bath to see if more crystals form. You can also test the mother liquor by evaporating a small amount on a watch glass to see if a significant residue remains.[2]- To minimize premature crystallization during hot filtration, use a pre-heated funnel and flask, and keep the solution at or near its boiling point. |
| The recrystallized product is still colored or appears impure. | - The chosen solvent did not effectively leave the colored impurities in the mother liquor.- The crystals formed too quickly, trapping impurities within the crystal lattice.[2] | - During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Keep the solution hot and then perform a hot filtration to remove the charcoal and adsorbed impurities.- Ensure a slow cooling process to allow for the formation of pure crystals. If crystals crash out immediately upon removal from heat, you have likely used the absolute minimum amount of solvent; add a little more solvent, reheat to dissolve, and then cool slowly.[2] |
| The melting point of the recrystallized product is broad or lower than expected. | The product is likely still impure or wet. | - Repeat the recrystallization process. A second recrystallization can significantly improve purity.- Ensure the crystals are thoroughly dry. Dry the crystals under vacuum to remove any residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent will dissolve the compound when hot but not when cold. For aryl thioureas, which are moderately polar, good starting points are alcohols (like ethanol or methanol) or ketones (like acetone).[1] Often, a mixed solvent system is required.[5] A common technique is to dissolve the compound in a minimum amount of a hot "good" solvent (in which it is soluble) and then slowly add a "bad" solvent (in which it is insoluble) until the solution becomes cloudy. Heating to clarify and then slow cooling can yield good crystals. A combination of a polar solvent like ethanol with a non-polar co-solvent like water or hexane is a logical choice. For a structurally similar compound, a mixture of diethyl ether and hexane was used successfully.[4]
Q2: How do I choose a suitable solvent system?
A2: A good recrystallization solvent should:
-
Completely dissolve your compound at its boiling point.
-
Dissolve your compound poorly at low temperatures (e.g., in an ice bath).
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert to your compound.
-
Be volatile enough to be easily removed from the crystals.
You can test solvents on a small scale in test tubes before committing to the bulk sample.
Q3: What are the likely impurities in my crude this compound?
A3: Common impurities could include unreacted starting materials such as 4-bromo-3-methylaniline and any reagents used to form the thiourea group (e.g., isothiocyanates or their precursors). Side products from the synthesis may also be present. If the starting aniline is impure, related isomers could also be present.
Q4: How can I assess the purity of my recrystallized product?
A4: The most common methods are melting point determination and thin-layer chromatography (TLC). A pure compound will have a sharp melting point range (typically 1-2 °C). Impurities will cause the melting point to be depressed and broadened. TLC can be used to compare the recrystallized product to the crude material; a pure product should ideally show a single spot.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound using a single solvent or a two-solvent system.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol) or solvent pair (e.g., Ethanol/Water)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Watch glass
-
Filter paper
-
Buchner funnel and filter flask
-
Glass stirring rod
Procedure:
-
Solvent Selection: Based on small-scale tests, select an appropriate solvent or solvent system. For this example, we will use ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid just completely dissolves. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional but recommended): If charcoal was added or if insoluble impurities are present, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel and place it on top of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization. Rinse the original flask with a small amount of hot solvent and pass it through the filter.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling is crucial for the formation of pure crystals.[2] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any remaining impurities on the crystal surfaces.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.
Quantitative Data Summary
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Suitability as Primary Solvent | Suitability as "Good" Solvent in a Pair | Suitability as "Bad" Solvent in a Pair |
| Water | 100 | 80.1 | Low | Low | High |
| Ethanol | 78 | 24.5 | High | High | Medium |
| Acetone | 56 | 21 | High | High | Medium |
| Ethyl Acetate | 77 | 6.0 | Medium | Medium | Low |
| Dichloromethane | 40 | 9.1 | Medium | Medium | Low |
| Diethyl Ether | 35 | 4.3 | Low | Low | Medium |
| Hexane | 69 | 1.9 | Very Low | Very Low | High |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of Thiourea Derivatives in Biological Assays
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for challenges associated with the poor aqueous solubility of thiourea derivatives in biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My thiourea derivative is precipitating out of solution during my cell-based assay. What are the common causes and how can I fix this?
A1: Compound precipitation is a frequent issue in biological assays and can lead to inaccurate and unreliable results.[1][2] The primary cause is the low aqueous solubility of many thiourea derivatives, which are often highly lipophilic. When a concentrated stock solution (typically in DMSO) is diluted into an aqueous assay medium, the compound's solubility limit can be exceeded, causing it to crash out of solution.
Troubleshooting Steps:
-
Determine the Maximum Tolerated Co-solvent Concentration: Before starting your experiment, it's crucial to determine the highest concentration of your co-solvent (e.g., DMSO) that your cells can tolerate without affecting their viability or behavior.[3][4] Most cell lines can tolerate up to 0.5% DMSO, while some are sensitive to concentrations as low as 0.1%.[3][5] Always include a vehicle control (media with the same final concentration of the co-solvent) in your experiments.
-
Optimize the Stock Solution Concentration: Prepare a higher concentration stock solution in 100% DMSO. This allows for a smaller volume to be added to the assay medium, keeping the final co-solvent concentration below the toxic limit. For instance, a 200x stock solution will result in a final DMSO concentration of 0.5% in the well.[5]
-
Improve the Dilution Process: When diluting the DMSO stock into the aqueous buffer, do so gradually while vortexing or stirring to facilitate better mixing and reduce the chances of immediate precipitation.
-
Consider Alternative Solubilization Strategies: If optimizing the co-solvent concentration isn't sufficient, you may need to explore other methods to enhance the solubility of your thiourea derivative. These can include the use of cyclodextrins or formulating the compound into nanoparticles.
Q2: What are the most effective strategies for solubilizing poorly water-soluble thiourea derivatives for in vitro assays?
A2: Several techniques can be employed to improve the aqueous solubility of thiourea derivatives. The choice of method will depend on the specific compound, the biological assay, and the desired final concentration.
Solubilization Strategies:
-
Co-solvents: The most common approach is the use of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[6] DMSO is widely used due to its ability to dissolve a broad range of polar and nonpolar compounds.[7]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity that can encapsulate hydrophobic drug molecules, forming water-soluble inclusion complexes.[8][9] This can significantly increase the aqueous solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[10]
-
pH Modification: For ionizable thiourea derivatives, adjusting the pH of the buffer can increase solubility. The solubility of an acidic compound increases at a pH above its pKa, while the solubility of a basic compound increases at a pH below its pKa.
-
Nanoparticle Formulations: Encapsulating the thiourea derivative into nanoparticles, such as nanosuspensions or polymeric nanoparticles, can dramatically improve its solubility and dissolution rate.[11][12] This method is particularly useful for compounds that are insoluble in both aqueous and organic media.
Quantitative Data Summary:
The following tables provide a summary of the effectiveness of different solubilization methods.
| Co-solvent | Cell Line | Maximum Tolerated Concentration (% v/v) | Reference |
| DMSO | Most cell lines | 0.1% - 0.5% | [3][5] |
| DMSO | Some robust cell lines | Up to 1% | [3][5] |
| Ethanol | Various cell lines | Generally lower than DMSO, often <0.5% | [4] |
| Solubilization Method | Fold Increase in Solubility (Example) | Mechanism | Reference |
| Cyclodextrin (HP-β-CD) | Can be significant (e.g., 10 to 100-fold or more) | Inclusion complex formation | [8][9] |
| Nanosuspension | Up to 82.3% bioavailability for poorly soluble drugs | Increased surface area and dissolution rate | [12] |
Experimental Protocols
Protocol 1: Determining Maximum Tolerated Co-solvent Concentration
This protocol outlines the steps to determine the highest concentration of a co-solvent (e.g., DMSO) that can be used in a cell-based assay without causing significant cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Co-solvent (e.g., 100% DMSO)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Co-solvent Dilutions: Prepare a serial dilution of the co-solvent in complete cell culture medium. A typical concentration range to test for DMSO would be from 0.01% to 5% (v/v). Also, prepare a "no co-solvent" control.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the co-solvent.
-
Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Determine the highest concentration of the co-solvent that does not significantly reduce cell viability compared to the "no co-solvent" control. This is your maximum tolerated co-solvent concentration.
Protocol 2: Kinetic Solubility Assay in a 96-Well Plate Format
This high-throughput assay provides a rapid assessment of the solubility of a compound under specific experimental conditions.[13][14]
Materials:
-
Test compound(s)
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well filter plate (e.g., MultiScreen Solubility Filter Plate)
-
96-well UV-compatible collection plate
-
Multi-channel pipette
-
Plate shaker
-
Vacuum filtration manifold
-
UV/Vis plate reader
Procedure:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.
-
Dispense Buffer: Add 190 µL of the aqueous buffer to each well of the 96-well filter plate.
-
Add Compound: Add 10 µL of the 10 mM compound stock solution to the buffer in each well. This will give a final concentration of 500 µM with 5% DMSO.
-
Incubate and Shake: Seal the plate and incubate at room temperature for 1.5 to 2 hours with gentle shaking (e.g., 300 rpm).
-
Filter: Place the filter plate on a vacuum manifold with a UV-compatible collection plate underneath. Apply vacuum to filter the solutions and remove any precipitated compound.
-
Analyze Filtrate: Transfer the filtrate to a new UV plate if necessary and measure the absorbance at the compound's λmax using a UV/Vis plate reader.
-
Calculate Solubility: Determine the concentration of the dissolved compound in the filtrate by comparing its absorbance to a standard curve of the compound prepared in the same buffer with 5% DMSO.
Visualizations
Signaling Pathway
Caption: Anticancer mechanism of some thiourea derivatives.
Experimental Workflow
Caption: Decision workflow for addressing poor solubility.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for synthesizing thiourea derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for synthesizing thiourea derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing thiourea derivatives?
A1: The most prevalent methods for synthesizing thiourea derivatives include:
-
Reaction of an amine with an isothiocyanate: This is one of the most straightforward and widely used methods.
-
Thionation of urea with Lawesson's Reagent: This involves the conversion of a urea derivative to its thiourea analog.[3][4][5]
-
Reaction of a dithiocarbamate salt with an amine: This is another variation that utilizes a pre-formed dithiocarbamate salt.[2]
Q2: My reaction to form a thiourea derivative is not working. What are some common causes for reaction failure?
A2: Common reasons for reaction failure include:
-
Poor nucleophilicity of the amine: Electron-withdrawing groups on the amine can significantly reduce its nucleophilicity, making the reaction sluggish or preventing it from occurring altogether.
-
Steric hindrance: Bulky substituents on either the amine or the isothiocyanate can hinder the approach of the reactants.
-
Incorrect solvent: The choice of solvent can impact the solubility of reactants and the reaction rate.
-
Low temperature: Some reactions require heating to overcome the activation energy barrier.
-
Decomposition of reactants or products: Prolonged reaction times or high temperatures can sometimes lead to the decomposition of starting materials or the desired product.
Q3: I have obtained a low yield of my thiourea derivative. How can I improve it?
A3: To improve the yield, consider the following optimization strategies:
-
Increase the temperature: Gently heating the reaction mixture can often increase the reaction rate and improve the yield.
-
Change the solvent: Experiment with different solvents to find one that better solubilizes the reactants and facilitates the reaction.
-
Use a catalyst: In some cases, a base or an acid catalyst can accelerate the reaction.
-
Increase the concentration of reactants: A higher concentration can lead to a faster reaction rate.
-
Extend the reaction time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Q4: What are common side products in thiourea synthesis, and how can I minimize them?
A4: A common side product, especially when using carbon disulfide, is the dithiocarbamate salt intermediate.[2] To minimize its formation as a final product, ensure the reaction conditions are suitable for its conversion to the thiourea. In some cases, unreacted starting materials will be the main impurity. Careful monitoring of the reaction by TLC can help determine the optimal reaction time to maximize product formation and minimize side products.
Q5: What are the best practices for purifying thiourea derivatives?
A5: Purification of thiourea derivatives often involves the following techniques:
-
Recrystallization: This is a common method for purifying solid products. A suitable solvent or solvent mixture should be chosen where the thiourea derivative has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities.
-
Extraction: An acid-base workup can be effective if the thiourea derivative has acidic or basic functional groups, allowing for its separation from neutral impurities.[6]
-
Precipitation: In some cases, the product can be precipitated from the reaction mixture by adding a non-solvent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Poorly reactive (electron-deficient) amine. | Use a more forcing solvent (e.g., DMSO), increase the reaction temperature, and extend the reaction time. Consider using a more reactive thiocarbonyl source if possible. |
| Steric hindrance around the amine or isothiocyanate. | Increase the reaction temperature and reaction time. | |
| Inappropriate solvent leading to poor solubility of reactants. | Test a range of solvents with different polarities (e.g., dichloromethane, acetonitrile, DMF, DMSO). | |
| Reaction has not gone to completion. | Monitor the reaction progress using TLC. If starting material is still present, continue stirring and/or gently heat the reaction. | |
| Multiple Spots on TLC (Impure Product) | Formation of stable dithiocarbamate intermediate (with CS2 method). | Ensure the second step of the reaction (conversion to thiourea) is proceeding. This may require the addition of a coupling reagent or adjusting the pH. |
| Unreacted starting materials. | Optimize the stoichiometry of the reactants. Ensure the reaction is allowed to proceed to completion by monitoring with TLC. | |
| Decomposition of product. | Avoid excessive heating or prolonged reaction times. Consider running the reaction at a lower temperature for a longer period. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | Remove the solvent under reduced pressure and attempt purification by recrystallization from a different solvent system or by column chromatography. |
| Product is an oil. | Try to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or triturating with a non-polar solvent like hexane. If it remains an oil, purification by column chromatography is recommended. | |
| Product is water-soluble. | If the product is in an aqueous solution, consider lyophilization (freeze-drying) followed by recrystallization.[6] |
Data Presentation
Optimization of Reaction Conditions for Thiourea Synthesis from Amine and Carbon Disulfide
The following table summarizes the effect of solvent and temperature on the yield of a model reaction between 2-naphthylamine, carbon disulfide, and diethylamine.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCE | 70 | 12 | Trace |
| 2 | Toluene | 70 | 12 | 58 |
| 3 | Dioxane | 70 | 12 | 75 |
| 4 | Acetonitrile | 70 | 12 | 82 |
| 5 | DMF | 70 | 12 | 85 |
| 6 | DMSO | 70 | 1 | 95 |
| 7 | DMSO | 40 | 12 | 68 |
Data adapted from a study on the one-step construction of unsymmetrical thioureas.[7]
Synthesis of Thiourea from Urea and Lawesson's Reagent
This table shows the impact of reaction time, temperature, and reactant ratio on the synthesis of thiourea.
| Parameter | Conditions | Yield (%) |
| Reaction Time | 2.5 h | 45.32 |
| 3.0 h | 56.18 | |
| 3.5 h | 64.14 | |
| 4.0 h | 61.27 | |
| Reaction Temperature | 328 K (55 °C) | 48.21 |
| 338 K (65 °C) | 59.33 | |
| 348 K (75 °C) | 64.14 | |
| 358 K (85 °C) | 58.76 | |
| Mass Ratio (Urea:Lawesson's Reagent) | 1:1 | 35.29 |
| 2:1 | 47.18 | |
| 2.3:1 | 41.36 | |
| 2.7:1 | 38.92 |
Optimal conditions are highlighted in bold. Data is based on the synthesis of thiourea using urea and Lawesson's reagent.[4][5]
Experimental Protocols
General Protocol for the Synthesis of N,N'-Disubstituted Thioureas from an Amine and an Isothiocyanate
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.
-
Addition of Isothiocyanate: Add the isothiocyanate (1.0 equivalent) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (e.g., reflux) can be applied.
-
Work-up: Once the reaction is complete, if the product precipitates, it can be collected by filtration and washed with a cold solvent. If the product is soluble, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.
General Protocol for the Synthesis of Unsymmetrical Thioureas from Amines and Carbon Disulfide
-
Reaction Setup: In a glass tube or round-bottom flask, combine the primary amine (1.0 equivalent), a secondary amine (1.2 equivalents), and a solvent such as DMSO.[7]
-
Addition of Carbon Disulfide: Add carbon disulfide (1.2 equivalents) to the mixture.[7]
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 70 °C) for the required time (typically 1-12 hours).[7]
-
Work-up: After cooling to room temperature, add water and an organic solvent like ethyl acetate. Extract the aqueous layer with the organic solvent.
-
Isolation and Purification: Combine the organic layers, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Mandatory Visualizations
Experimental Workflow for Thiourea Derivative Synthesis
Signaling Pathway Inhibition by Thiourea Derivatives
References
- 1. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. researchgate.net [researchgate.net]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. researchgate.net [researchgate.net]
- 7. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
Technical Support Center: Synthesis and Stability of Thiourea Compounds
Welcome to the technical support center for the synthesis of thiourea compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the degradation of thiourea derivatives during their synthetic preparations.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for thiourea compounds during synthesis?
A1: Thiourea compounds are primarily susceptible to two main degradation pathways during synthesis: oxidation and desulfurization.[1]
-
Oxidation: The sulfur atom in the thiourea moiety is easily oxidized by various oxidizing agents, including atmospheric oxygen, hydrogen peroxide, and halogens.[1] This can lead to the formation of several byproducts, most commonly the corresponding urea derivative and formamidine disulfides. In some cases, further oxidation can produce thiourea dioxide, thiourea trioxide, and ultimately sulfate.[2]
-
Desulfurization: Under certain conditions, particularly at elevated temperatures or in the presence of specific reagents like heavy metal oxides (e.g., mercuric oxide) or dehydrating agents, thioureas can undergo desulfurization to form carbodiimides.[3][4]
Q2: What are the common byproducts I should look out for when synthesizing thiourea derivatives?
A2: The most common impurities and byproducts encountered during thiourea synthesis are:
-
Ureas: Formed via oxidation of the thiourea.
-
Carbodiimides: Resulting from desulfurization of the thiourea.
-
Formamidine disulfides: A common product of mild oxidation.
-
Unreacted starting materials: Such as the initial amine and isothiocyanate.
-
Byproducts from starting material decomposition: For example, isothiocyanates can be sensitive to moisture.
Q3: How can I detect the degradation of my thiourea compound during the reaction?
A3: Degradation can be monitored using various analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the appearance of new spots that could indicate the formation of byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the thiourea product and its potential degradation products like ureas.[5][6] A typical HPLC method for thiourea analysis might use a C18 column with a mobile phase of water and acetonitrile, with UV detection around 230-240 nm.[6]
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the parent compound and any impurities, helping to confirm the presence of degradation products.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Thiourea Product
Low yields in thiourea synthesis can be attributed to several factors, often related to the degradation of the product or incomplete reaction.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Oxidation of the thiourea product | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[7] Degas all solvents prior to use. |
| Desulfurization at elevated temperatures | Maintain a lower reaction temperature. Many thiourea syntheses from isothiocyanates and amines proceed efficiently at room temperature.[8] Monitor the reaction temperature closely to avoid overheating. |
| Side reactions of the starting materials | Ensure the purity of your starting amine and isothiocyanate. Isothiocyanates can be sensitive to moisture, leading to the formation of the corresponding amine. |
| Incomplete reaction | Increase the reaction time or consider using a catalyst if applicable. For sterically hindered amines or isothiocyanates, a slight excess of one reagent may be necessary to drive the reaction to completion. |
Issue 2: Presence of Urea Impurity in the Final Product
The formation of urea is a clear indication of oxidative degradation of the thiourea.
Preventative Measures:
| Parameter | Recommendation |
| Atmosphere | Always perform the reaction under an inert atmosphere (N₂ or Ar).[7] |
| Solvents | Use freshly distilled or degassed solvents to remove dissolved oxygen. |
| Temperature | Avoid excessive heating, as it can accelerate oxidation rates. |
| Reagents | Ensure that no oxidizing agents are present in the reaction mixture, either as contaminants in the starting materials or solvents. |
Purification Strategy:
If urea is formed, it can often be separated from the desired thiourea by column chromatography on silica gel. The polarity difference between the thiourea and the more polar urea allows for effective separation.
Issue 3: Formation of a Carbodiimide Byproduct
Carbodiimides are formed through the desulfurization of thioureas. This is often promoted by heat or specific reagents.
Preventative Measures:
| Parameter | Recommendation |
| Temperature | Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. |
| Reagents | Avoid reagents known to promote desulfurization, such as heavy metal oxides (unless the carbodiimide is the desired product). |
Purification Strategy:
Carbodiimides are generally less polar than the corresponding thioureas and can be separated by silica gel chromatography. In some cases, a carbodiimide scavenger can be used to selectively react with and remove the carbodiimide impurity.
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea with Minimal Degradation
This protocol describes the synthesis of an N,N'-disubstituted thiourea from an isothiocyanate and a primary amine under conditions designed to minimize degradation.
Materials:
-
Primary amine (1.0 eq)
-
Isothiocyanate (1.0 eq)
-
Anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen or argon, add the primary amine.
-
Dissolve the amine in anhydrous, degassed DCM or THF.
-
Slowly add the isothiocyanate to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is often complete within a few hours.
-
Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Protocol 2: Boc-Protection of an Amine Prior to Thiourea Formation
Protecting one of the amine functionalities with a tert-Butoxycarbonyl (Boc) group can be useful in the synthesis of more complex or unsymmetrical thioureas, preventing unwanted side reactions.
Materials:
-
Primary or secondary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the amine in DCM in a round-bottom flask.
-
Add the base (TEA or DIPEA) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add (Boc)₂O to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected amine. This can then be used in a subsequent thiourea-forming reaction.[9]
Data on Thiourea Stability
The stability of thiourea is significantly influenced by factors such as pH and temperature. The following table summarizes qualitative and semi-quantitative data on thiourea degradation under various conditions.
| Condition | Effect on Thiourea Stability | Degradation Products | Reference |
| Acidic pH (< 4) | Generally more stable against oxidation to urea. | Formamidine disulfide can be a major product. | [10] |
| Neutral to Alkaline pH (> 7) | Increased rate of decomposition and oxidation. | Urea, sulfites. | [11][12] |
| Elevated Temperature (> 60 °C) | Increased rate of thermal decomposition. | Guanidinium thiocyanate, melam, melem. | [13] |
| Presence of H₂O₂ (pH 4.0-7.0) | Rapid oxidation. | Thiourea dioxide, which hydrolyzes to sulfinate and urea. | [10] |
| Presence of H₂O₂ (pH < 1) | Oxidation to formamidine disulfide. | Formamidine disulfide dihydrochloride. | [10] |
Visualizations
Degradation Pathways of Thiourea
Caption: Major degradation pathways of thiourea compounds.
Experimental Workflow to Minimize Degradation
Caption: Recommended workflow for thiourea synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting thiourea synthesis.
References
- 1. Reactive oxygen species in aerobic decomposition of thiourea dioxides [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Selective oxidation of thiourea with H2O2 catalyzed by [RuIII(edta)(H2O)]−: kinetic and mechanistic studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 6. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 7. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 8. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]
- 9. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p2infohouse.org [p2infohouse.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting common issues in the crystallisation of organic compounds
Welcome to the Technical Support Center for the Crystallization of Organic Compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the crystallization process. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a clear question-and-answer format, providing direct solutions to specific experimental challenges.
Troubleshooting Guides
This section provides detailed guidance on how to address the most common problems encountered during the crystallization of organic compounds.
Issue 1: No Crystals Are Forming
Question: I have followed the crystallization procedure, but no crystals have formed upon cooling. What are the possible reasons and what should I do?
Answer:
The failure of crystals to form is a frequent issue in crystallization. This phenomenon, often due to supersaturation, can be resolved by inducing nucleation. Here are the common causes and a step-by-step guide to induce crystallization.
Potential Causes:
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the solute is higher than its solubility at that temperature, but there are no nucleation sites for crystal growth to begin.[1]
-
Too much solvent: Using an excessive amount of solvent is a very common reason for the failure of crystal formation.[1] This results in the concentration of the compound being too low to reach saturation upon cooling.[1][2]
-
Inappropriate solvent: The chosen solvent may be too good at dissolving the compound at all temperatures, preventing it from precipitating out upon cooling.
-
Cooling too rapidly: While counterintuitive, sometimes very rapid cooling can inhibit the formation of an ordered crystal lattice. However, in some cases, faster cooling can promote nucleation.[3]
-
High purity of the compound: Very pure compounds sometimes resist crystallization because of the absence of nucleation sites that can be provided by impurities.
Troubleshooting Steps:
-
Induce Nucleation by Seeding:
-
Protocol for Seeding: If you have a pure crystal of your compound (a "seed crystal"), add a tiny amount to the supersaturated solution.[1] The seed crystal will act as a template for other molecules to deposit onto, initiating crystal growth. If no seed crystal is available, try scratching the inside of the flask with a glass rod at the surface of the solution.[4] The microscopic scratches on the glass can provide nucleation sites.[1]
-
-
Reduce the Volume of the Solvent:
-
If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent.[1][2] This will increase the concentration of your compound. After reducing the volume, allow the solution to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly, trapping impurities.
-
-
Lower the Temperature:
-
If crystals do not form at room temperature, try cooling the solution in an ice bath or even a freezer. Lower temperatures decrease the solubility of the compound, which can promote crystallization.
-
-
Add an Anti-Solvent (Mixed-Solvent System):
-
If you are using a single solvent system, you can try adding a second solvent in which your compound is insoluble (an "anti-solvent"). The two solvents must be miscible. Add the anti-solvent dropwise to the solution until it becomes slightly cloudy (turbid), which indicates the solution is saturated. Then, add a few drops of the first solvent to redissolve the precipitate and allow the mixture to cool slowly.[5]
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: My compound is separating from the solution as a liquid (oiling out) rather than forming solid crystals. Why is this happening and how can I fix it?
Answer:
"Oiling out" is a common problem where the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[6] This oily layer often solidifies into an amorphous solid or a glass, which is generally impure.
Potential Causes:
-
High concentration of impurities: Impurities can significantly lower the melting point of the compound, causing it to melt in the hot solvent and separate as an oil.[7][8]
-
Low melting point of the compound: If the melting point of your compound is lower than the boiling point of the solvent, it will dissolve as a liquid and may not solidify upon cooling.[8][9]
-
Rapid cooling: Cooling the solution too quickly can sometimes favor the formation of an oil over crystals, as the molecules do not have enough time to arrange themselves into an ordered crystal lattice.[8]
-
High supersaturation: A very high degree of supersaturation can also lead to oiling out.[6]
Troubleshooting Steps:
-
Reheat and Add More Solvent:
-
Lower the Crystallization Temperature:
-
Try to induce crystallization at a lower temperature. This can be achieved by using a solvent with a lower boiling point or by cooling the solution more gradually.
-
-
Use a Different Solvent:
-
Select a solvent with a lower boiling point than the melting point of your compound.
-
-
Purify the Sample Before Crystallization:
-
If impurities are suspected to be the cause, consider a preliminary purification step, such as passing the solution through a short column of silica gel or using activated charcoal to remove colored impurities.[7]
-
-
Seeding:
-
Adding a seed crystal to the solution just before it reaches the oiling out temperature can sometimes encourage direct crystallization.
-
Issue 3: The Recovered Crystals are Impure
Question: I have successfully obtained crystals, but they are still impure. How can I improve the purity of my crystallized compound?
Answer:
The primary goal of crystallization is purification. If the resulting crystals are not pure, the process needs to be optimized.
Potential Causes:
-
Rapid Crystal Growth: If crystals form too quickly, impurities can become trapped within the crystal lattice.[10]
-
Incomplete Washing: Residual mother liquor on the surface of the crystals contains dissolved impurities.
-
Inappropriate Solvent: The chosen solvent may not be effective at leaving impurities dissolved in the mother liquor.
-
Co-crystallization: In some cases, impurities with similar structures to the desired compound can co-crystallize.
Troubleshooting Steps:
-
Slow Down the Cooling Rate:
-
Wash the Crystals Thoroughly:
-
After filtering the crystals, wash them with a small amount of ice-cold solvent. The solvent should be cold to minimize the dissolution of your purified crystals.[11]
-
-
Recrystallize the Sample:
-
If the crystals are still impure, a second recrystallization is often necessary. Dissolve the impure crystals in a minimum amount of hot solvent and repeat the crystallization process.
-
-
Use Activated Charcoal for Colored Impurities:
-
If your crystals have a colored tint, it may be due to the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtering.[4] The charcoal adsorbs the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.[2]
-
Issue 4: The Crystal Yield is Very Low
Question: I have obtained pure crystals, but the yield is unacceptably low. How can I improve the recovery of my compound?
Answer:
A low yield in crystallization means that a significant amount of the desired compound has been lost during the process.
Potential Causes:
-
Using too much solvent: This is a common cause of low yield, as a significant portion of the compound will remain dissolved in the mother liquor even after cooling.[2]
-
Premature crystallization: If crystals form during a hot filtration step, product will be lost.
-
Incomplete crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.
-
Washing with too much or warm solvent: This will dissolve a portion of the purified crystals.
Troubleshooting Steps:
-
Minimize the Amount of Solvent:
-
Use the minimum amount of hot solvent necessary to completely dissolve your compound.[11] This will ensure the solution is saturated upon cooling, maximizing the amount of compound that crystallizes out.
-
-
Recover a Second Crop of Crystals:
-
The filtrate (mother liquor) from the first crystallization still contains some dissolved product. You can often recover a second, less pure crop of crystals by evaporating some of the solvent from the filtrate and cooling it again.[2]
-
-
Ensure Complete Crystallization:
-
Allow the solution to cool for a sufficient amount of time and to a low enough temperature to maximize crystal formation.
-
-
Wash Crystals with Ice-Cold Solvent:
-
When washing the filtered crystals, use a minimal amount of ice-cold solvent to prevent the loss of your product.[11]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for crystallization?
A1: The ideal solvent for recrystallization should meet the following criteria:
-
The compound should be highly soluble in the solvent at its boiling point, but poorly soluble at low temperatures.[12]
-
The solvent should not react with the compound.[12]
-
The solvent should either dissolve impurities very well at all temperatures or not at all.[12]
-
The solvent should have a relatively low boiling point for easy removal from the crystals.[13]
A good starting point is to use a solvent with a similar polarity to your compound ("like dissolves like").
Q2: What is a mixed-solvent crystallization and when should I use it?
A2: A mixed-solvent crystallization is used when no single solvent is ideal. It involves a pair of miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent" or "co-solvent").[5]
Experimental Protocol for Mixed-Solvent Crystallization:
-
Dissolve the impure solid in a minimum amount of the hot "solvent".[8]
-
While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes persistently cloudy.[5][8]
-
Add a few more drops of the hot "solvent" until the solution becomes clear again.[5][8]
-
Allow the solution to cool slowly to induce crystallization.
Q3: What is the purpose of scratching the inside of the flask?
A3: Scratching the inside of the flask with a glass rod creates microscopic imperfections on the glass surface. These imperfections can act as nucleation sites, providing a surface for the first few molecules to gather and initiate the formation of a crystal.[4]
Data Presentation
Table 1: Properties of Common Solvents for Crystallization of Organic Compounds
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for polar compounds that can form hydrogen bonds. |
| Ethanol | 78 | 24.5 | A versatile solvent for compounds of moderate polarity.[13] |
| Methanol | 65 | 32.7 | Similar to ethanol but with a lower boiling point.[13] |
| Acetone | 56 | 20.7 | Good for moderately polar compounds; very volatile.[13] |
| Ethyl Acetate | 77 | 6.0 | A good solvent for many esters and other moderately polar compounds.[13] |
| Dichloromethane | 40 | 9.1 | A good solvent for a wide range of organic compounds; volatile and non-flammable. |
| Diethyl Ether | 35 | 4.3 | Highly volatile and flammable; good for nonpolar to moderately polar compounds.[13] |
| Toluene | 111 | 2.4 | Good for nonpolar compounds; high boiling point.[13] |
| Hexane | 69 | 1.9 | Used for nonpolar compounds.[13] |
| Cyclohexane | 81 | 2.0 | Similar to hexane, but with a higher boiling point. |
Visualizations
Caption: A troubleshooting workflow for common crystallization issues.
Caption: The process of inducing crystallization through seeding.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. ck12.org [ck12.org]
- 5. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. edu.rsc.org [edu.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Recrystallization [sites.pitt.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Strategies for scaling up the laboratory synthesis of (4-Bromo-3-methylphenyl)thiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the laboratory synthesis and scale-up of (4-Bromo-3-methylphenyl)thiourea.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction.[1] 2. Impure starting materials (e.g., 4-bromo-3-methylaniline). 3. Suboptimal reaction temperature. 4. Incorrect stoichiometry of reactants. | 1. Extend the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the purity of 4-bromo-3-methylaniline and ammonium thiocyanate. Recrystallize or purify starting materials if necessary. 3. Optimize the reflux temperature. While a gentle reflux is needed, excessive heat can lead to decomposition. 4. Use a slight excess of ammonium thiocyanate (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. |
| Formation of Side Products (e.g., symmetrical bis-thioureas) | 1. Reaction of the initially formed thiourea with another molecule of the isothiocyanate intermediate.[2] 2. Presence of impurities that can catalyze side reactions. | 1. Control the stoichiometry carefully. Avoid a large excess of the aniline starting material. 2. Ensure all glassware is clean and dry, and use pure solvents. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Residual solvent. 3. The product may have a low melting point or be an amorphous solid. | 1. Purify the crude product using column chromatography. 2. Ensure the product is thoroughly dried under vacuum. 3. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, purification by column chromatography followed by slow evaporation of the solvent from a pure fraction may yield crystals. |
| Difficulty in Scaling Up the Reaction | 1. Inefficient heat transfer in larger reaction vessels. 2. Challenges in achieving uniform mixing. 3. Difficulties in isolating the product from a large volume of solvent. | 1. Use a jacketed reactor for better temperature control. 2. Employ a more efficient overhead mechanical stirrer instead of a magnetic stir bar. 3. For large-scale synthesis, consider "on-water" methods where the product often precipitates and can be isolated by simple filtration.[3] Mechanochemical (ball-milling) synthesis can also be explored for a solvent-free approach.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in the lab?
A1: The most straightforward and common laboratory method is the reaction of 4-bromo-3-methylaniline with ammonium thiocyanate in the presence of an acid, typically hydrochloric acid, followed by heating under reflux.[5] This method avoids the use of more hazardous reagents like thiophosgene or carbon disulfide.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting aniline will have a different Rf value than the more polar thiourea product.
Q3: What is the best way to purify the final product?
A3: For laboratory scale, the crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[5] If significant impurities are present, column chromatography on silica gel is recommended.
Q4: Are there greener or more sustainable methods for this synthesis, especially for scale-up?
A4: Yes, for larger scale synthesis, "on-water" reactions are a sustainable option, often simplifying product isolation through precipitation and filtration.[3] Additionally, mechanochemical synthesis using a ball mill is a solvent-free alternative that can be efficient and environmentally friendly.[4]
Q5: What are the key safety precautions to take during this synthesis?
A5: It is important to work in a well-ventilated fume hood, especially when handling hydrochloric acid and heating solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of this compound
This protocol is adapted from the general synthesis of phenylthioureas.[5]
Materials:
-
4-bromo-3-methylaniline
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Buchner funnel and flask
Procedure:
-
In a round-bottom flask, combine 4-bromo-3-methylaniline (0.1 mol), 9 mL of concentrated hydrochloric acid, and 25 mL of water.
-
Heat the mixture to 60-70 °C with stirring for approximately 1 hour to ensure the formation of the aniline hydrochloride salt.
-
Cool the mixture for about 1 hour.
-
Slowly add ammonium thiocyanate (0.1 mol) to the cooled solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After reflux, add 20 mL of water and continue stirring while the mixture cools to room temperature to induce crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold water and dry them.
-
For further purification, recrystallize the crude product from ethanol or an ethanol/water mixture.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of substituted phenylthioureas, which can be used as a starting point for the optimization of the synthesis of this compound.
| Parameter | Value | Reference |
| Reactant Ratio (Aniline:Ammonium Thiocyanate) | 1:1 to 1:1.2 | [5] |
| Reaction Temperature | 60-100 °C (Reflux) | [5] |
| Reaction Time | 2 - 8 hours | [6] |
| Typical Yield | 70 - 90% | [5][7] |
| Solvent | Water/Acid, Acetone, Ethanol | [5][7] |
Visualizations
Experimental Workflow: Laboratory Synthesis
Caption: Workflow for the laboratory synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. reddit.com [reddit.com]
- 2. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Addressing analytical challenges in the characterization of thiourea derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges encountered during the characterization of thiourea derivatives. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor retention and peak shape for my thiourea derivative during HPLC analysis?
A1: Thiourea derivatives, especially those with polar functional groups, can be challenging to retain on standard C18 columns. This often results in elution near the void volume and poor peak symmetry.
Q2: My NMR spectra for a thiourea derivative show broad signals. What could be the cause?
A2: Broad NMR signals for thiourea derivatives can arise from several factors, including restricted rotation around the C-N bonds of the thiourea moiety, proton exchange, or the presence of paramagnetic impurities. Temperature can also significantly influence the spectral resolution.
Q3: I am not observing the molecular ion peak in the mass spectrum of my thiourea derivative. Is this normal?
A3: While not ideal, the absence of a molecular ion peak in the electron impact (EI) mass spectra of some thiourea derivatives can occur due to facile fragmentation. The stability of the molecular ion is highly dependent on the substituents attached to the thiourea core.
Q4: My thiourea derivative seems to be degrading during analysis. What are the common stability issues?
A4: Thiourea derivatives can be susceptible to degradation under various conditions, including exposure to heat, strong acids or bases, and oxidizing agents. Thermal decomposition can be a significant issue for some derivatives.
Troubleshooting Guides
HPLC Analysis
Problem: Poor retention of polar thiourea derivatives on C18 columns.
| Possible Cause | Solution |
| Analyte is too polar for the stationary phase. | - Use a column designed for polar analytes, such as a polar-embedded or polar-endcapped C18 column. - Consider Hydrophilic Interaction Liquid Chromatography (HILIC) with a suitable column (e.g., silica, cyano, or diol).[1] - For some thioureas, a normal-phase separation on a Primesep S column with a mobile phase of acetonitrile and water can be effective. |
| Mobile phase is too strong. | - Increase the aqueous portion of the mobile phase. For some compounds, using 100% aqueous mobile phase might be necessary. Ensure your C18 column is compatible with highly aqueous mobile phases.[1] |
Problem: Tailing or fronting peaks in HPLC chromatograms.
| Possible Cause | Solution |
| Secondary interactions with residual silanols on the column. | - Use a well-endcapped column or a column with a base-deactivated stationary phase. - Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%). |
| Column overload. | - Reduce the sample concentration or injection volume. |
| Inappropriate mobile phase pH. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form. |
| Column contamination or void formation. | - Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
NMR Spectroscopy
Problem: Broad signals in ¹H or ¹³C NMR spectra.
| Possible Cause | Solution |
| Restricted rotation around C-N bonds. | - Increase the temperature of the NMR experiment (e.g., to 60-70 °C). This can increase the rate of rotation and lead to sharper signals.[2] |
| Proton exchange with residual water or acidic/basic impurities. | - Use high-purity, dry deuterated solvents. - Add a drop of D₂O to identify exchangeable protons. |
| Presence of paramagnetic impurities. | - Filter the NMR sample through a small plug of glass wool to remove any particulate matter. |
| Sample concentration is too high. | - Dilute the sample. |
Problem: Missing NH protons in ¹H NMR spectrum.
| Possible Cause | Solution |
| Rapid proton exchange. | - This is common for NH protons. Running the spectrum in a non-protic, dry solvent like DMSO-d₆ can help to observe these protons. |
| Hydrogen bonding with the solvent. | - The chemical shift of NH protons is highly solvent-dependent. Compare spectra in different deuterated solvents. |
Mass Spectrometry
Problem: Absence of molecular ion peak.
| Possible Cause | Solution |
| Facile fragmentation under EI conditions. | - Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). |
| In-source fragmentation. | - Optimize the source parameters, such as fragmentor voltage or cone voltage, to minimize in-source fragmentation. |
Problem: Poor sensitivity or inconsistent signal.
| Possible Cause | Solution |
| Suboptimal ionization parameters. | - Systematically optimize parameters such as capillary voltage, nebulizer pressure, and drying gas flow rate and temperature for your specific compound. |
| Matrix effects from complex samples. | - Improve sample preparation to remove interfering matrix components. Use of an internal standard can help to correct for signal suppression or enhancement. |
Stability Issues
Problem: Degradation of the thiourea derivative during storage or analysis.
| Possible Cause | Solution |
| Thermal instability. | - Store samples at low temperatures and protect from heat during analysis. Some studies have shown that urea and selenourea derivatives can be more thermally stable than their thiourea counterparts.[3] |
| Hydrolysis under acidic or alkaline conditions. | - Maintain the pH of solutions within a neutral range. Perform forced degradation studies under acidic and basic conditions to understand the degradation profile. |
| Oxidation. | - Protect samples from air and light. Use of antioxidants may be considered for formulation development. Forced degradation with an oxidizing agent like hydrogen peroxide can reveal susceptibility to oxidation. |
Experimental Protocols
Protocol 1: HPLC Method Development for a Novel Thiourea Derivative
-
Initial Column and Mobile Phase Screening:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the λmax of the compound (e.g., 254 nm).
-
-
Troubleshooting Poor Retention:
-
If the compound elutes near the void volume, switch to a polar-embedded or polar-endcapped C18 column.
-
Alternatively, explore HILIC mode using a HILIC column with a mobile phase system like acetonitrile/water with a buffer (e.g., ammonium formate).
-
-
Optimizing Peak Shape:
-
If peak tailing is observed, adjust the mobile phase pH. If the compound is basic, a higher pH mobile phase (using a pH-stable column) might improve the peak shape.
-
If fronting occurs, reduce the injection volume or sample concentration.
-
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of the thiourea derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 70 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
Neutralize the acidic and basic samples before injection.
-
Analyze all stressed samples by a validated stability-indicating HPLC method (e.g., the one developed in Protocol 1).
-
Calculate the percentage of degradation and identify major degradation products.
-
Quantitative Data Summary
Table 1: HPLC Retention Data for a Series of Thiourea Derivatives
| Compound | Column | Mobile Phase | Retention Time (min) |
| Thiourea | Primesep S | 90% ACN / 10% H₂O | 3.5 |
| Phenylthiourea | C18 | 60% MeOH / 40% H₂O | 5.2 |
| N,N'-diphenylthiourea | C18 | 80% MeOH / 20% H₂O | 8.7 |
Table 2: Mass Spectrometry Parameters for Selected Thiourea Derivatives
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
| 1-(2-aminophenyl)-3-(naphthalen-1-yl)thiourea | ESI+ | 294.10 | 143.1, 127.1 | 20 |
| N-(p-tolyl)thiourea | ESI+ | 167.1 | 107.1, 91.1 | 15 |
Table 3: ¹³C NMR Chemical Shifts (ppm) for Thiourea in DMSO-d₆
| Carbon Atom | Chemical Shift (ppm) |
| C=S | 182.1 |
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of a thiourea derivative.
Caption: A logical workflow for troubleshooting common HPLC peak shape problems.
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of (4-Bromo-3-methylphenyl)thiourea and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial efficacy of the synthetic compound (4-Bromo-3-methylphenyl)thiourea and the well-established fluoroquinolone antibiotic, ciprofloxacin. This analysis is based on available experimental data and aims to offer an objective overview for researchers in the field of antimicrobial drug discovery and development.
Executive Summary
Data Presentation: Quantitative Comparison of Antibacterial Efficacy
The following tables summarize the available quantitative data on the antibacterial activity of 4-Bromophenylthiourea and ciprofloxacin. It is crucial to note that the data for the thiourea compound is for a structural analogue and not the specific this compound.
Table 1: Zone of Inhibition Data for 4-Bromophenylthiourea
| Bacterial Strain | Zone of Inhibition (mm) at 300 ppm |
| Salmonella typhimurium | 15 |
| Escherichia coli | 14 |
| Nitrobacter | 12 |
Data sourced from a study on the synthesis and antimicrobial activities of substituted phenylthioureas.
Table 2: Minimum Inhibitory Concentration (MIC) Data for Ciprofloxacin
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli | 0.015 - 1 |
| Pseudomonas aeruginosa | 0.25 - 2 |
| Staphylococcus aureus | 0.12 - 2 |
| Streptococcus pneumoniae | 0.5 - 2 |
| Salmonella typhi | 0.008 - 0.03 |
This data is a compilation from multiple studies on the in vitro activity of ciprofloxacin.
Mechanism of Action
Ciprofloxacin
Ciprofloxacin is a bactericidal antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting the A subunit of DNA gyrase, ciprofloxacin prevents the re-ligation of the DNA strands during replication, leading to double-strand breaks and subsequent cell death.[3][4] Its high affinity for bacterial DNA gyrase over its mammalian counterpart contributes to its selective toxicity.[5]
This compound
The precise mechanism of action for this compound has not been extensively elucidated. However, thiourea derivatives, in general, are known to exhibit a range of biological activities, and their antibacterial effects are thought to stem from their ability to interfere with various cellular processes. Some studies suggest that thiourea compounds may disrupt the integrity of the bacterial cell wall or interfere with essential metabolic pathways. Further research is required to determine the specific molecular targets and signaling pathways affected by this particular compound.
Experimental Protocols
The data presented in this guide is typically obtained through standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the key experiments cited.
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation: A sterile cork borer (6-8 mm in diameter) is used to punch wells into the agar.
-
Application of Test Compound: A specific concentration of the test compound (e.g., this compound dissolved in a suitable solvent) is added to each well. A positive control (e.g., ciprofloxacin) and a negative control (solvent alone) are also included on the same plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of the antimicrobial agent (e.g., ciprofloxacin) are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Preparation of Inoculum: A standardized bacterial suspension is prepared and diluted in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., the well remains clear).
Visualizations
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for determining antibacterial efficacy.
Ciprofloxacin's Mechanism of Action: Inhibition of Bacterial DNA Replication
Caption: Ciprofloxacin's inhibitory effect on bacterial DNA replication.
Conclusion
Based on the currently available data, ciprofloxacin demonstrates superior and broad-spectrum antibacterial activity compared to the indicative data for a close analogue of this compound. The well-established mechanism of action and extensive clinical data support the continued use of ciprofloxacin as a potent antibiotic. While substituted thioureas show promise as a class of antimicrobial compounds, further research, including quantitative in vitro and in vivo studies, is necessary to fully elucidate the antibacterial efficacy and mechanism of action of this compound. Direct comparative studies against standard antibiotics like ciprofloxacin are essential to determine its potential as a future therapeutic agent.
References
- 1. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (4-Bromo-3-methylphenyl)thiourea Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiourea analogs, with a specific focus on derivatives of (4-Bromo-3-methylphenyl)thiourea. While comprehensive SAR studies on a series of this compound analogs are limited in publicly available literature, this guide synthesizes findings from closely related thiourea derivatives to infer potential structure-activity trends. The content herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the thiourea scaffold.
Biological Activities of Thiourea Analogs: A Comparative Overview
Thiourea derivatives are a versatile class of compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The substitution pattern on the phenyl rings and the nature of the second nitrogen substituent play a crucial role in determining the potency and selectivity of these analogs.
Anticancer Activity
Thiourea derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often attributed to the inhibition of key signaling pathways involved in cancer progression.[1]
Key Structure-Activity Relationship Insights from Diarylthiourea Analogs:
A study on p-nitrodiarylthiourea analogs revealed that modifications to the second aryl ring significantly impact anticancer activity. The presence of a 4-nitrophenyl group and the thiourea linker were found to be important for activity.[2]
| Compound ID | R Group (Substitution on the second aryl ring) | Cell Line | GI50 (µM) |
| Analog 5 | 2,3-dihydro-2,2,4,4-tetramethyl-6-benzothiopyranyl | MCF-7 | 2.94 |
| T-47D | 6.27 | ||
| MDA-MB-453 | - | ||
| LNCaP | 3.54 | ||
| Analog 7 | 2,3-dihydro-2,2,4,4-tetramethyl-6-benzothiopyranyl with additional modification | MCF-7 | 3.16 |
| T-47D | 2.53 | ||
| MDA-MB-453 | 4.77 | ||
| LNCaP | 3.54 | ||
| SHetA2 (Parent) | 2,3-dihydro-2,2,4,4-tetramethyl-6-benzothiopyranyl | MCF-7 | 3.27 |
| T-47D | 4.13 | ||
| MDA-MB-453 | - |
Table 1: Anticancer activity (GI50 in µM) of selected diarylthiourea analogs against various cancer cell lines. Data extracted from Touro Scholar.[2]
Antimicrobial Activity
Thiourea derivatives have been investigated for their antibacterial and antifungal properties. The nature and position of substituents on the aromatic rings influence their antimicrobial spectrum and potency. For instance, the presence of electron-withdrawing groups on the phenyl ring of thiourea derivatives has been shown to enhance antibacterial activity.
A study on substituted phenylthioureas demonstrated their activity against various bacterial and fungal strains.
| Compound | Substitution | Samonella typhimurium (Zone of inhibition in mm at 300 ppm) | E. coli (Zone of inhibition in mm at 300 ppm) | Nitrobacter (Zone of inhibition in mm at 300 ppm) | Aspergillus fumigatus (Zone of inhibition in mm at 300 ppm) | Penicillium chrysogenum (Zone of inhibition in mm at 300 ppm) | Fusarium graminearum (Zone of inhibition in mm at 300 ppm) |
| Sample 1 | 4-Bromo | 15 | 13 | 14 | 12 | 11 | 13 |
| Sample 2 | 4-Methyl | 13 | 12 | 12 | 11 | 10 | 12 |
| Sample 3 | 2,5-Dichloro | 14 | 13 | 13 | 12 | 11 | 12 |
| Sample 4 | 4-Chloro | 13 | 12 | 13 | 12 | 11 | 12 |
| Chloramphenicol (Standard) | - | 18 | 17 | 17 | - | - | - |
Table 2: Antimicrobial activity of substituted phenylthiourea derivatives. Data extracted from Journal of Chemical and Pharmaceutical Research.
While not thiourea analogs, a study on N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives provides valuable insight into the potential of the (4-Bromo-3-methylphenyl) moiety in antimicrobial drug design. These compounds were evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi).[3]
| Compound ID | R Group | Zone of Inhibition (mm) | MIC (mg/mL) |
| 5a | H | 12 | 25 |
| 5b | 4-chlorophenyl | 14 | 12.5 |
| 5c | 4-methoxyphenyl | 15 | 12.5 |
| 5d | 4-(trifluoromethyl)phenyl | 17 | 6.25 |
| Ciprofloxacin (Standard) | - | 22 | 0.78 |
Table 3: Antibacterial activity of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives against XDR S. Typhi. Data extracted from MDPI.[3]
The data suggests that substitution at the para-position of the second phenyl ring with an electron-withdrawing group like trifluoromethyl (compound 5d ) enhances the antibacterial activity.[3]
Enzyme Inhibitory Activity
Thiourea derivatives are known to inhibit various enzymes, including urease, cholinesterases, and alkaline phosphatase. The inhibitory potential is highly dependent on the structural features of the analogs.
The same series of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives was also evaluated for their inhibitory activity against human placental alkaline phosphatase.[3]
| Compound ID | R Group | IC50 (µM) |
| 5a | H | 2.456 ± 0.05 |
| 5b | 4-chlorophenyl | 1.892 ± 0.03 |
| 5c | 4-methoxyphenyl | 1.634 ± 0.04 |
| 5d | 4-(trifluoromethyl)phenyl | 1.469 ± 0.02 |
| KH2PO4 (Standard) | - | 1.234 ± 0.01 |
Table 4: In vitro inhibitory potential of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives against human placental alkaline phosphatase. Data extracted from MDPI.[3]
Consistent with the antibacterial activity, the presence of a trifluoromethyl group (compound 5d ) resulted in the most potent inhibition of alkaline phosphatase.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The GI50 value is determined as the concentration of the compound that inhibits 50% of cell growth.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.
Materials:
-
Nutrient agar or Mueller-Hinton agar plates
-
Bacterial or fungal strains
-
Sterile cork borer (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin, Chloramphenicol)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the inoculum uniformly over the surface of the agar plate.
-
Aseptically create wells in the agar plate using a sterile cork borer.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells.
-
A well with the solvent serves as a negative control, and a well with a standard antibiotic serves as a positive control.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
DNA Gyrase Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase, a key bacterial enzyme.
Materials:
-
Relaxed plasmid DNA (e.g., pBR322)
-
DNA gyrase enzyme
-
Assay buffer (containing ATP)
-
Stop solution/loading dye
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding DNA gyrase and incubate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding the stop solution.
-
Analyze the products by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the control reaction without the inhibitor.
Visualizing Workflows and Pathways
General Synthesis of N,N'-Disubstituted Thioureas
The synthesis of N,N'-disubstituted thioureas typically involves the reaction of an isothiocyanate with a primary or secondary amine.
Caption: General reaction scheme for the synthesis of N,N'-disubstituted thiourea analogs.
Hypothetical Signaling Pathway Inhibition by Thiourea Analogs
Based on literature for various thiourea derivatives, a potential mechanism of anticancer activity involves the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival.
References
- 1. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
Unveiling the Protective Potential: A Comparative Analysis of Thiourea Derivatives in Corrosion Inhibition
For researchers, scientists, and professionals in material science and drug development, identifying effective corrosion inhibitors is a critical endeavor. Among the various classes of organic compounds, thiourea and its derivatives have emerged as promising candidates due to their inherent molecular features that combat metallic degradation. This guide provides a comparative analysis of the corrosion inhibition efficiency of several thiourea derivatives, supported by experimental data and detailed methodologies, to aid in the selection and development of advanced anti-corrosion agents.
The efficacy of thiourea derivatives as corrosion inhibitors primarily stems from the presence of sulfur and nitrogen atoms, which act as adsorption centers on the metal surface. These heteroatoms, along with potential π-electrons from aromatic or unsaturated moieties, facilitate the formation of a protective film that isolates the metal from the corrosive environment. The structural variations among different derivatives significantly influence their adsorption characteristics and, consequently, their inhibition efficiency.
Comparative Inhibition Efficiency of Thiourea Derivatives
The following table summarizes the corrosion inhibition efficiency of various thiourea derivatives under different experimental conditions, as determined by key electrochemical techniques. This data has been compiled from multiple research studies to provide a broad comparative overview.
| Thiourea Derivative | Metal | Corrosive Medium | Concentration | Temperature (°C) | Technique | Inhibition Efficiency (%) | Reference |
| 1-phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 | PDP, EIS | 98.96 | [1] |
| 1,3-diisopropyl-2-thiourea (ITU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 | PDP, EIS | 92.65 | [1] |
| N-decanoyl-N'-4-pyridinethiourea (D3) | Mild Steel | 0.1 M H₂SO₄ | 1 x 10⁻⁴ M | Not Specified | Weight Loss, LPR | 85.84 | [2] |
| N-decanoyl-N'-2-pyridinethiourea (D1) | Mild Steel | 0.1 M H₂SO₄ | 1 x 10⁻⁴ M | Not Specified | Weight Loss, LPR | ~85 | [2] |
| 1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea (MPPMT) | Mild Steel | 0.5 M H₂SO₄ | 1000 ppm | 30 | EIS, PDP | >90 | [3] |
| 1-[(4-ethylpiperazin-1-yl)(phenyl)methyl]thiourea (EPMT) | Mild Steel | 0.5 M H₂SO₄ | 1000 ppm | 30 | EIS, PDP | >90 | [3] |
| N-(6-methylpyridin-2-ylcarbamothioyl)benzamide | Carbon Steel | 1.0 M HCl | Not Specified | Not Specified | EIS, PDP | ~81 | [4] |
| Dibutyl thiourea | Steel | 1 N HCl | Not Specified | Not Specified | Weight Loss, PDP, EIS | High | [5] |
| Thiourea-phthalic anhydride Ni(II) complex | Carbon Steel | 0.1 M HCl | 3 ppm | 25 | PDP | 95.23 | [6] |
Experimental Protocols
A clear understanding of the methodologies used to assess corrosion inhibition is paramount for interpreting the data and designing future experiments. The following are detailed protocols for the key techniques cited in this guide.
Weight Loss Method
The weight loss method is a straightforward gravimetric technique to determine the average corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, and then dried. The initial weight of each coupon is accurately recorded.
-
Immersion: The prepared coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without the addition of various concentrations of the thiourea derivative inhibitor.
-
Exposure: The coupons are immersed for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using a solution (e.g., a mixture of NaOH and zinc dust), washed, dried, and re-weighed.
-
Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Potentiodynamic Polarization (PDP)
Potentiodynamic polarization is an electrochemical technique that provides information on the kinetics of anodic and cathodic reactions and allows for the determination of the corrosion current density (i_corr).
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE). The metal specimen is prepared as described for the weight loss method, with a defined surface area exposed to the electrolyte.
-
Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is allowed to stabilize, typically for about 30-60 minutes.
-
Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log i vs. E) is plotted. The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr).
-
Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 where i_corr(blank) is the corrosion current density without the inhibitor and i_corr(inh) is the corrosion current density with the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.
-
Electrochemical Cell Setup: The same three-electrode cell as in the PDP measurements is used.
-
OCP Stabilization: The working electrode is immersed in the test solution until a stable OCP is reached.
-
Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit model to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).
-
Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 where R_ct(inh) is the charge transfer resistance with the inhibitor and R_ct(blank) is the charge transfer resistance without the inhibitor.
Mechanism of Corrosion Inhibition by Thiourea Derivatives
The primary mechanism of corrosion inhibition by thiourea derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. This process can be visualized as a series of interactions.
Figure 1: General mechanism of corrosion inhibition by thiourea derivatives.
The process begins with the adsorption of the thiourea derivative molecules onto the metal surface. This adsorption is facilitated by the presence of lone pair electrons on the sulfur and nitrogen atoms, as well as π-electrons in the molecular structure, which interact with the vacant d-orbitals of the metal.[7] This leads to the displacement of pre-adsorbed water molecules and corrosive ions from the metal surface. The adsorbed inhibitor molecules then form a protective film that acts as a barrier, hindering the anodic and cathodic reactions of the corrosion process and thus inhibiting corrosion. The strength and stability of this film depend on the specific molecular structure of the thiourea derivative.
Experimental Workflow for Inhibitor Evaluation
The systematic evaluation of a potential corrosion inhibitor involves a logical sequence of experiments to determine its effectiveness and mechanism of action.
Figure 2: A typical experimental workflow for evaluating corrosion inhibitors.
This workflow starts with the selection or synthesis of the thiourea derivative. After preparing the necessary materials, a preliminary assessment is often conducted using the weight loss method due to its simplicity. Promising candidates are then subjected to more detailed electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, to gain deeper insights into their inhibition performance. The final stage involves analyzing the data to calculate inhibition efficiencies and elucidating the inhibition mechanism through studies like adsorption isotherms and surface analysis techniques. This comprehensive approach ensures a thorough evaluation of the corrosion inhibition potential of thiourea derivatives.
References
A Head-to-Head Comparison of Thiourea and Urea Analogs in Biological Assays
For Immediate Release
In the landscape of drug discovery and development, the structural nuances of bioactive molecules can significantly influence their therapeutic efficacy. This guide provides a comprehensive head-to-head comparison of thiourea and urea analogs based on their performance in a range of biological assays. The data presented herein, sourced from peer-reviewed scientific literature, offers valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.
The core difference between these two classes of compounds lies in the substitution of a sulfur atom in thiourea for the oxygen atom in urea. This seemingly minor alteration can dramatically impact the molecule's electronic properties, hydrogen bonding capabilities, and overall biological activity. This guide will delve into a quantitative comparison of their performance in anticancer, antimicrobial, and enzyme inhibition assays, supplemented with detailed experimental protocols and visual representations of key biological pathways and workflows.
Comparative Efficacy in Anticancer Assays
Thiourea derivatives have frequently demonstrated superior or comparable cytotoxic activity against various cancer cell lines when compared to their urea counterparts. The increased lipophilicity and different hydrogen bonding capacity of the thiourea moiety are often attributed to this enhanced potency.
Table 1: Anticancer Activity of Thiourea vs. Urea Analogs (IC50, µM)
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiourea | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [1] |
| Urea | 1,3-bis(4-(trifluoromethyl)phenyl)urea | A549 (Lung) | 22.8 | [1] |
| Thiourea | 1-Aryl-3-(pyridin-2-yl)thiourea derivative 20 | MCF-7 (Breast) | 1.3 | [1] |
| Thiourea | 1-Aryl-3-(pyridin-2-yl)thiourea derivative 20 | SkBR3 (Breast) | 0.7 | [1] |
| Urea | Corresponding urea derivatives | MCF-7, SkBR3 | Less Active | [1] |
| Thiourea | N,N'-diphenylthiourea derivative 1 | MCF-7 (Breast) | 338 | [1] |
Antimicrobial Activity Showdown
Both urea and thiourea derivatives have been extensively investigated for their antimicrobial properties. The substitution of sulfur for oxygen can influence the compound's ability to penetrate bacterial cell walls and interact with microbial targets. While in some cases urea derivatives show more promising results, thiourea analogs have also exhibited potent antibacterial and antifungal activities.
Table 2: Antimicrobial Activity of Thiourea vs. Urea Analogs (MIC, µg/mL)
| Compound Type | Derivative Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Urea | Derivatives of heterocyclic amines | Pathogenic bacteria and fungi | Generally more active | [2] |
| Thiourea | Derivatives of heterocyclic amines | Pathogenic bacteria and fungi | Generally less active | [2] |
| Thiourea | Steroidal thiourea derivatives | Gram-positive and Gram-negative bacteria | More potent | |
| Urea | Steroidal urea derivatives | Gram-positive and Gram-negative bacteria | Less potent |
Potency in Enzyme Inhibition
A significant area of research for both compound classes is their ability to inhibit various enzymes implicated in disease. The subtle electronic and steric differences between the urea and thiourea functionalities can lead to differential binding affinities for enzyme active sites.
Table 3: Enzyme Inhibition by Thiourea vs. Urea Analogs (IC50/Ki)
| Enzyme | Compound Type | Derivative | Inhibition (IC50/Ki) | Reference |
| Urease | Thiourea | Tryptamine derivatives | IC50: 11.4 - 24.2 µM | [3] |
| Urease | Urea | Tryptamine derivatives | IC50: 11.4 - 24.2 µM | [3] |
| Urease | Thiourea | Standard | IC50: 21.2 µM | [3] |
| β-glucuronidase | (Thio)urea | E-9 (a thiourea derivative) | IC50 = 2.68 µM, Ki = 1.64 µM | [4] |
| Urea Transporter (UT-A1) | Thiourea | 3-nitrophenyl-thiourea | IC50: ~0.2 mM | [5] |
| Urea Transporter (UT-B) | Thiourea | 3-nitrophenyl-thiourea | IC50: ~0.2 mM | [5] |
| Urea Transporter (UT-A1) | Urea | Urea | Inactive | [5] |
Key Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the key biological assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea or urea analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution Method for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the thiourea and urea analogs in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
References
A Researcher's Guide to Validating Experimental Thiourea Geometries with Density Functional Theory
In the realm of drug discovery and materials science, the precise three-dimensional structure of a molecule is paramount to understanding its function and interactions. For thiourea derivatives, a class of compounds with diverse biological activities, accurate geometric validation is crucial. This guide provides a comparative overview of using Density Functional Theory (DFT) calculations to validate experimental geometries of thioureas, primarily obtained through single-crystal X-ray diffraction (XRD).
The Synergy of Experiment and Theory
While X-ray crystallography provides a detailed snapshot of a molecule's solid-state conformation, DFT calculations offer a theoretical gas-phase optimized geometry. Comparing these two provides a deeper understanding of the molecule's intrinsic properties and the effects of crystal packing forces. A close agreement between the experimental and computed structures lends confidence to the experimental data and allows for further computational exploration of the molecule's electronic properties.[1][2][3]
Comparative Analysis of Geometric Parameters
Numerous studies have demonstrated the successful application of DFT in reproducing the experimental geometries of various thiourea derivatives.[1][4][5] The following table summarizes a comparison of selected experimental (XRD) and DFT-calculated bond lengths and angles for representative thiourea compounds from the literature.
| Compound | Parameter | Experimental (XRD) Value (Å or °) | DFT Calculated Value (Å or °) | Reference |
| 1-Benzoyl-3-(4-methoxyphenyl)thiourea | C=S Bond Length | 1.679(2) | 1.685 | [1][6] |
| C=O Bond Length | 1.221(2) | 1.228 | [1][6] | |
| N-C-N Bond Angle | 116.3(1) | 115.8 | [1][6] | |
| 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) | C-S Bond Length | 1.671 | 1.675 | [2] |
| C=O Bond Length | 1.217 | 1.227 | [2] | |
| N-C-N Bond Angle | 117.65 | 115.93 | [2] | |
| 1,3-Diisobutyl Thiourea | C=S Bond Length | 1.686 | - | [5] |
| C-N Bond Lengths | 1.344, 1.352 | - | [5] | |
| N-C-N Bond Angle | 117.5 | - | [5] |
Note: The level of theory for DFT calculations in the referenced studies is predominantly B3LYP with varying basis sets.
The data consistently shows a strong correlation between the experimental and theoretical values, with minor deviations often attributed to the difference in the physical state (solid-state for XRD vs. gas-phase for DFT) and the influence of intermolecular interactions in the crystal lattice.[3]
Experimental and Computational Protocols
A standardized workflow is essential for the accurate validation of experimental geometries. Below are detailed methodologies for both the experimental and computational aspects.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the synthesized thiourea derivative are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 298 K) using a radiation source such as Mo Kα.
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, often using direct methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and angles.
Computational Protocol: Density Functional Theory (DFT) Calculations
-
Initial Geometry: The starting molecular geometry for the DFT calculations is typically extracted from the experimental single-crystal XRD data.[7]
-
Level of Theory Selection: The choice of functional and basis set is critical for accurate results. A commonly used and well-validated level of theory for thiourea derivatives is the B3LYP functional combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p).[4][8]
-
Geometry Optimization: The initial geometry is optimized in the gas phase without any symmetry constraints. This process finds the minimum energy conformation of the molecule.
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Data Analysis: The bond lengths, bond angles, and dihedral angles of the optimized geometry are then compared with the experimental XRD data.
Workflow for Validation of Experimental Geometry
The following diagram illustrates the logical flow of validating the experimental geometry of thiourea derivatives using DFT calculations.
Caption: Workflow for DFT validation of experimental thiourea geometry.
This guide highlights the robustness of using DFT calculations as a complementary tool to experimental X-ray crystallography for the structural elucidation of thiourea derivatives. The synergy between these methods provides a high degree of confidence in the determined molecular geometries, which is indispensable for further research and development in medicinal chemistry and materials science.
References
- 1. Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 2. Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukm.edu.my [ukm.edu.my]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Benchmarking Cytotoxicity: A Comparative Analysis of (4-Bromo-3-methylphenyl)thiourea Against Standard Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cytotoxic potential of the novel compound (4-Bromo-3-methylphenyl)thiourea against established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. Due to the limited availability of public data on the specific cytotoxic effects of this compound, this document serves as a template to be populated with experimental data as it becomes available. The methodologies and comparative data for the standard chemotherapeutics are provided to establish a benchmark for future analysis.
Quantitative Cytotoxicity Data
The efficacy of a cytotoxic agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the reported IC50 values for standard chemotherapeutics against common cancer cell lines.
Table 1: IC50 Values of Standard Chemotherapeutics against Various Cancer Cell Lines (μM)
| Chemotherapeutic Agent | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Doxorubicin | 2.50[1][2] | > 20[1][2] | 1.9[3] |
| Cisplatin | 19.67 ± 5.94[4] | 16.48[5] | 23.68 ± 6.81[4] |
| Paclitaxel | 7.5 nM (0.0075 µM)[6] | 1.35 nM (0.00135 µM)[7] | Not available |
| This compound | Data not available | Data not available | Data not available |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and assay duration.[8]
Experimental Protocols
Standardized protocols are crucial for generating reproducible and comparable cytotoxicity data. The following are detailed methodologies for the commonly used MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH release, which is proportional to the number of dead cells, and calculate the percentage of cytotoxicity.
Visualizing Experimental and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and biological signaling pathways.
While the specific signaling pathways affected by this compound are yet to be elucidated, many thiourea derivatives have been shown to induce apoptosis in cancer cells. The following diagram illustrates a generalized apoptosis signaling pathway.
References
- 1. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Study of Mono- vs. Di-substituted Phenylthioureas: Synthesis, Spectral Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mono- and di-substituted phenylthioureas, focusing on their synthesis, spectral characteristics, and a range of biological activities. The information presented is supported by experimental data from various studies to aid in structure-activity relationship (SAR) analysis and future drug design.
Synthesis and Spectral Characterization
Phenylthiourea derivatives are typically synthesized through the reaction of an appropriately substituted aniline with an isothiocyanate. For mono-substituted phenylthioureas, this often involves the reaction of a substituted aniline with a simple isothiocyanate like ammonium thiocyanate. Di-substituted derivatives can be prepared by reacting a substituted aniline with a substituted phenylisothiocyanate.
A general synthetic approach involves the reaction of an amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with an amine to yield the thiourea. Another common method is the reaction of an amine with an isothiocyanate.
General Synthesis Workflow:
Correlation of electrochemical properties with the corrosion inhibition performance of thioureas
For researchers, scientists, and professionals in materials science and chemical engineering, the quest for effective corrosion inhibitors is paramount. Thiourea and its derivatives have emerged as a promising class of compounds, demonstrating significant efficacy in mitigating the corrosion of various metals, particularly steel in acidic environments. This guide provides a comprehensive comparison of the corrosion inhibition performance of several thiourea derivatives, correlating their electrochemical properties with their protective capabilities. The information is supported by experimental data from peer-reviewed studies and standardized testing protocols.
This guide delves into the electrochemical behavior of thiourea compounds, presenting quantitative data in easily digestible tables and outlining the detailed experimental methodologies used to obtain these results. Furthermore, a visual representation of the underlying signaling pathway of corrosion inhibition is provided to enhance understanding.
Comparative Analysis of Electrochemical Properties
The effectiveness of a corrosion inhibitor is intrinsically linked to its electrochemical interaction with the metal surface. Key parameters derived from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies provide a quantitative measure of this interaction. These parameters include:
-
Corrosion Current Density (i_corr_): A direct measure of the corrosion rate. Lower values indicate better inhibition.
-
Corrosion Potential (E_corr_): The potential at which the rate of oxidation equals the rate of reduction. A significant shift in E_corr_ upon inhibitor addition can indicate whether the inhibitor acts anodically, cathodically, or as a mixed-type.
-
Charge Transfer Resistance (R_ct_): Represents the resistance to the transfer of charge at the metal-electrolyte interface. Higher values signify a more effective insulating layer and thus, better corrosion inhibition.
-
Double-Layer Capacitance (C_dl_): Relates to the capacitance of the electrical double layer at the metal-solution interface. A decrease in C_dl_ often suggests the adsorption of inhibitor molecules, displacing water molecules and forming a protective film.
-
Inhibition Efficiency (IE%): The percentage reduction in the corrosion rate in the presence of the inhibitor compared to its absence.
The following tables summarize the electrochemical data for various thiourea derivatives, showcasing their performance as corrosion inhibitors for mild steel in acidic media.
Table 1: Potentiodynamic Polarization Data for Thiourea Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | i_corr_ (µA/cm²) | E_corr_ (mV vs. SCE) | Inhibition Efficiency (IE%) | Reference |
| Blank | - | 1050 | -475 | - | [1] |
| 1-Phenyl-2-thiourea (PTU) | 5 x 10⁻³ | 53.5 | -490 | 94.9 | [1] |
| 1,3-Diisopropyl-2-thiourea (ITU) | 5 x 10⁻³ | 175.8 | -482 | 83.3 | [1] |
| 1,3-Diphenyl-2-thiourea (DPTU) | 2 x 10⁻⁴ | 72.4 | -465 | 93.1 | |
| 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | 2 x 10⁻⁴ | 29.2 | -458 | 97.2 | |
| N-((2-aminoethyl) carbamothioyl)benzamide | 5 x 10⁻³ | 45.1 | -510 | 95.7 | [2] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Thiourea Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | R_ct_ (Ω·cm²) | C_dl_ (µF/cm²) | Inhibition Efficiency (IE%) | Reference |
| Blank | - | 45 | 85 | - | [1] |
| 1-Phenyl-2-thiourea (PTU) | 5 x 10⁻³ | 675 | 35 | 93.3 | [1] |
| 1,3-Diisopropyl-2-thiourea (ITU) | 5 x 10⁻³ | 260 | 48 | 82.7 | [1] |
| 1,3-Diphenyl-2-thiourea (DPTU) | 2 x 10⁻⁴ | 645 | 42 | 93.0 | |
| 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | 2 x 10⁻⁴ | 1180 | 30 | 96.2 | |
| N-((2-aminoethyl) carbamothioyl)benzamide | 5 x 10⁻³ | 850 | 28 | 94.7 | [2] |
The Role of Molecular Structure and Quantum Chemical Parameters
The variation in inhibition efficiency among different thiourea derivatives can be attributed to their molecular structures. The presence of electron-donating groups, aromatic rings, and heteroatoms (N, S) influences the electron density on the molecule, which in turn affects its ability to adsorb onto the metal surface.
Quantum chemical calculations, such as Density Functional Theory (DFT), provide theoretical insights into the inhibitor-metal interaction. Key parameters include:
-
E_HOMO_ (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO_ value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.
-
E_LUMO_ (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO_ value suggests a greater ability of the molecule to accept electrons from the metal surface, facilitating back-donation and strengthening the inhibitor-metal bond.
-
ΔE (E_LUMO_ - E_HOMO_): A smaller energy gap (ΔE) generally correlates with higher reactivity and thus, better inhibition performance.
Table 3: Correlation of Quantum Chemical Parameters with Inhibition Efficiency
| Inhibitor | E_HOMO_ (eV) | E_LUMO_ (eV) | ΔE (eV) | Inhibition Efficiency (IE%) |
| Thiourea | -6.32 | -0.87 | 5.45 | ~85% |
| Allylthiourea | -6.15 | -1.02 | 5.13 | >90% |
| Phenylthiourea | -5.98 | -1.25 | 4.73 | >95% |
Experimental Protocols
The data presented in this guide is based on standardized electrochemical techniques. The following are detailed methodologies for the key experiments cited.
Potentiodynamic Polarization (PDP) Measurements
This technique provides information on the kinetics of the anodic and cathodic reactions. The experimental protocol is based on the ASTM G59 standard.[3][4]
-
Electrochemical Cell: A conventional three-electrode cell is used, consisting of a working electrode (mild steel specimen), a counter electrode (platinum foil or graphite rod), and a reference electrode (Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Working Electrode Preparation: The mild steel specimen is abraded with a series of silicon carbide (SiC) papers of increasing grit (up to 1200), rinsed with deionized water and acetone, and then dried in a stream of warm air. The exposed surface area is well-defined, typically 1 cm².
-
Test Solution: The corrosive medium, typically 1 M HCl, is prepared using analytical grade reagents and deionized water.
-
Procedure:
-
The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize, typically for 30-60 minutes.
-
The potential is then scanned from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate, typically 0.166 mV/s or 1 mV/s.
-
The resulting current is recorded as a function of the applied potential.
-
-
Data Analysis: The corrosion current density (i_corr_) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (E_corr_). The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(i_corr(blank)_ - i_corr(inh)) / i_corr(blank)] x 100
where i_corr(blank)_ and i_corr(inh)_ are the corrosion current densities in the absence and presence of the inhibitor, respectively. The calculation of corrosion rates from these measurements is guided by ASTM G102.[5][6]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the properties of the protective film formed by the inhibitor. The experimental protocol is based on the ASTM G106 standard.[7][8]
-
Electrochemical Cell and Electrode Preparation: The setup is the same as for the PDP measurements.
-
Procedure:
-
The working electrode is immersed in the test solution and allowed to reach a stable OCP.
-
A small amplitude sinusoidal AC voltage (typically 10 mV) is applied to the electrode at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).
-
The resulting AC current response is measured, and the impedance is calculated at each frequency.
-
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract electrochemical parameters. A common model includes the solution resistance (R_s_), the charge transfer resistance (R_ct_), and the double-layer capacitance (C_dl_). The inhibition efficiency (IE%) is calculated from the R_ct_ values using the following equation:
IE% = [(R_ct(inh)_ - R_ct(blank)) / R_ct(inh)] x 100
where R_ct(inh)_ and R_ct(blank)_ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Visualization of the Inhibition Mechanism
The following diagram illustrates the logical relationship between the electrochemical properties of thiourea derivatives and their corrosion inhibition mechanism.
Caption: Correlation of thiourea properties with inhibition performance.
Conclusion
The data and methodologies presented in this guide demonstrate a clear correlation between the electrochemical properties of thiourea derivatives and their effectiveness as corrosion inhibitors. The presence of specific functional groups and favorable quantum chemical parameters in the molecular structure of these compounds leads to strong adsorption on the metal surface, forming a protective barrier. This barrier increases the charge transfer resistance, decreases the double-layer capacitance, and ultimately reduces the corrosion current density, resulting in high inhibition efficiencies. This comparative analysis serves as a valuable resource for the selection and development of more effective thiourea-based corrosion inhibitors for various industrial applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jes.journals.ekb.eg [jes.journals.ekb.eg]
- 3. Corrosion inhibition studies of the combined admixture of 1, 3-diphenyl-2-thiourea and 4-hydroxy-3-methoxybenzaldehyde on mild steel in dilute acid media [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.org.co [scielo.org.co]
- 6. materials.international [materials.international]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (4-Bromo-3-methylphenyl)thiourea: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. (4-Bromo-3-methylphenyl)thiourea, a compound utilized in various research applications, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Safety Considerations
-
Toxicity: Thiourea and its derivatives are often harmful if swallowed.
-
Carcinogenicity: Thiourea is suspected of causing cancer.[2]
-
Environmental Hazard: These compounds can be toxic to aquatic life with long-lasting effects.[2][4]
Given these potential hazards, this compound must be treated as hazardous waste .[3][5][6] Under no circumstances should it be disposed of down the drain or in regular trash.[1][2][4][5]
Quantitative Data Summary
For related compounds, the following data highlights the key concerns:
| Hazard Classification | Compound | Details | Source |
| Acute Oral Toxicity | Thiourea | Category 4 | |
| Carcinogenicity | Thiourea | Category 1B | [2] |
| Reproductive Toxicity | Thiourea | Category 2 | [2] |
| Hazardous to the Aquatic Environment (Chronic) | Thiourea | Category 2 | [1] |
| Hazardous Waste Classification | N-(2-Bromo-4-methylphenyl)thiourea | Classified as hazardous | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
1. Waste Identification and Segregation:
-
Clearly identify all waste containing this compound. This includes pure compound, solutions, and contaminated labware (e.g., gloves, weighing paper, pipette tips).
-
Segregate this hazardous waste from non-hazardous waste streams to prevent cross-contamination.[7]
-
Store the waste in a designated, secure area away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][5]
2. Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[8]
-
The container must be kept closed except when adding waste.[5]
-
Affix a "Hazardous Waste" label to the container.[5] The label must include:
3. Handling Contaminated Labware:
-
Disposable Labware: All single-use items grossly contaminated with this compound should be placed directly into the designated hazardous waste container.
-
Reusable Glassware: If glassware is to be reused, it must be decontaminated. A common procedure is to triple-rinse the glassware with a suitable solvent capable of dissolving the compound. This rinsate must be collected and treated as hazardous waste.[5] After the initial solvent rinse, follow with a standard laboratory washing procedure.
4. Arranging for Professional Disposal:
-
Chemical waste must be disposed of through a licensed hazardous waste disposal service.[7]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[5][8] They will provide specific instructions and necessary forms for the disposal process.[8]
-
Never attempt to treat or neutralize the chemical waste in the lab without explicit approval and a validated procedure from your EHS department.[9]
Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. carlroth.com [carlroth.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. carlroth.com [carlroth.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Navigating the Safe Handling of (4-Bromo-3-methylphenyl)thiourea: A Guide for Laboratory Professionals
For Immediate Release: Researchers, scientists, and professionals in drug development require clear, concise, and reliable safety information for handling chemical compounds. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of (4-Bromo-3-methylphenyl)thiourea, ensuring a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Respiratory Protection | NIOSH-approved respirator | A respirator with an appropriate filter for organic vapors and particulates should be used, especially when handling the powder outside of a certified chemical fume hood. |
| Skin and Body Protection | Laboratory coat | A flame-retardant lab coat should be worn and buttoned to its full length. |
| Closed-toe shoes | Shoes should fully cover the feet. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Procedural Steps
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Handling: Use appropriate laboratory equipment (e.g., spatulas, forceps) to handle the solid. Avoid direct contact with skin.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound, including contaminated labware and bench paper, must be treated as hazardous waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers. Do not mix with incompatible waste streams.
-
Disposal Route: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations. Do not pour waste down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
